molecular formula C7H21N3Si B1585068 Tris(dimethylamino)methylsilane CAS No. 3768-57-8

Tris(dimethylamino)methylsilane

Cat. No.: B1585068
CAS No.: 3768-57-8
M. Wt: 175.35 g/mol
InChI Key: AHKKZIUZTWZKDR-UHFFFAOYSA-N
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Description

Tris(dimethylamino)methylsilane is a useful research compound. Its molecular formula is C7H21N3Si and its molecular weight is 175.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZIUZTWZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063176
Record name Heptamethylsilanetriamine
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Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3768-57-8
Record name N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl-
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Record name Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTAMETHYLSILANETRIAMINE
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Foundational & Exploratory

Tris(dimethylamino)methylsilane CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tris(dimethylamino)methylsilane

CAS Number: 3768-57-8

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3768-57-8), a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis methodologies, key applications, and critical safety protocols. We will explore the causality behind its reactivity and handling requirements, offering field-proven insights to ensure safe and effective utilization. The guide emphasizes the compound's role as a precursor in advanced material deposition and surface modification, areas of significant interest for medical devices and diagnostic platforms.

Core Introduction and Significance

This compound, identified by its CAS number 3768-57-8, is an aminosilane characterized by a central silicon atom bonded to one methyl group and three dimethylamino groups.[1][2] This structure imparts a unique reactivity profile, making it a valuable reagent and precursor in synthetic organic chemistry and materials science.[3] The key to its utility lies in the lability of the silicon-nitrogen (Si-N) bonds, which are susceptible to cleavage by protic sources, such as water, enabling controlled deposition and functionalization reactions. This reactivity, however, also dictates the stringent anhydrous handling conditions required for its use. Its primary significance is as a single-source precursor for the deposition of high-purity silicon-based thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), which are integral to the fabrication of microelectronics and advanced medical devices.[3][4][5]

Chemical Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a flammable, moisture-sensitive liquid.[6] Its volatility and thermal stability are key attributes that make it an excellent precursor for vapor deposition techniques.[7]

PropertyValueSource(s)
CAS Number 3768-57-8[1][8][9]
Molecular Formula C₇H₂₁N₃Si[1][2][3]
Molecular Weight 175.35 g/mol [3][6][9]
Appearance Clear to straw-colored liquid[6][9]
Boiling Point 55-56 °C @ 17 mmHg[3][6]
Density 0.85 g/mL at 22 °C[3][6]
Flash Point 30 °C[3][6]
Melting Point < -11 °C[3][6]
Refractive Index 1.432 @ 20 °C[3][6]
Solubility Reacts with water and alcohols[6][10]
Stability Stable in sealed containers under a dry, inert atmosphere.[6][10]

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved via the aminolysis of methyltrichlorosilane with dimethylamine. The core principle of this reaction is the nucleophilic substitution at the silicon center, where the nitrogen atom of dimethylamine displaces the chloride leaving groups.

Causality: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere).[11] This is because aminosilanes are highly susceptible to hydrolysis.[12] Any moisture present will react preferentially with the Si-Cl bonds of the starting material and the Si-N bonds of the product, leading to the formation of stable, but undesired, siloxanes and reducing the overall yield. The reaction is exothermic, and temperature control is crucial to prevent side reactions.[13]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several high-technology fields. Its application is not typically as a direct therapeutic agent in drug development, but rather as a critical enabling material for creating devices and surfaces used in the pharmaceutical and biotech industries.

  • Precursor for Thin Film Deposition: It is widely used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[4][7] These techniques allow for the growth of highly uniform thin films of silicon nitride, silicon oxide, or silicon carbonitride.[5][7] Such films are essential as dielectric layers in microelectronics or as biocompatible, protective coatings on medical implants and diagnostic sensors.[3]

  • Surface Modification: The reactivity of the Si-N bond allows for the functionalization of surfaces containing hydroxyl groups (e.g., glass, silica). This is leveraged in creating specialized chromatography phases or modifying the surfaces of microfluidic devices used in diagnostics and high-throughput screening.[3]

  • Polymer Synthesis: It serves as a monomer or cross-linking agent in the synthesis of specialized silicon-containing polymers (polycarbosilazanes), which can be pyrolyzed to form high-strength ceramic fibers.[11]

Application Workflow: Atomic Layer Deposition (ALD)

ALD_Workflow A Step 1: Pulse Precursor this compound B Step 2: Purge Inert Gas (N₂) A->B Repeat n times C Step 3: Pulse Co-reactant (e.g., NH₃, O₂ plasma) B->C Repeat n times D Step 4: Purge Inert Gas (N₂) C->D Repeat n times D->A Repeat n times End Conformal Thin Film (e.g., SiNₓ) D->End Start Substrate in Reaction Chamber Start->A

Caption: A typical workflow for depositing thin films using ALD.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A described protocol is only trustworthy if it accounts for its own inherent risks. The handling of this compound requires a deep understanding of its reactivity to ensure safety and experimental success.

  • Hazards:

    • Flammability: The compound is a flammable liquid and vapor.[1][6][14] All ignition sources must be eliminated from the handling area. Use explosion-proof equipment and non-sparking tools.[6][14][15]

    • Water Reactivity: It reacts with water and moisture in the air, liberating flammable and irritating dimethylamine gas.[6][10] This necessitates handling under an inert atmosphere (e.g., a glovebox or Schlenk line).[16]

    • Health Effects: Causes serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation.[1][6][10][14]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear neoprene or nitrile rubber gloves.[6][10]

    • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[6][10]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-certified combination organic vapor/amine gas respirator.[6][10]

    • Skin and Body: Wear suitable protective clothing to prevent skin contact.[6] An emergency eyewash and safety shower must be immediately accessible.[6]

  • Storage:

    • Store in tightly sealed containers in a cool, dry, and well-ventilated area.[14][15]

    • The key is to maintain integrity under a dry, inert atmosphere to prevent degradation.[6][10]

    • Store away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[10][14]

  • First Aid Measures:

    • After Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6]

    • After Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation develops.[6]

    • After Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[10]

    • After Ingestion: Do not induce vomiting. Seek immediate medical advice.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established aminolysis reactions.[11][17] All operations must be performed by trained personnel using a Schlenk line or in a glovebox under an inert atmosphere.

  • Reactor Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet.

    • Ensure all glassware is oven-dried or flame-dried under vacuum to remove residual moisture.

  • Reactant Charging:

    • In a separate, dry flask, dissolve anhydrous dimethylamine in a suitable anhydrous solvent (e.g., n-hexane).

    • Transfer this solution to the dropping funnel via cannula transfer.

    • Charge the reaction flask with a solution of methyltrichlorosilane in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the reaction flask to 0 °C using an ice bath to moderate the exothermic reaction.

    • Add the dimethylamine solution dropwise to the stirred methyltrichlorosilane solution over a period of 1-2 hours. A white precipitate of dimethylamine hydrochloride will form.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.

  • Product Isolation and Purification:

    • Filtration: Under an inert atmosphere, filter the reaction mixture through a sintered glass funnel to remove the solid dimethylamine hydrochloride byproduct. Wash the salt with additional anhydrous solvent to recover any trapped product.

    • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

    • Distillation: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at 55-56 °C at a pressure of 17 mmHg.[3][6]

  • Final Product Handling:

    • Transfer the purified, clear liquid product to a clean, dry, amber glass bottle or a stainless steel container under an inert atmosphere.

    • Seal the container tightly and store it according to the safety guidelines outlined in Section 5.

References

  • Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

  • Gelest, Inc. This compound Product Page. [Link]

  • Gelest, Inc. Tris(dimethylamino)silane - SAFETY DATA SHEET. [Link]

  • Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE Safety Information. [Link]

  • Amazon S3. sit8712.0 - this compound Safety Data Sheet. [Link]

  • PubChem, NIH. tris(N-methylamino)methyl-silane | C4H12N3Si | CID 18963660. [Link]

  • Google Patents. CN103172653A - Preparation method of tri(dimethylamino) silicane.
  • Google Patents. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.
  • Penn, B. G., Ledbetter, F. E., III, & Clemons, J. M. (1983). An improved process for preparing tris(N-methylamino)methylsilane monomer for use in producing silicon carbide-silicon nitride fibers. Industrial & Engineering Chemistry Product Research and Development, 22(3), 473-476. [Link]

  • NASA Technical Reports Server. George C. Marshall Space Flight Center, Huntsville, Alabama. [Link]

  • Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE Applications. [Link]

  • ResearchGate. Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. [Link]

Sources

An In-depth Technical Guide to Tris(dimethylamino)methylsilane: Properties, Synthesis, and Emerging Relevance in Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tris(dimethylamino)methylsilane (TDMAMS), a reactive organosilicon compound. Moving beyond a simple data sheet, this document synthesizes its core chemical principles, practical handling protocols, and explores its functional applications, with a particular focus on its relevance to materials science and the broader context of drug development through the lens of aminosilane chemistry.

Core Molecular and Physical Characteristics

This compound, with the CAS number 3768-57-8, is an organoaminosilane characterized by a central silicon atom bonded to three dimethylamino groups and one methyl group.[1][2][3] This structure imparts a unique combination of reactivity and functionality.

It is imperative to distinguish this compound (C7H21N3Si) from its close structural analog, Tris(dimethylamino)silane (TDMAS) (C6H19N3Si). The latter possesses a silicon-hydride (Si-H) bond in place of the silicon-methyl (Si-CH3) bond, leading to significant differences in reactivity and molecular weight.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C7H21N3Si[1][2][3]
Molecular Weight 175.35 g/mol [1][2][3]
CAS Number 3768-57-8[1]
Appearance Straw-colored liquid[1]
Density 0.850 g/mL at 22 °C[5]
Boiling Point 55-56 °C at 17 mmHg[5]
Melting Point -11 °C[5]
Flash Point 30 °C[5]
Refractive Index 1.432 at 20 °C[5]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of aminosilanes like TDMAMS typically involves the reaction of a chlorosilane with an amine. The primary challenge in these syntheses is managing the formation of amine hydrochloride salts as byproducts and controlling the reaction, which is often highly exothermic.

A common synthetic route involves the reaction of methyltrichlorosilane with an excess of methylamine in an inert solvent.[6] The excess amine serves both as a reactant and as a scavenger for the hydrochloric acid produced.

Synthesis_Pathway MeSiCl3 Methyltrichlorosilane (CH3SiCl3) TNMAMS Tris(N-methylamino)methylsilane MeSiCl3->TNMAMS Substitution Reaction Methylamine Methylamine (CH3NH2) Methylamine->TNMAMS HCl_Salt Methylamine Hydrochloride (CH3NH3Cl) Methylamine->HCl_Salt Acid Scavenging

Caption: Generalized synthetic pathway for aminosilanes.

The Si-N bonds in TDMAMS are susceptible to hydrolysis. The compound reacts with water and other protic reagents, liberating dimethylamine. This reactivity is a key consideration for its handling and application, necessitating storage under a dry, inert atmosphere.[7] The amine groups can also catalyze the hydrolysis of siloxane bonds, a factor to consider in surface modification applications.[8]

Applications in Material Science and Potential in Drug Development

While direct applications of this compound in pharmaceuticals are not established, its role as a precursor and surface modification agent in material science provides a strong basis for its potential in drug development, particularly in drug delivery and biomedical devices.[9] The broader class of organosilicon compounds is recognized for its utility in these areas.[10][11][12][13]

Established Applications in Material Science

This compound and related aminosilanes are utilized in:

  • Surface Modification : Aminosilanes are widely used to functionalize surfaces, such as glass and metals, to improve adhesion for subsequent coatings or polymer applications.[14][15] The amino groups provide a reactive handle for further chemical transformations.

  • Precursors for Thin Films : In the semiconductor industry, aminosilanes are used as precursors for the deposition of silicon-based thin films, like silicon nitride or silicon carbonitride, via chemical vapor deposition (CVD) or atomic layer deposition (ALD).[4]

Emerging Relevance in Drug Development and Biomedical Applications

The properties of aminosilanes are highly relevant to the challenges in drug development and biomedical engineering:

  • Biocompatible Surfaces : Aminosilanes can be used to create biocompatible coatings on medical devices and implants, which can reduce rejection rates and improve patient outcomes.[9]

  • Drug Delivery Systems : Organosilicon compounds are explored for creating drug carriers like nanoparticles and microcapsules.[10][12] These systems can enhance drug stability and enable targeted or controlled release.[10] The functional groups on aminosilanes could serve as points of attachment for drug molecules or targeting ligands.

  • Enhanced Bioavailability : The incorporation of silicon-containing moieties can increase the lipophilicity and cellular uptake of therapeutic agents, potentially improving their bioavailability and efficacy.[11]

Drug_Development_Relevance cluster_applications Potential Drug Development Applications TDMAMS This compound Precursor Aminosilane_Layer Aminosilane Functionalized Surface -NH2 groups TDMAMS->Aminosilane_Layer Surface Deposition Organosilicon_Matrix Organosilicon Nanoparticle Biocompatible TDMAMS->Organosilicon_Matrix Material Synthesis Biomedical_Device Biocompatible Coating for Implants Aminosilane_Layer->Biomedical_Device Improves Biocompatibility Drug_Delivery Targeted Drug Delivery Vehicle Aminosilane_Layer->Drug_Delivery Drug Conjugation Point Organosilicon_Matrix->Drug_Delivery Encapsulation Bioavailability Enhanced Cellular Uptake Organosilicon_Matrix->Bioavailability Increases Lipophilicity

Caption: Potential pathways for TDMAMS in drug development.

Experimental Protocols and Handling

Given its reactivity, particularly with moisture, strict adherence to handling protocols is essential for both safety and experimental success.

Safety and Handling Protocol

This compound is a flammable liquid and is harmful if it comes into contact with skin, is inhaled, or swallowed.[16] It causes skin and eye irritation.[17]

Personal Protective Equipment (PPE):

  • Respiratory Protection : A NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended.[18]

  • Hand Protection : Neoprene or nitrile rubber gloves should be worn.[18]

  • Eye Protection : Chemical safety goggles are mandatory. Contact lenses should not be worn.[18]

  • Skin and Body Protection : A lab coat or chemical-resistant suit should be worn.[18]

Handling and Storage:

  • All manipulations should be conducted in a well-ventilated fume hood.[18]

  • Handle under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Keep away from heat, sparks, and open flames.[16]

  • Store in a tightly sealed container in a cool, dry place.[16]

  • Ground all containers and transfer equipment to prevent static discharge.[17]

General Procedure for Surface Functionalization

This protocol outlines a general method for modifying a silica-based surface (e.g., glass slide, silicon wafer) with an aminosilane.

Materials:

  • Substrate (e.g., glass slide)

  • Anhydrous toluene

  • This compound

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Substrate Cleaning : Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol) and then drying under a stream of nitrogen. An optional piranha etch or UV/ozone treatment can be used to generate hydroxyl groups on the surface.

  • Reaction Setup : Place the cleaned, dry substrate in a Schlenk flask and dry under vacuum with gentle heating. Backfill the flask with an inert gas.

  • Silanization : In a separate flask under an inert atmosphere, prepare a dilute solution (e.g., 1-5% v/v) of this compound in anhydrous toluene. Transfer this solution to the reaction flask containing the substrate via cannula or a gas-tight syringe.

  • Reaction : Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight.

  • Washing : Remove the substrate from the reaction solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.

  • Curing : Cure the functionalized substrate in an oven at a moderate temperature (e.g., 100-120 °C) for about an hour to promote covalent bond formation with the surface.

  • Storage : Store the functionalized substrate under vacuum or in a desiccator to prevent degradation of the aminosilane layer.

Conclusion

This compound is a reactive aminosilane with a well-defined set of physicochemical properties. Its primary utility lies in material science as a precursor for thin films and as a surface modification agent. For professionals in drug development, the true potential of this and similar aminosilanes lies in leveraging their unique chemistry to create advanced drug delivery systems and biocompatible materials. A thorough understanding of its reactivity and handling requirements is paramount to successfully harnessing its capabilities in these cutting-edge applications.

References

  • Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

  • KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Retrieved from [Link]

  • Gelest, Inc. This compound. Retrieved from [Link]

  • Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

  • ACS Publications. (2012). Organosilicon Molecules with Medicinal Applications. Retrieved from [Link]

  • Ereztech. Tris(dimethylamino)silane - SAFETY DATA SHEET. Retrieved from [Link]

  • ZM Silane Limited. (2025). Organosilicon Compounds | Silane Silicone Manufacturer. Retrieved from [Link]

  • PubMed. (2013). Organosilicon molecules with medicinal applications. Retrieved from [Link]

  • Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

  • Amazon S3. sit8712.0 - this compound. Retrieved from [Link]

  • Google Patents. CN103172653A - Preparation method of tri(dimethylamino) silicane.
  • Google Patents. US4474975A - Process for producing tris (N-methylamino) methylsilane.
  • Google Patents. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.
  • AMERICAN ELEMENTS. Tris(dimethylamino)silane. Retrieved from [Link]

  • NASA Technical Reports Server. George C. Marshdl Space Flight Center, Hantsuille, Aldbdma. Retrieved from [Link]

  • SiSiB SILICONES. High-Quality Amino Silanes for Adhesion & Surface Treatment. Retrieved from [Link]

  • NIH. (2012). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]

  • PubChemLite. This compound (C7H21N3Si). Retrieved from [Link]

  • SiSiB SILICONES. Amino Silanes as adhesion promoter, surface modifier and reactant. Retrieved from [Link]

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An In-depth Technical Guide to Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tris(dimethylamino)methylsilane, with the chemical formula C₇H₂₁N₃Si and CAS number 3768-57-8, is an organosilicon compound of significant interest in advanced materials science and synthetic chemistry.[1][2][3] As a member of the aminosilane family, it is characterized by a central silicon atom bonded to a methyl group and three dimethylamino groups. This unique structure imparts a high degree of reactivity, particularly its sensitivity to moisture, which is a defining characteristic of its chemistry.[4] This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in research and drug development who may leverage its unique characteristics for novel applications.

Physicochemical and Spectroscopic Profile

The utility of any chemical reagent begins with a firm understanding of its fundamental physical and spectroscopic properties. These data points are critical for designing experiments, ensuring safe handling, and interpreting results.

Physical Properties

This compound is a straw-colored, clear liquid with a characteristic acrid, amine-like odor.[5] Its physical properties are summarized in the table below, providing a quantitative basis for its handling and use in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₇H₂₁N₃Si[1][2]
Molecular Weight 175.35 g/mol [2][5]
Appearance Clear, straw-colored liquid[5][6]
Density 0.850 g/mL at 22 °C[2][7]
Boiling Point 55-56 °C at 17 mmHg[7]
Melting Point -11 °C[1][7]
Flash Point 30 °C[7]
Refractive Index 1.432 at 20 °C[7][8]
Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, its structure allows for reliable prediction of its key spectroscopic features.

SpectroscopyExpected Signature
¹H NMR Two primary signals are expected: a singlet corresponding to the three protons of the Si-CH₃ group and a singlet for the eighteen protons of the three N(CH₃)₂ groups. The relative integration would be 1:6.
¹³C NMR Signals corresponding to the Si-CH₃ carbon and the N-CH₃ carbons would be present.
FTIR Key absorbances would include C-H stretching frequencies (~2800-3000 cm⁻¹), Si-C stretching, and prominent Si-N stretching bands. The absence of a broad O-H band (~3200-3600 cm⁻¹) is a critical indicator of purity and absence of hydrolysis.
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z = 175. Fragmentation would likely involve the loss of dimethylamino groups or methyl radicals. Predicted collision cross-section data is available, aiding in advanced mass spectrometry analysis.[9]

Synthesis and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its silicon-nitrogen bonds. Understanding its synthesis and subsequent reactions is key to its application.

Synthesis Pathway

The most common and direct method for synthesizing this compound is through the aminolysis of methyltrichlorosilane with an excess of dimethylamine.[4] This reaction is a classic nucleophilic substitution at the silicon center.

Causality of Experimental Design: The reaction is typically performed in a non-polar, anhydrous solvent to prevent premature hydrolysis of the starting material and product. An excess of dimethylamine is used both as a reactant and as a base to sequester the hydrochloric acid byproduct, forming dimethylamine hydrochloride salt. The reaction is often run at low temperatures to control its exothermic nature.

Synthesis cluster_reactants Reactants cluster_products Products MTCS Methyltrichlorosilane (CH₃SiCl₃) Reaction + MTCS->Reaction DMA Dimethylamine (NH(CH₃)₂) DMA->Reaction (excess) Product This compound (CH₃Si[N(CH₃)₂]₃) Byproduct Dimethylamine Hydrochloride ([NH₂(CH₃)₂]⁺Cl⁻) Reaction->Product Substitution Reaction->Byproduct Acid-Base

Caption: Synthesis of this compound via aminolysis.

General Synthetic Protocol:

  • A reaction flask is charged with anhydrous solvent (e.g., hexane) and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Methyltrichlorosilane is added to the solvent.

  • Anhydrous dimethylamine is slowly introduced into the cooled solution. A white precipitate of dimethylamine hydrochloride will form.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The salt byproduct is removed by filtration under anhydrous conditions.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Core Reactivity: Hydrolysis

The defining characteristic of this compound is its extreme sensitivity to moisture. The Si-N bond is readily cleaved by water in a hydrolysis reaction.[4] This reaction is often vigorous and results in the formation of silanols, which can then condense to form siloxane oligomers or polymers, and liberates dimethylamine gas.[10]

Mechanism Insight: The hydrolysis proceeds via nucleophilic attack of water on the electrophilic silicon center. The dimethylamino groups are good leaving groups when protonated. This reactivity necessitates that the compound be handled and stored under a dry, inert atmosphere at all times.[10][11][12]

Hydrolysis TDMAMS CH₃Si[N(CH₃)₂]₃ (this compound) Intermediate [Intermediate Silanol] CH₃Si(OH)[N(CH₃)₂]₂ TDMAMS->Intermediate + H₂O (Step 1: Hydrolysis) H2O H₂O (Water/Moisture) H2O->Intermediate FinalSiloxane Polymethylsiloxane -[Si(CH₃)(O)]n- Intermediate->FinalSiloxane + H₂O (Further Hydrolysis & Condensation) DMA NH(CH₃)₂ (Dimethylamine) Intermediate->DMA Liberation

Caption: Reaction pathway for the hydrolysis of this compound.

Applications in Research and Development

While specific, widely published applications for the methyl-substituted variant are less common than for its close relative Tris(dimethylamino)silane (TDMAS), its chemical properties suggest utility in several key areas analogous to other aminosilanes.

  • Precursor for Materials Science: Like other aminosilanes, it can serve as a precursor for the deposition of thin films containing silicon, carbon, and nitrogen, potentially for silicon carbonitride (SiCN) materials via chemical vapor deposition (CVD) or atomic layer deposition (ALD). The related tris(N-methylamino)methylsilane is a known precursor for silicon carbide-silicon nitride fibers, highlighting the potential of this class of compounds.[13]

  • Surface Modification Agent: The high reactivity of the Si-N bonds allows for the functionalization of surfaces possessing hydroxyl groups (e.g., silica, metal oxides). The reaction grafts the methylsilyl group onto the surface, altering properties like hydrophobicity and adhesion.

  • Reagent in Organic Synthesis: Aminosilanes can act as silylating agents to protect functional groups or as non-nucleophilic bases in certain synthetic transformations.

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Profile

The compound presents multiple hazards that require careful management in a laboratory setting.

Hazard ClassGHS Statement(s)Notes
Flammability H226: Flammable liquid and vaporKeep away from ignition sources.[14] Use explosion-proof equipment.[5]
Skin Corrosion/Irritation H315: Causes skin irritationAvoid all skin contact.[5] Prompt washing is essential after exposure.[10]
Eye Damage/Irritation H319: Causes serious eye irritationCan cause immediate or delayed severe irritation.[10] Always wear chemical goggles.[5]
Respiratory Irritation H335: May cause respiratory irritationWork in a well-ventilated area or fume hood.[14] Overexposure may cause coughing and nausea.[5]
Reactivity Reacts with water, acids, alcohols, and oxidizing agentsIrritating fumes of dimethylamine may be generated upon exposure to water or flame.[5][10]
Recommended Handling and Storage Protocol

Objective: To maintain the integrity of the chemical and ensure user safety by preventing unintended reactions, primarily hydrolysis.

Materials:

  • This compound

  • Inert gas source (Nitrogen or Argon) with manifold

  • Schlenk line or glove box

  • Dry, clean glassware

  • Anhydrous solvents

  • Syringes and needles

Procedure:

  • Inert Atmosphere is Mandatory: All handling of this compound must be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated place away from heat and ignition sources.[5][14] The container should be blanketed with an inert gas. Incompatible materials such as acids, alcohols, and water must be stored separately.[5]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required. This includes:

    • Hand Protection: Neoprene or nitrile rubber gloves.[5]

    • Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[5][10]

    • Skin and Body Protection: A flame-retardant lab coat and suitable protective clothing.[11]

    • Respiratory Protection: If working outside of a fume hood or if exposure is possible, a NIOSH-certified combination organic vapor-amine gas respirator is necessary.[5]

  • Dispensing: Use proper grounding procedures for the container to avoid static electricity buildup.[5] Use only non-sparking tools for transfers.[5][14] Liquid can be transferred via a cannula or a dry syringe.

  • Spill & Waste: In case of a spill, evacuate unnecessary personnel and remove all ignition sources.[5] Contain the spill with an inert absorbent material. Do not use water.[11] Dispose of waste in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive and versatile organosilicon compound. Its utility is intrinsically linked to the lability of its silicon-nitrogen bonds, which makes it a valuable precursor for materials synthesis and surface modification, but also dictates the need for stringent anhydrous handling conditions. For the discerning researcher, a thorough understanding of its properties, reactivity, and safety protocols is paramount to harnessing its full potential in the development of novel technologies and chemical entities.

References

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  • Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Material Safety Data Sheet. [Link]

  • PubChem, National Institutes of Health. tris(N-methylamino)methyl-silane. [Link]

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  • Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE - Product Page. [Link]

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  • Google Patents. (2021). CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.
  • Penn, B. G., Ledbetter, F. E., III, & Clemons, J. M. (1983). An Improved Process for Preparing Tris(N-methylamino)methylsilane Monomer for Use in Producing Silicon Carbide-Silicon Nitride Fibers. Industrial & Engineering Chemistry Product Research and Development, 22(3), 473-476. [Link]

  • Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]

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  • Organic Chemistry Portal. Tris(trimethylsilyl)silane, TTMSS. [Link]

  • NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

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Tris(dimethylamino)methylsilane physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tris(dimethylamino)methylsilane: Properties, Handling, and Applications

Introduction

This compound, with the chemical formula C₇H₂₁N₃Si, is an organoaminosilane compound recognized for its utility as a chemical intermediate.[1] Also known by synonyms such as Heptamethylsilanetriamine, it is a versatile precursor in various advanced material applications.[1] This guide offers a comprehensive overview of its core physical and chemical properties, detailed protocols for safe handling, and insights into its primary applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a clear, straw-colored liquid characterized by a pungent, acrid amine-like odor.[1] Its fundamental physical properties are critical for its application in controlled chemical processes, particularly in vapor deposition techniques.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₂₁N₃Si[1][2]
Molecular Weight 175.35 g/mol [1][2]
Appearance Clear to straw-colored liquid[1]
Odor Acrid, Amine[1]
Boiling Point 55-56 °C @ 17 mmHg[1][2]
Melting Point < -11 °C[1][2]
Freezing Point < -11 °C[1]
Density 0.85 g/mL[1][2]
Refractive Index 1.432 (@ 20°C)[1][2]
Vapor Pressure < 5 mm Hg[1]
Flash Point 30 °C (86 °F)[1][2][3]
Solubility Reacts with water[1]

Chemical Properties and Reactivity

The utility of this compound is intrinsically linked to its chemical reactivity. Understanding these properties is paramount for its effective and safe use.

2.1 Stability and Storage The compound is stable when stored in sealed containers under a dry, inert atmosphere.[1][4] This is a critical storage requirement to prevent degradation and hazardous reactions.

2.2 Reactivity with Moisture A defining characteristic of this aminosilane is its high sensitivity to moisture. It readily reacts with water and moisture present in the air, a reaction that liberates flammable and odorous dimethylamine gas.[1][4][5] This hydrolytic instability necessitates handling the compound under anhydrous conditions.

2.3 Incompatible Materials To prevent hazardous reactions, this compound should be kept away from:

  • Water and Moisture[1]

  • Acids[1][4]

  • Alcohols[1][4]

  • Oxidizing agents[1][4]

2.4 Hazardous Decomposition When exposed to heat, open flames, or incompatible materials, the compound can decompose.[1] Under fire conditions, it may produce irritating fumes of dimethylamine and organic acid vapors.[1][4]

Diagram: Hydrolysis of this compound

The following diagram illustrates the reaction of this compound with water, which breaks the Si-N bonds and releases dimethylamine.

G TDMAS This compound (C₇H₂₁N₃Si) Silanol Methylsilanetriol (Intermediate) TDMAS->Silanol + 3 H₂O DMA Dimethylamine (C₂H₇N) TDMAS->DMA liberates H2O Water (H₂O) H2O->Silanol

Caption: Hydrolysis pathway of this compound.

Applications in Research and Development

The specific chemical properties of this compound make it a valuable precursor in materials science, particularly for thin-film deposition.

  • Vapor Deposition Precursor : It is widely used as an organosilicon source for the deposition of silicon-containing thin films, such as silicon oxynitride, carbonitride, nitride, and oxide. Its high volatility and thermal stability are advantageous for these processes.

  • Microelectronics and Semiconductors : The ability to deposit high-quality dielectric and barrier films at low temperatures (<150°C) makes it suitable for fabricating semiconductor devices.

  • Surface Modification : Silanes are employed to modify surfaces, altering properties like hydrophobicity or hydrophilicity.[2] This is crucial for creating anti-stiction coatings, improving pigment dispersion, and treating mineral surfaces for enhanced compatibility in composites.[2]

  • Advanced Materials : It serves as a silicon source for fabricating functionalized materials, including separators for Li-ion batteries and coatings for TiO₂ anodes in dye-sensitized solar cells.

Safety, Handling, and Experimental Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. It is classified as a flammable liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

4.1 Personal Protective Equipment (PPE) Protocol

A self-validating system of personal protective equipment is essential to mitigate exposure risks.

  • Respiratory Protection : Always handle this chemical within a certified fume hood. For situations where exposure may exceed permissible limits, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is required.[1][4]

  • Eye and Face Protection : Wear chemical safety goggles.[1] Contact lenses should not be worn.[1][4]

  • Hand Protection : Use neoprene or nitrile rubber gloves.[1] Inspect gloves for integrity before each use.

  • Skin and Body Protection : Wear suitable protective clothing to prevent skin contact.[1] For tasks with a higher risk of splashing, flame-retardant antistatic protective clothing is recommended.[6][7]

  • Emergency Equipment : Ensure that emergency eye wash fountains and safety showers are immediately accessible in the work area.[1]

4.2 Safe Handling and Storage Workflow

The causality behind these steps is to prevent contact with air, moisture, and ignition sources.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup A Verify Fume Hood Functionality B Don PPE (Gloves, Goggles, Coat) A->B C Ground all Containers and Transfer Equipment B->C D Work Under Inert Atmosphere C->D Proceed to Handling E Use Non-Sparking Tools D->E F Transfer Chemical Slowly E->F G Tightly Seal Container Under Inert Gas F->G Complete Transfer H Store in Ventilated Area, Away from Incompatibles G->H I Wash Hands and Contaminated Surfaces H->I

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Ventilation : Always work in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of vapors.[1]

  • Inert Atmosphere : Due to its reactivity with air and moisture, handle and store the compound under an inert gas like nitrogen or argon.[6]

  • Static Discharge : This material is flammable. Ground and bond all containers and receiving equipment before initiating a transfer to prevent static electricity buildup.[1][6] Use explosion-proof electrical equipment.[1]

  • Tools : Use only non-sparking tools during transfer and handling.[1]

  • Avoid Contact : Avoid all eye and skin contact and do not breathe vapor or mist.[1]

  • Hygiene : Wash hands and other exposed areas with mild soap and water after handling and before eating, drinking, or smoking.[1]

Storage Conditions:

  • Keep containers tightly closed and stored in a cool, dry, and well-ventilated place.[1][6]

  • Store away from heat, sparks, and open flames.[1]

  • Ensure containers are stored separately from incompatible materials like acids, alcohols, and oxidizing agents.[1][4]

4.3 First Aid and Emergency Measures

  • Inhalation : May cause respiratory irritation, coughing, headache, and nausea.[1] Move the victim to fresh air immediately. If not breathing, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact : Causes skin irritation.[1] Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Eye Contact : Causes serious eye irritation.[1] Immediately flush eyes thoroughly with water for at least 15 minutes, holding eyelids open.[1][6] Seek immediate medical attention.[6]

  • Ingestion : May be harmful if swallowed.[1] Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[6]

4.4 Spill and Fire Response

  • Spills : In case of a spill, remove all ignition sources.[1] Use an absorbent material to collect the spill, then place it in a suitable container for disposal using non-sparking tools.[1]

  • Firefighting : Use water spray, foam, carbon dioxide, or dry chemical as extinguishing media.[1] Firefighters should wear proper protective equipment, including respiratory protection, as irritating fumes can be generated upon exposure to water or flame.[1]

References

  • This compound - Safety Data Sheet. (2015-01-21). Gelest, Inc.[Link]

  • Tris(dimethylamino)silane - SAFETY DATA SHEET. Volatec.[Link]

  • SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Material Safety Data Sheet. (2016-09-15). Gelest, Inc.[Link]

  • This compound. Gelest, Inc.[Link]

  • Tris(dimethylamino)silane | 3DMAS | C6H19N3Si. Ereztech. [Link]

  • George C. Marshall Space Flight Center, Huntsville, Alabama - NASA Technical Reports Server. NASA. [Link]

  • Tris(dimethylsilyloxy)-methylsilane | C7H24O3Si4 | CID 4995393. PubChem. [Link]

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Introduction: The Significance of Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of Tris(dimethylamino)methylsilane

This compound (TDMAMS), with the chemical formula CH₃Si[N(CH₃)₂]₃, is an organoaminosilane that has garnered significant interest as a precursor in advanced materials science. Its unique combination of a silicon-methyl group and three dimethylamino ligands makes it a valuable molecule for the deposition of silicon-based thin films. Primarily, TDMAMS is utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes to create high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films.[1][2] These films are fundamental components in the fabrication of microelectronics, where TDMAMS's high reactivity and volatility are advantageous for creating conformal layers at low temperatures.[1]

The utility of this precursor is, however, critically dependent on its purity. Trace impurities, particularly metal ions and residual chlorides, can compromise the electrical properties of the final semiconductor device. Furthermore, the synthesis and handling of TDMAMS are complicated by its extreme sensitivity to moisture, which necessitates rigorously controlled, anhydrous, and inert atmospheric conditions.[3][4] This guide provides a detailed exploration of the synthesis, purification, and characterization of TDMAMS, grounded in established chemical principles and field-proven methodologies, to assist researchers in producing high-purity material suitable for demanding applications.

Part 1: Synthesis Methodologies - A Comparative Analysis

The formation of the silicon-nitrogen bond in TDMAMS is typically achieved via nucleophilic substitution at the silicon center. Two primary strategies have been established, each with distinct advantages and operational challenges.

Method A: Direct Aminolysis of Methyltrichlorosilane

This is the most direct and atom-economical approach, involving the reaction of methyltrichlorosilane (MTCS) with an excess of dimethylamine.

Reaction: CH₃SiCl₃ + 6 (CH₃)₂NH → CH₃Si[N(CH₃)₂]₃ + 3 (CH₃)₂NH₂⁺Cl⁻

The reaction mechanism involves the nucleophilic attack of the dimethylamine lone pair on the electrophilic silicon atom of MTCS. This process is repeated three times, displacing each chloride ligand. A crucial aspect of this synthesis is the use of at least two equivalents of dimethylamine for every equivalent of Si-Cl bond; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride salt.[5] The reaction is highly exothermic, and careful temperature control is essential to prevent side reactions and ensure safety.[1]

Method B: Lithiated Amine Salt Route

This method employs a pre-formed, highly nucleophilic lithium salt of dimethylamine to react with methyltrichlorosilane. This approach is often favored when aiming for electronic-grade purity, as it avoids the formation of ammonium salts that can be difficult to remove completely.[6]

Step 1 (Salt Formation): (CH₃)₂NH + n-BuLi → LiN(CH₃)₂ + C₄H₁₀ Step 2 (Substitution): CH₃SiCl₃ + 3 LiN(CH₃)₂ → CH₃Si[N(CH₃)₂]₃ + 3 LiCl

The use of an organolithium reagent like n-butyllithium (n-BuLi) quantitatively converts dimethylamine into lithium dimethylamide.[7] This potent nucleophile reacts cleanly with MTCS. While this method produces a more easily separable lithium chloride byproduct, it requires stringent anhydrous conditions and cryogenic temperatures (typically -78 °C) to control the high reactivity of the organolithium reagent.[6]

Comparative Overview
FeatureMethod A: Direct AminolysisMethod B: Lithiated Amine Route
Reagents Methyltrichlorosilane, DimethylamineMethyltrichlorosilane, Dimethylamine, n-Butyllithium
Byproduct Dimethylammonium chloride ((CH₃)₂NH₂Cl)Lithium Chloride (LiCl)
Conditions Cooled (e.g., -30 to 0 °C), exothermicCryogenic (-78 °C), highly exothermic initial step
Advantages Fewer reagents, lower cost, simpler setup.Higher yield, cleaner reaction, easier byproduct filtration.[6]
Disadvantages Byproduct can be difficult to filter; requires large excess of amine.Requires expensive and hazardous organolithium reagent; strict cryogenic and anhydrous conditions are mandatory.[6]

Part 2: Detailed Experimental Protocol (Direct Aminolysis)

This section provides a self-validating, step-by-step protocol for the synthesis of TDMAMS using the direct aminolysis method, which is generally more accessible for standard laboratory settings.

Safety Precautions
  • Hazards: TDMAMS is a flammable liquid and vapor. It is water-reactive, liberating flammable and irritating dimethylamine gas. It causes skin, eye, and respiratory irritation.[4][8] Methyltrichlorosilane is highly corrosive and reacts violently with water. Dimethylamine is a flammable and toxic gas.

  • Handling: All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).[9] All glassware must be rigorously dried, and anhydrous solvents must be used. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory. Equipment should be properly grounded to prevent static discharge.[8]

Equipment and Reagents
EquipmentReagents
Four-neck round-bottom flask with magnetic stirrerMethyltrichlorosilane (CH₃SiCl₃, ≥99%)
Pressure-equalizing dropping funnelAnhydrous Dimethylamine ((CH₃)₂NH, gas or solution)
Low-temperature thermometerAnhydrous inert solvent (e.g., Hexane or Toluene)
Gas inlet/outlet adapter with bubblerInert gas (Nitrogen or Argon, high purity)
Cooling bath (ice/salt or cryocooler)Filter funnel and flask (for Schlenk filtration)
Fractional distillation apparatus
Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification R_Flask 1. Assemble and dry 4-neck flask under inert gas Solvent 2. Charge flask with anhydrous solvent Amine 3. Dissolve excess dimethylamine in solvent Cool 4. Cool reactor to -30 °C Add 5. Add CH3SiCl3 dropwise via funnel Temp 6. Maintain T < 0 °C Add->Temp Warm 7. Warm to RT and stir for ~1 hr Temp->Warm Filter 8. Filter to remove (CH3)2NH2Cl salt Warm->Filter Crude Mixture Solv_Rem 9. Remove solvent via rotary evaporation Filter->Solv_Rem Distill 10. Purify crude product by fractional distillation Solv_Rem->Distill Product High-Purity TDMAMS Distill->Product Purified Product

Caption: Workflow for TDMAMS synthesis and purification.

Step-by-Step Methodology
  • Reactor Preparation: A 1 L four-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a low-temperature thermometer, and a gas inlet connected to an inert gas line is assembled. The entire apparatus is flame-dried under a flow of nitrogen or argon to remove all traces of moisture.

  • Reagent Charging: The flask is charged with 500 mL of anhydrous hexane and cooled to approximately -30 °C in a cooling bath.[10] Anhydrous dimethylamine (approx. 100 g, 2.22 mol, 6.6 equivalents) is carefully condensed into or dissolved in the cooled solvent.

  • Reactant Addition: Methyltrichlorosilane (50 g, 0.334 mol, 1.0 equivalent) is added to the dropping funnel. The MTCS is then added dropwise to the vigorously stirred dimethylamine solution over 2-3 hours.

  • Temperature Control (Causality): The addition rate must be carefully controlled to maintain the internal reaction temperature below 0 °C.[10] This is critical because the reaction is highly exothermic.[1] Allowing the temperature to rise can lead to the formation of undesirable polymeric byproducts and increases safety risks.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 60 minutes to ensure the reaction goes to completion.[10] The mixture will appear as a thick white slurry due to the precipitated dimethylammonium chloride salt.

  • Isolation of Crude Product: The solid byproduct is separated from the liquid product solution by filtration under an inert atmosphere (e.g., using a Schlenk filter or a filter cannula). The filter cake should be washed with two portions of 50 mL of anhydrous hexane to recover any entrained product.

  • Solvent Removal: The solvent is removed from the combined filtrate and washes under reduced pressure using a rotary evaporator. This yields the crude TDMAMS product as a liquid.

Part 3: Purification by Fractional Distillation

For most applications, especially in microelectronics, the crude product must be rigorously purified. Fractional distillation is the most effective method for separating TDMAMS from residual solvent, unreacted starting materials, and any side-products.[1][11]

Purification Protocol
  • Setup: The crude TDMAMS is transferred to a distillation flask connected to a fractionating column (e.g., a Vigreux or packed column) under an inert atmosphere. The number of theoretical plates in the column should be sufficient to separate components with close boiling points; for electronic grade, 80-120 plates may be used.[1]

  • Distillation: The distillation is performed under atmospheric or slightly reduced pressure. The system is heated gradually.

  • Fraction Collection: Fractions are collected based on boiling point. A small forerun containing low-boiling impurities is discarded. The main fraction is collected at the boiling point of TDMAMS.

  • Self-Validation: The purity of the collected fraction should be monitored throughout the distillation using in-line or at-line analysis (e.g., GC) to ensure a sharp and stable boiling point, indicating a pure substance.

Distillation Parameters
ParameterValueRationale & Source
Boiling Point55-56 °C @ 17 mmHgPhysical property of the target compound.[12]
145-148 °C @ atmospheric pressurePhysical property of the target compound.[1]
Refractive Index (n²⁰D)1.432A quick check for product identity and purity.[12]
Recommended ColumnVigreux or packed columnProvides the necessary theoretical plates for efficient separation.
AtmosphereDry Nitrogen or ArgonTDMAMS is highly sensitive to moisture and air.[4]

Part 4: Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step.

Reaction Mechanism Diagram

Caption: Nucleophilic substitution mechanism for TDMAMS synthesis.

Analytical Techniques
TechniqueExpected ResultPurpose
¹H NMR Two singlets: one for the Si-CH₃ protons (~0.2-0.4 ppm) and one for the N-(CH₃)₂ protons (~2.3-2.5 ppm). Integration ratio should be 3:18 (or 1:6).Confirms molecular structure and checks for proton-containing impurities. (Expected shifts based on similar aminosilane structures).
GC-MS A single major peak in the chromatogram. Mass spectrum showing the molecular ion peak (m/z = 175.15) and characteristic fragmentation patterns.[13]Determines purity (area % in GC) and confirms molecular weight.
FTIR Absence of N-H stretches (~3300-3500 cm⁻¹). Presence of Si-N and C-H stretches.Confirms the absence of starting amine and the presence of key functional groups.
Karl Fischer Titration Low water content (typically < 10 ppm for electronic grade).Quantifies moisture content, which is critical for its application.

Conclusion

The synthesis and purification of this compound is a well-established but technically demanding process. Success hinges on a deep understanding of the underlying reaction mechanism, meticulous control over reaction conditions—particularly temperature—and the rigorous exclusion of atmospheric moisture. The direct aminolysis route offers a scalable and cost-effective method, while fractional distillation remains the gold standard for achieving the high purity required for sensitive applications in the semiconductor industry. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can reliably produce high-quality TDMAMS for advanced materials development.

References

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A Comprehensive Safety and Handling Guide for Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)methylsilane (TDMAMS), identified by CAS number 3768-57-8, is an organoaminosilane compound utilized as a chemical intermediate in various research and industrial applications.[1] Its unique chemical structure and reactivity profile make it a valuable reagent. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and emergency responses associated with this compound, designed to empower researchers to work with this compound safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling.[1]

GHS Classification:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[1]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[1]

The primary hazards are associated with its flammability and its reactivity with moisture. Upon contact with water or moisture in the air, it liberates dimethylamine, which is also a hazardous substance.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C7H21N3Si[1]
Molecular Weight 175.35 g/mol [1]
Appearance Clear to straw-colored liquid[1]
Odor Acrid, amine-like[1]
Boiling Point 55 - 56 °C @ 17 mm Hg[1]
Flash Point 30 °C[1]
Density 0.85 g/mL
Solubility Reacts with water[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust.[1][2] This is crucial to prevent the accumulation of flammable and irritating vapors.[1]

  • Inert Atmosphere: Due to its reactivity with moisture, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is essential to maintain its stability and prevent the release of dimethylamine.[1][2]

  • Grounding: To prevent the build-up of static electricity, which can be an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1] Use of explosion-proof electrical equipment is also recommended.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required.[1][2] Contact lenses should not be worn.[1][2] A face shield may be necessary for operations with a higher risk of splashing.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1][2] Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact.

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][2] A lab coat is the minimum requirement, and for larger quantities or more hazardous operations, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator should be used.[1][2]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling TDMAMS goggles Wear Chemical Goggles (No Contact Lenses) start->goggles Eye Protection gloves Wear Neoprene or Nitrile Rubber Gloves goggles->gloves Hand Protection clothing Wear Suitable Protective Clothing gloves->clothing Body Protection respirator Use NIOSH-certified Respirator (if required) clothing->respirator Respiratory Protection end Safe to Proceed respirator->end

Caption: Mandatory PPE workflow before handling this compound.

Storage Requirements
  • Containers: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and water.[1][2]

  • Inert Atmosphere: For long-term stability, store under a dry inert atmosphere.[1][2]

Emergency Procedures

Prompt and correct response to emergencies is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical advice if feeling unwell.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Symptoms of Overexposure:

  • Inhalation: May cause respiratory irritation, coughing, headache, and nausea.[1]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

Fire and Explosion Response

This compound is a flammable liquid and vapor.[1]

  • Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]

  • Firefighting Procedures: Firefighters should wear full protective equipment, including self-contained breathing apparatus.[1] Use water spray to cool exposed containers.[1] Be aware that irritating fumes of dimethylamine and organic acid vapors may be generated when the material is exposed to water or open flame.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[1] Remove all ignition sources.[1] Ensure adequate ventilation. Wear appropriate PPE.

  • Containment and Clean-up: Clean up spills as soon as possible.[1] Use an absorbent material to collect the spill.[1] Use only non-sparking tools for cleanup.[1] Place the absorbed material into a suitable container for disposal.[1]

  • Environmental Precautions: Prevent entry into sewers and public waters.[1]

Spill_Response_Workflow cluster_spill Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ignition Remove Ignition Sources evacuate->ignition ventilate Ensure Ventilation ignition->ventilate ppe Don PPE ventilate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up with Non-Sparking Tools contain->cleanup dispose Dispose in Sealed Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Step-by-step workflow for responding to an accidental spill.

Toxicological Information

The toxicological data for this compound is limited, but it is known to be harmful.

  • Acute Toxicity: Harmful if swallowed.[3] Toxic in contact with skin.[3] Harmful if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service.[4] One suggested method for disposal involves hydrolyzing the material by mixing it with water in a fume hood. The aqueous layer containing dimethylamine should then be neutralized with hydrochloric acid. The organic layer may be incinerated.[2]

Conclusion

This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and appropriate precautions are taken. This guide provides a framework for researchers and professionals to develop robust safety protocols for the handling, storage, and disposal of this compound. Adherence to these guidelines, in conjunction with a strong safety culture, is essential for protecting personnel and the environment.

References

  • This compound - Safety Data Sheet. Gelest, Inc.

  • Chemical Safety Data Sheet MSDS / SDS - TRIS(DIMETHYLAMINO)SILANE - ChemicalBook.

  • SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Safety Data Sheet. Gelest, Inc.

  • Tris(dimethylamino)silane - SAFETY DATA SHEET. NOVA-KEM.

  • TRIS(DIMETHYLAMINO)SILANE - Safety Data Sheet. Gelest, Inc.

  • Ereztech LLC SI2897 Safety Data Sheet. Ereztech LLC.

  • This compound. Gelest, Inc.

  • Tris(dimethylamino)silane packaged for use in deposition systems. Sigma-Aldrich.

  • Tris(dimethylamino)silane | 3DMAS | C6H19N3Si. Ereztech.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 5'-O-(tert-Butyldimethylsilyl)thymidine - SAFETY DATA SHEET.

  • tris(N-methylamino)methyl-silane | C4H12N3Si | CID 18963660 - PubChem. NIH.

  • A Study of Trimethylsilane (3MS) and Tetramethylsilane (4MS) Based α-SiCN:H/α-SiCO:H Diffusion Barrier Films. ResearchGate.

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An In-Depth Technical Guide to the Reactivity of Tris(dimethylamino)methylsilane with Protic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Date: January 21, 2026

Executive Summary

Tris(dimethylamino)methylsilane is a versatile organoaminosilane with significant applications in organic synthesis and materials science. Its reactivity is characterized by the labile silicon-nitrogen bonds, making it highly susceptible to cleavage by protic solvents. This guide provides a comprehensive analysis of the mechanistic pathways, kinetic influences, and practical experimental methodologies for studying these reactions. A thorough understanding of its reactivity with substances like alcohols and water is critical for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

Introduction: Unpacking the Molecular Architecture and Reactivity of this compound

This compound, systematically named N,N,N',N',N'',N'',1-heptamethylsilanetriamine, possesses the chemical formula C7H21N3Si.[1] Its molecular structure features a central silicon atom bonded to a methyl group and three dimethylamino groups. This arrangement imparts distinct electronic and steric properties that govern its chemical behavior.

The silicon-nitrogen (Si-N) bonds are the primary sites of reactivity. These bonds are susceptible to hydrolysis, readily reacting with moisture to form more stable siloxane bonds.[2] This high moisture sensitivity necessitates handling in a dry, inert atmosphere to prevent decomposition.[2][3] The reaction with protic solvents, in general, leads to the cleavage of the Si-N bond and the formation of a new bond between silicon and the nucleophilic part of the solvent, liberating dimethylamine as a byproduct.[3]

Core Reactivity with Protic Solvents: A Mechanistic Deep Dive

The fundamental reaction of this compound with a protic solvent (H-X) is a nucleophilic substitution at the silicon center. The protic solvent molecule attacks the silicon atom, leading to the displacement of a dimethylamino group.

Reaction with Alcohols (Alcoholysis)

The reaction with alcohols yields alkoxysilanes, a transformation that is synthetically valuable.[4] The general equation for this reaction is:

(CH₃)₃SiN(CH₃)₂ + R-OH → (CH₃)₃Si-OR + HN(CH₃)₂

The reactivity with different alcohols can vary, and this difference has been exploited for the quantitative separation of secondary and tertiary alcohol mixtures.[4] The reaction is often exothermic.[4] Lewis base catalysts can be employed to promote the chemoselective silylation of alcohols.[5]

Figure 1: Generalized mechanism for the reaction of this compound with an alcohol.
Reaction with Water (Hydrolysis)

This compound reacts with water and moisture in the air.[3] This hydrolysis leads to the formation of silanols, which can then condense to form siloxanes. The high sensitivity to moisture is a critical handling consideration.[2] The liberation of dimethylamine also occurs during hydrolysis.[3]

Experimental Protocols for Characterizing Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the reactivity patterns of the Si-N and Si-H bonds in aminosilanes.[4] Both 29Si and 31P NMR can be used to identify the compounds formed in these reactions.[4] In-situ monitoring of reactions allows for detailed kinetic analysis.

In-Situ NMR Monitoring Protocol

This protocol outlines a general procedure for observing the reaction between this compound and a protic solvent in real-time.

Objective: To determine the reaction kinetics and identify products.

Materials:

  • This compound

  • Protic solvent of interest (e.g., an alcohol)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes and syringes

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare separate solutions of this compound and the protic solvent in the deuterated solvent.

  • Initial Spectrum: Transfer the this compound solution to an NMR tube and acquire an initial 1H NMR spectrum.

  • Initiate Reaction: Inject the protic solvent solution into the NMR tube.

  • Time-course Acquisition: Immediately begin acquiring a series of 1H NMR spectra at regular intervals.

  • Analysis: Integrate the signals corresponding to the reactants and products over time to determine the reaction rate. Further characterization can be done using 13C and 29Si NMR.

Self-Validation: The accuracy of this protocol is ensured by the quantitative nature of NMR. The disappearance of reactant signals should directly correlate with the appearance of product and byproduct signals, allowing for a mass balance calculation.

NMR_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_solutions Prepare Reactant Solutions (Inert Atmosphere) initial_scan Acquire Initial NMR Spectrum (t=0) prep_solutions->initial_scan mix_reactants Mix Reactants in NMR Tube initial_scan->mix_reactants time_series Acquire Time-Series NMR Spectra mix_reactants->time_series integrate_peaks Integrate Signals time_series->integrate_peaks kinetic_plot Plot Concentration vs. Time integrate_peaks->kinetic_plot determine_rate Determine Rate Constant kinetic_plot->determine_rate

Figure 2: Experimental workflow for in-situ NMR monitoring of reactivity.

Key Physicochemical and Safety Data

PropertyValue
CAS Number 3768-57-8[6]
Molecular Formula C7H21N3Si[6]
Molecular Weight 175.35 g/mol [6]
Boiling Point 55-56 °C at 17 mmHg[7]
Melting Point -11 °C[6]
Density 0.850 g/mL at 22 °C[7]
Flash Point 30 °C[6]

Safety Information:

  • Flammable liquid and vapor.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Reacts with water and moisture, liberating dimethylamine.[3]

  • Should be handled in a well-ventilated area, and personal protective equipment should be worn.[3]

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable reagent in several synthetic applications:

  • Silylating Agent: It can be used to introduce a silyl protecting group onto alcohols and other protic functional groups. Silylation is a common strategy in multi-step organic synthesis to protect sensitive functional groups.[5]

  • Precursor for Substituted Silanes: It serves as a versatile starting material for the preparation of various substituted silanes.[4]

  • Microelectronics: Aminosilanes are used as precursors for the deposition of silicon-containing thin films.[8]

Conclusion

This compound is a highly reactive compound with significant utility in synthetic chemistry. Its reactivity is dominated by the susceptibility of its Si-N bonds to cleavage by protic solvents. A comprehensive understanding of its reaction mechanisms with alcohols and water, coupled with robust analytical techniques like in-situ NMR, is essential for its effective application in research and development. Proper handling and safety precautions are paramount due to its moisture sensitivity and flammability.

References

  • (2015-07-27).
  • (2015-01-21).

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tris(dimethylamino)methylsilane (TDMAMS) is a versatile organosilicon compound with significant applications in materials science, particularly as a precursor for the chemical vapor deposition (CVD) of silicon-based thin films. Its utility in these high-temperature processes necessitates a thorough understanding of its thermal stability and decomposition pathways. This guide, intended for a technical audience, provides a comprehensive overview of the current understanding of TDMAMS's thermal behavior, drawing upon theoretical studies of closely related compounds and available safety and handling data. While direct experimental studies on the gas-phase thermal decomposition of TDMAMS are limited, this document synthesizes the existing knowledge to present a scientifically grounded perspective on its decomposition mechanisms, providing a valuable resource for researchers and professionals working with this compound.

Introduction to this compound (TDMAMS)

This compound is an aminosilane characterized by a central silicon atom bonded to a methyl group and three dimethylamino groups. This structure imparts specific chemical properties that make it a valuable precursor in various deposition techniques.

Physicochemical Properties

A summary of the key physicochemical properties of TDMAMS is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₂₁N₃Si[1]
Molecular Weight175.35 g/mol [1]
Boiling Point55-56 °C at 17 mmHg[1]
Melting Point-11 °C[1]
Density0.850 g/mL at 22 °C[1]
Flash Point30 °C[1]
Refractive Index1.432 at 20 °C[1]
Applications in Thin Film Deposition

TDMAMS is primarily utilized as a precursor for the deposition of silicon nitride (SiNₓ) and silicon carbonitride (SiCN) thin films via CVD and other related techniques. These films are integral components in the fabrication of microelectronic devices, serving as dielectric layers, passivation coatings, and etch stops. The presence of both silicon-nitrogen and silicon-carbon bonds within the TDMAMS molecule makes it a suitable single-source precursor for these materials.

Thermal Stability of TDMAMS

TDMAMS is described as stable in sealed containers under a dry, inert atmosphere.[2] However, it is combustible and contact with heat, sparks, or open flames should be avoided.[2] The presence of three dimethylamino groups, while contributing to its reactivity in deposition processes, also influences its thermal stability.

A theoretical study comparing bis(dimethylamino)silane (BDMAS) with tris(dimethylamino)silane (referred to as TrDMAS) suggested that the bonds in BDMAS (Si-N, N-Me, and Si-H) are more easily ruptured than in TDMAMS.[3] This implies that TDMAMS possesses a higher thermal stability compared to its bis-substituted counterpart. This increased stability can be attributed to the greater steric hindrance and the electron-donating nature of the three dimethylamino groups, which can influence the bond dissociation energies.

Proposed Thermal Decomposition Mechanisms

The gas-phase thermal decomposition of TDMAMS is a complex process that can proceed through various pathways, including concerted and stepwise reactions. In the absence of direct experimental studies on TDMAMS, the decomposition mechanisms of the closely related compound, bis(dimethylamino)silane (BDMAS), provide a valuable framework for understanding the potential pathways for TDMAMS.[3]

Initial Decomposition Steps: Concerted vs. Stepwise Reactions

The initial decomposition of aminosilanes can be initiated by the cleavage of Si-N, N-C, or Si-C bonds. Both concerted and stepwise mechanisms are plausible, with the dominant pathway being dependent on the temperature and pressure conditions.

A stepwise reaction would involve the initial homolytic cleavage of a bond to form radical species. For TDMAMS, this could involve the breaking of a Si-N bond to form a silyl radical and a dimethylamino radical, or an N-C bond to release a methyl radical.

A concerted reaction , in contrast, involves the simultaneous breaking and formation of multiple bonds through a cyclic transition state, often leading to the elimination of a stable molecule.

The following diagram illustrates the potential initial decomposition pathways for TDMAMS, drawing an analogy from the theoretical studies on BDMAS.

G cluster_stepwise Stepwise Pathways cluster_concerted Concerted Pathways TDMAMS This compound (CH₃)Si(N(CH₃)₂)₃ Stepwise_SiN Si-N Cleavage TDMAMS->Stepwise_SiN Δ Stepwise_NC N-C Cleavage TDMAMS->Stepwise_NC Δ Concerted_Elimination Methane Elimination TDMAMS->Concerted_Elimination Δ Radical_Si •Si(CH₃)(N(CH₃)₂)₂ + •N(CH₃)₂ Stepwise_SiN->Radical_Si Radical_NC (CH₃)Si(N(CH₃)₂)(N(CH₃)•) + •CH₃ Stepwise_NC->Radical_NC Methyleneimine Methyleneimine Derivative + CH₄ Concerted_Elimination->Methyleneimine

Figure 1: Proposed initial decomposition pathways for TDMAMS.

Formation of Methyleneimine and Silanimine Intermediates

Theoretical studies on BDMAS have shown that a kinetically and thermodynamically favorable decomposition pathway involves the concerted elimination of methane to form a methyleneimine species.[3] A similar pathway can be postulated for TDMAMS, leading to the formation of a silicon-containing methyleneimine derivative.

This reaction likely proceeds through a four-membered transition state involving a methyl group from one dimethylamino ligand and a hydrogen atom from the central methyl group.

G TDMAMS This compound Transition_State Four-membered Transition State TDMAMS->Transition_State Heat (Δ) Products Methyleneimine Derivative + CH₄ Transition_State->Products Concerted Elimination

Figure 2: Proposed concerted methane elimination from TDMAMS.

Following the initial formation of these reactive intermediates, a cascade of secondary reactions can occur, leading to the formation of more stable products. These can include the formation of silanimines (compounds with Si=N double bonds) through further elimination or rearrangement reactions.

Final Decomposition Products

Under pyrolysis conditions, the complex mixture of intermediates will ultimately decompose into smaller, more stable molecules. Safety data for a related compound, tris(dimethylamino)silane, lists organic acid vapors, dimethylamine, and hydrogen as hazardous decomposition products.[2] While the "organic acid vapors" are likely formed in the presence of oxygen, the formation of dimethylamine and hydrogen is highly relevant to the anaerobic thermal decomposition of TDMAMS.

The liberation of dimethylamine, HN(CH₃)₂, is a probable outcome resulting from the fragmentation of the dimethylamino ligands. Hydrogen (H₂) can be formed through various dehydrogenation reactions of the organic fragments and silicon-hydride intermediates.

Experimental Methodologies for Studying Thermal Decomposition

A comprehensive understanding of the thermal decomposition of TDMAMS would require a combination of experimental and theoretical approaches.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the decomposition products of non-volatile compounds.[4][5] A detailed experimental protocol for analyzing TDMAMS using this method is outlined below.

Experimental Protocol: Py-GC-MS Analysis of TDMAMS

  • Sample Preparation: A small, accurately weighed sample of TDMAMS (typically in the microgram range) is loaded into a pyrolysis sample cup. Due to the air and moisture sensitivity of TDMAMS, sample handling should be performed in an inert atmosphere (e.g., a glovebox).

  • Pyrolysis: The sample cup is introduced into the pyrolysis unit, which is rapidly heated to a set temperature (e.g., in the range of 400-900 °C) in an inert carrier gas (e.g., helium).

  • Gas Chromatography (GC) Separation: The volatile decomposition products are swept from the pyrolyzer into the GC column. The GC oven temperature is programmed to separate the different components of the pyrolysate based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information about the molecular weight and structure of each decomposition product.

  • Data Analysis: The mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual compounds in the pyrolysate.

G cluster_workflow Py-GC-MS Experimental Workflow Sample_Prep Sample Preparation (Inert Atmosphere) Pyrolysis Pyrolysis (400-900 °C) Sample_Prep->Pyrolysis GC_Separation GC Separation Pyrolysis->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection

Figure 3: Workflow for Py-GC-MS analysis of TDMAMS.

Theoretical Modeling

Computational chemistry plays a crucial role in elucidating reaction mechanisms that are difficult to probe experimentally. Density Functional Theory (DFT) and ab initio methods can be used to map the potential energy surface of the decomposition reactions, identify transition states, and calculate reaction barriers and thermochemistry.[3] Such studies would be invaluable in confirming the proposed decomposition pathways for TDMAMS and providing a more quantitative understanding of its thermal behavior.

Safety and Handling Considerations

TDMAMS is a flammable liquid and vapor.[6] It is also water-reactive, and contact with moisture or water will liberate flammable and toxic dimethylamine gas.[6] Therefore, it must be stored and handled in a dry, inert atmosphere. When working with TDMAMS, appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

In case of fire, water should not be used as an extinguishing agent due to the violent reaction.[7] Dry chemical, foam, or carbon dioxide extinguishers are recommended.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. While a complete, experimentally verified picture of its gas-phase thermal decomposition is not yet available, by drawing analogies with closely related compounds and utilizing available safety data, a plausible set of decomposition pathways has been proposed. The key takeaways are:

  • TDMAMS is a thermally sensitive compound that requires careful handling and storage.

  • Its decomposition is likely to proceed through a combination of concerted and stepwise reactions, with the formation of methyleneimine and silanimine intermediates being highly probable.

  • The final decomposition products are expected to include dimethylamine and hydrogen, among other small molecules.

To further advance the understanding of TDMAMS thermal decomposition, future research should focus on:

  • Experimental studies: Performing detailed Py-GC-MS analysis of TDMAMS over a range of temperatures to identify the full spectrum of decomposition products.

  • Theoretical modeling: Conducting high-level ab initio and DFT calculations to map the potential energy surface for the decomposition of TDMAMS and to calculate the reaction kinetics of the proposed pathways.

A more complete understanding of the thermal behavior of TDMAMS will enable its more effective and safer use in the fabrication of advanced materials and devices.

References

  • Gelest, Inc. (n.d.). TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet (SIT8714.1). Retrieved from [Link]

  • Owusu-Ansah, E., Rajendran, A., & Shi, Y. (2019). Catalytic dissociation of tris(dimethylamino)silane on hot tungsten and tantalum filament surfaces. Physical Chemistry Chemical Physics, 21(26), 14264-14273.
  • Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Strem Chemicals, Inc. (n.d.). Tris(dimethylamino)silane Safety Data Sheet.
  • Le, H. T., Owusu-Ansah, E., & Shi, Y. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane—Formation of Methyleneimine and Silanimine Species. The Journal of Physical Chemistry A, 125(37), 8175–8186.
  • Wikipedia. (2023). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

  • Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

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Tris(dimethylamino)methylsilane vapor pressure curve

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Vapor Pressure Curve of Tris(dimethylamino)methylsilane

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Vapor Pressure in Advanced Material Deposition

In the realm of semiconductor fabrication and advanced materials science, the precise control over precursor delivery is paramount. For organosilicon compounds like this compound (TDMAMS), which serve as vital precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, the vapor pressure is not merely a physical property; it is the fundamental parameter governing its transport into the reaction chamber.[1][2] An accurate vapor pressure curve—the relationship between vapor pressure and temperature—is the cornerstone of reproducible and high-quality thin film deposition. This guide provides a comprehensive framework for understanding, experimentally determining, and applying the vapor pressure curve of TDMAMS, grounded in thermodynamic principles and field-proven methodologies.

Theoretical Foundations of Vapor-Liquid Equilibria

The transition of a substance from a condensed phase (liquid) to a gaseous phase (vapor) is governed by fundamental thermodynamic relationships. Understanding these principles is essential for interpreting and accurately modeling vapor pressure data.

The Clausius-Clapeyron Relation: A Thermodynamic Approximation

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation.[3][4] This equation provides a powerful way to understand the energetics of vaporization. In its integrated form, it is expressed as:

ln(P) = - (ΔHvap / R) * (1/T) + C

Where:

  • P is the vapor pressure

  • ΔHvap is the enthalpy of vaporization (the energy required to transform one mole of liquid into vapor)

  • R is the ideal gas constant (8.3145 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

  • C is a constant

This equation reveals a linear relationship between the natural logarithm of vapor pressure and the inverse of the temperature.[5] A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔHvap/R. This is a common method for determining the enthalpy of vaporization from experimental data. However, it relies on two key assumptions: that the enthalpy of vaporization is constant over the temperature range and that the vapor behaves as an ideal gas.[4]

The Antoine Equation: A Refined Empirical Model

For greater accuracy over a broader temperature range, the Antoine equation is a more commonly used semi-empirical correlation.[6] It introduces a third constant to better fit the curvature of the vapor pressure data:

log10(P) = A - (B / (T + C))

Where A, B, and C are empirically determined constants specific to the substance. These constants are derived by fitting the equation to experimental vapor pressure data. While more accurate, this equation is less directly tied to a physical property like ΔHvap and is valid only within the temperature range for which the constants were fitted.

Physicochemical Properties and Known Data for TDMAMS

This compound (CAS: 3768-57-8) is a liquid organosilicon precursor notable for its reactivity in deposition processes.[7][8] A summary of its key properties is essential before proceeding with experimental design.

PropertyValueSource
Molecular Formula C₇H₂₁N₃Si[9][10]
Molecular Weight 175.35 g/mol [7][9]
Boiling Point 55 - 56 °C @ 17 mm Hg[7][9]
Density 0.85 g/mL[7]
Refractive Index 1.432[7][9]
Vapor Pressure < 5 mm Hg (Temperature not specified)[7]

A critical review of publicly available data reveals a significant gap: there is no comprehensive, published vapor pressure curve or established Antoine constants for this compound. The boiling point at a reduced pressure provides a single, valuable data point, but a full curve must be generated experimentally to enable precise process control.

Experimental Determination of the Vapor Pressure Curve

The core of establishing a reliable vapor pressure curve lies in meticulous experimental measurement. For a reactive and moisture-sensitive precursor like TDMAMS, the choice of methodology is critical to ensure data integrity. A static measurement technique is the preferred approach as it minimizes the risk of thermal decomposition that can occur in dynamic systems.[11]

Causality Behind Experimental Design: Why the Static Method?

The static method involves measuring the pressure of the vapor in direct equilibrium with its liquid phase within a closed, evacuated, and thermostated system. This approach is superior for thermally sensitive organometallic precursors for several reasons:

  • Minimized Thermal Stress: The sample is held at each temperature only long enough to reach equilibrium, unlike dynamic methods that involve continuous boiling.

  • Purity Preservation: The closed system prevents contamination and minimizes the loss of the (often expensive) precursor material.

  • Equilibrium Measurement: The method directly measures the true equilibrium vapor pressure, which is the thermodynamically defined quantity of interest.

Experimental Workflow: Static Vapor Pressure Measurement

The following protocol outlines a self-validating system for determining the vapor pressure curve of TDMAMS.

dot

G cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Data Acquisition p1 1. Load TDMAMS into Sample Flask p2 2. Attach to Vacuum Manifold p1->p2 p3 3. Freeze Sample (Liquid Nitrogen) p2->p3 p4 4. Evacuate Headspace (High Vacuum) p3->p4 p5 5. Isolate & Thaw Sample p4->p5 p6 6. Repeat Freeze-Pump-Thaw (3x minimum) p5->p6 m1 7. Immerse Flask in Thermostatic Bath p6->m1 Degassed Sample Ready for Measurement m2 8. Set Target Temperature (T₁) m1->m2 Iterate for multiple temps m3 9. Allow System to Reach Thermal Equilibrium m2->m3 Iterate for multiple temps m4 10. Record Stabilized Vapor Pressure (P₁) m3->m4 Iterate for multiple temps m5 11. Increment Temperature (T₂) & Repeat Steps 9-10 m4->m5 Iterate for multiple temps m5->m3 Iterate for multiple temps

Caption: Workflow for static vapor pressure measurement.

Step-by-Step Protocol:
  • Apparatus Setup:

    • Assemble a high-vacuum manifold equipped with a high-accuracy pressure transducer (e.g., a capacitance manometer) capable of measurements in the expected pressure range (e.g., 0.1 to 100 Torr).

    • Connect a sample flask to the manifold via a high-vacuum valve.

    • Ensure a precision thermostatic bath (e.g., a circulating oil or water bath) is available, capable of maintaining temperature stability to within ±0.1 °C.

  • Sample Preparation (Degassing):

    • Rationale: TDMAMS, like most liquids, contains dissolved atmospheric gases (N₂, O₂). If not removed, these gases will contribute to the total measured pressure, leading to erroneously high vapor pressure readings. The freeze-pump-thaw technique is the gold standard for degassing.[11]

    • Procedure: i. Transfer a small amount of TDMAMS into the sample flask under an inert atmosphere (e.g., in a glovebox) to prevent reaction with air and moisture. ii. Attach the flask to the vacuum manifold and close the isolation valve. iii. Immerse the bottom of the flask in a dewar of liquid nitrogen, completely freezing the TDMAMS. iv. Once frozen solid, open the valve to the vacuum pump and evacuate the headspace above the solid sample for several minutes. This removes the non-condensable gases. v. Close the isolation valve and remove the liquid nitrogen, allowing the sample to thaw completely. As it thaws, any trapped bubbles of dissolved gas will be released into the headspace. vi. Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed. The system is considered self-validating when the pressure reading during the frozen/evacuated step reaches the base pressure of the vacuum system.

  • Data Acquisition:

    • Place the degassed sample flask into the thermostatic bath, ensuring the liquid portion is fully submerged.

    • Set the bath to the first target temperature (e.g., 10.0 °C).

    • Allow the system to equilibrate for at least 15-20 minutes. Equilibrium is reached when the pressure reading on the transducer remains stable over several minutes.

    • Record the temperature (T) and the stabilized vapor pressure (P).

    • Increment the temperature by a set amount (e.g., 5 °C) and repeat the equilibration and measurement process. Collect data points across the desired temperature range, ensuring to capture pressures both below and approaching the known boiling point condition (e.g., up to ~60 °C).

Data Analysis and Vapor Pressure Curve Construction

With a set of reliable (T, P) data points, the next step is to model the relationship mathematically to generate the continuous vapor pressure curve.

Data Processing Workflow

dot

G cluster_input Raw Experimental Data cluster_analysis Thermodynamic & Empirical Modeling cluster_output Final Deliverables data Set of (T, P) points a1 1. Convert T to Kelvin & P to a consistent unit data->a1 a2 2. Calculate 1/T and ln(P) a1->a2 a4 4. Perform Non-Linear Regression on P vs T data using Antoine Equation a1->a4 a3 3. Perform Linear Regression on ln(P) vs 1/T Plot a2->a3 o1 ΔHvap (from slope of linear fit) a3->o1 o2 Antoine Constants (A, B, C) a4->o2 o3 Vapor Pressure Curve P = 10^(A - (B / (T + C))) o2->o3

Caption: Workflow for processing vapor pressure data.

Clausius-Clapeyron Analysis for ΔHvap
  • Convert all temperatures to Kelvin (K = °C + 273.15).

  • Calculate the natural logarithm of each pressure point, ln(P).

  • Calculate the inverse of each temperature point, 1/T.

  • Plot ln(P) versus 1/T. The data should form a straight line.

  • Perform a linear regression (least-squares fit) on the data to find the slope.

  • Calculate the enthalpy of vaporization: ΔHvap = - (slope) * R . This provides a critical thermodynamic value characterizing the intermolecular forces of TDMAMS.

Antoine Equation Fitting for Process Control
  • Using the raw (T, P) data (with T in °C or K, as required by the fitting software), perform a non-linear regression to fit the Antoine equation: log₁₀(P) = A - (B / (T + C)).

  • This analysis will yield the specific Antoine constants (A, B, C) for TDMAMS.

  • Trustworthiness: The quality of the fit should be validated by examining the residuals (the difference between experimental and calculated pressures) and the correlation coefficient (R²). A high R² value (e.g., >0.999) indicates a reliable fit and a trustworthy set of constants for process modeling.

Application in Deposition Processes

The resulting Antoine equation is the key deliverable for process engineers. It allows for the precise calculation of the TDMAMS vapor pressure at any given temperature within the validated range. This is directly used to:

  • Control Precursor Flow Rate: In vapor delivery systems using a bubbler, the precursor flow rate is a function of the carrier gas flow and the precursor's vapor pressure. The Antoine equation allows for precise calculation of the molar flux being delivered to the reactor.

  • Optimize Process Conditions: It enables engineers to select the optimal bubbler temperature to achieve a desired delivery rate while ensuring the temperature is well below any thermal decomposition point.

  • Ensure Process Reproducibility: By accurately controlling the precursor partial pressure in the reactor, run-to-run and tool-to-tool consistency is dramatically improved, leading to uniform and high-quality thin films.

By following this comprehensive guide, researchers and drug development professionals can confidently establish and utilize the vapor pressure curve of this compound, transforming a critical physical property into a controllable process parameter.

References

  • Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE Product Information. [Link]

  • PentaPro Materials. Tris(dimethylamino)silane Product Information. [Link]

  • iCHEMS. TDMAS Product Information. [Link]

  • ResearchGate. Vapor pressure–temperature plots of the TMG‐compounds 1–3. [Link]

  • Gelest, Inc. This compound Safety Data Sheet. [Link]

  • Molecular Knowledge Systems. Estimating the Physical Properties of Organosilicon Chemicals. [Link]

  • ResearchGate. Silicon vapor pressures over Si(l) according to the experimental data taken from[5]. [Link]

  • DNF Co., Ltd. Tris-DMAS Product Information. [Link]

  • Gelest, Inc. This compound Product Information. [Link]

  • VŠChT. Vapor Pressure of Organic Compounds. Measurement and Correlation. [Link]

  • NIST WebBook. Disiloxane, hexamethyl-. [Link]

  • Wikipedia. Clausius–Clapeyron relation. [Link]

  • YouTube. Clausius Clapeyron Equation Examples and Practice Problems. [Link]

  • Chemistry LibreTexts. 23.4: The Clausius-Clapeyron Equation. [Link]

  • Chemteam.info. The Clausius-Clapeyron Equation. [Link]

  • ResearchGate. Parameters of the Clausius-Clapeyron equation obtained for MMA-5 and.... [Link]

  • PubChem. tris(N-methylamino)methyl-silane. [Link]

  • NIH. Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method.... [Link]

  • PubMed. Dynamics and thermodynamics of water in PAMAM dendrimers at subnanosecond time scales. [Link]

  • ResearchGate. Experimental and theoretical determination of the saturation vapor pressure of silicon in a wide range of temperatures. [Link]

  • ResearchGate. Excess thermodynamic properties of binary mixtures of N,N-dimethylacetamide with water.... [Link]

  • MDPI. Estimation of Thermophysical Properties as Functions of Temperature in Rapid Radial Solidification of Metallic Alloys. [Link]

Sources

A Senior Application Scientist's Guide to Tris(dimethylamino)methylsilane: From Supplier Qualification to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis and materials science, the selection of high-quality reagents is a critical determinant of experimental success. Tris(dimethylamino)methylsilane (CAS No. 3768-57-8), a versatile organoaminosilane, serves as a potent reagent in numerous applications, from derivatization to the synthesis of complex molecules. This guide provides an in-depth perspective on qualifying suppliers and effectively utilizing this reagent, ensuring reproducibility and integrity in your research endeavors.

Understanding the Reagent: Chemical Profile and Significance

This compound, with the chemical formula C7H21N3Si, is a liquid organosilane compound noted for its reactive dimethylamino groups attached to a central silicon atom.[1][2] Its utility stems from its high reactivity towards protic functional groups (e.g., -OH, -NH, -SH), making it an effective silylating agent. In drug development and research, this reactivity is harnessed for:

  • Protecting Group Chemistry: Masking reactive functional groups during multi-step syntheses.

  • Derivatization for Analysis: Increasing the volatility and thermal stability of analytes for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Surface Modification: Altering the properties of surfaces to be more hydrophobic or to introduce reactive handles for further functionalization.[3]

  • Precursor for Materials Science: Acting as a precursor for the deposition of silicon-containing thin films.[4][5]

The core of its reactivity lies in the labile Silicon-Nitrogen bond, which readily reacts with acidic protons, liberating dimethylamine as a byproduct.[6] This reaction is highly favorable and often proceeds under mild conditions, a desirable attribute for sensitive or complex substrates.

Critical Quality Attributes for Research-Grade Material

Not all this compound is created equal. For research applications, where precision and reproducibility are paramount, several quality attributes must be scrutinized:

  • Purity: Typically, a purity of 97% or higher is required for most synthetic applications.[7] For more demanding uses, such as in electronics or trace analysis, higher grades (e.g., 99.999%) are available.[8] The purity directly impacts reaction stoichiometry and the introduction of unwanted side products.

  • Impurity Profile: The nature of the impurities is often more critical than their absolute quantity. Residual chlorides from synthesis (e.g., chlorosilanes) can interfere with catalytic processes, while partially reacted silanes can lead to a complex mixture of products.

  • Moisture and Air Sensitivity: This compound reacts with water and moisture in the air.[6][9] High-quality material must be packaged under an inert atmosphere (e.g., nitrogen or argon) in specialized containers to maintain its integrity.

  • Consistency: Batch-to-batch consistency in purity and impurity profile is essential for the long-term reproducibility of experimental results.

A Framework for Supplier Evaluation and Selection

Selecting a supplier should be a systematic process rather than a decision based solely on price. The following workflow provides a robust framework for qualifying a supplier for your critical research needs.

Supplier_Qualification_Workflow start Identify Potential Suppliers doc_review Request & Review Technical Documents (CoA, SDS) start->doc_review spec_compare Compare Product Specifications - Purity - Impurity Limits - Packaging doc_review->spec_compare tech_support Evaluate Technical Support & Logistics - Availability - Lead Times spec_compare->tech_support decision Meets Requirements? tech_support->decision sample_eval Order Small-Scale Sample for Initial Evaluation analytical_verify In-House Analytical Verification (e.g., NMR, GC-MS) sample_eval->analytical_verify functional_test Perform Functional Test in a Non-Critical Reaction analytical_verify->functional_test approve Approve Supplier & Establish Supply Chain functional_test->approve decision->sample_eval Yes reject Reject Supplier or Seek Clarification decision->reject No

Supplier Qualification Workflow Diagram.
Key Supplier Comparison

The following table summarizes offerings from prominent suppliers catering to the research community. This is not an exhaustive list but represents a cross-section of the market.

SupplierTypical PurityKey Features & PackagingTarget Application
Sigma-Aldrich (Merck) ≥97% to 99.999% (electronic grade)Sure/Seal™ bottles for air/moisture sensitive handling, detailed online documentation.[8][9]Broad research, synthesis, electronic materials.
Gelest 97%Strong focus on silicon and organosilicon chemistry, extensive technical library.[3][4][6][7]Materials science, microelectronics, R&D.
Thermo Fisher Scientific 97%Wide distribution network, multiple brands available (e.g., Thermo Scientific Chemicals).[10][11]General laboratory, analytical applications.
TCI America >97.0%Good selection of research chemicals with reliable quality.Organic synthesis, academic research.
Alfa Aesar 97%Part of Thermo Fisher, offers a range of purities and pack sizes.General R&D, chemical synthesis.

Note: The information in this table is based on publicly available data and may be subject to change. Researchers should always consult the supplier's specific product documentation.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol details a common application: the derivatization of a hydroxyl-containing analyte to enhance its volatility for GC-MS analysis.

Objective: To silylate a model analyte (e.g., a sterol or a phenol) in a sample matrix prior to GC-MS analysis to improve chromatographic peak shape and thermal stability.

Materials:

  • This compound (research grade, from a qualified supplier)

  • Anhydrous Pyridine (as a solvent and acid scavenger)

  • Anhydrous Hexane (for dilution)

  • Analyte sample (dried, dissolved in a compatible anhydrous solvent)

  • GC Vials with inert caps

  • Microsyringes

  • Heating block or oven

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Water will preferentially react with the silylating agent, reducing derivatization efficiency.[6] A common method is to evaporate the sample to dryness under a stream of nitrogen and then re-dissolve it in a known volume of anhydrous pyridine.

  • Reagent Addition: In a sealed GC vial, add 100 µL of the analyte solution in pyridine. Using a dry syringe, add 50 µL of this compound. Causality: The excess of the silylating agent ensures the reaction goes to completion.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes. Causality: Heating accelerates the reaction rate, ensuring complete derivatization of sterically hindered or less reactive hydroxyl groups.

  • Work-up & Dilution: After cooling to room temperature, the reaction mixture can often be injected directly. If necessary, dilute the sample with anhydrous hexane to an appropriate concentration for your GC-MS system.

  • Analysis: Inject 1 µL of the final solution into the GC-MS. The resulting silylated analyte will have a lower boiling point and be more thermally stable than its underivatized counterpart, leading to sharper peaks and more reproducible retention times.

GCMS_Workflow prep 1. Prepare Dry Sample in Anhydrous Pyridine add_reagent 2. Add this compound (Silylating Agent) prep->add_reagent react 3. Seal Vial & Heat (60-70°C, 30 min) add_reagent->react cool 4. Cool to Room Temperature react->cool inject 5. Dilute (optional) & Inject into GC-MS cool->inject

GC-MS Derivatization Workflow.

Safety, Handling, and Storage

This compound is a flammable liquid and is corrosive.[6] It reacts with moisture, so it must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[6] Work in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[9][12] The container must be kept under an inert gas.

  • Spills: In case of a spill, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. Do not use water.[13]

By understanding the chemical nature of this compound, establishing a rigorous supplier qualification process, and adhering to safe and precise handling protocols, researchers can confidently integrate this powerful reagent into their workflows, paving the way for reliable and innovative scientific discoveries.

References

  • Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

  • NOVA-KEM. (n.d.). Tris(dimethylamino)silane - SAFETY DATA SHEET. Retrieved from [Link]

  • Gelest, Inc. (n.d.). TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

  • Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

  • Chatgilialoglu, C., & Ferreri, C. (2010). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 15(3), 1999-2018. Retrieved from [Link]

  • Waśniewski, S., et al. (2021). Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. Materials, 14(16), 4683. Retrieved from [Link]

  • Google Patents. (2021). CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.
  • Dvornic, P. R. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. DTIC. Retrieved from [Link]

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Methodological & Application

Tris(dimethylamino)methylsilane (TDMAMS) as a Precursor for Atomic Layer Deposition (ALD): An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Tris(dimethylamino)methylsilane (TDMAMS), a versatile precursor for the Atomic Layer Deposition (ALD) of high-quality silicon-based thin films. Designed for researchers, scientists, and professionals in semiconductor manufacturing and drug development, this document details the chemical rationale, experimental protocols, and expected outcomes for depositing silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films.

Introduction to this compound (TDMAMS)

This compound, with the chemical formula SiH(CH₃)(N(CH₃)₂)₃, is an organosilicon compound that has emerged as a valuable precursor in ALD processes. Its utility stems from a combination of favorable chemical properties:

  • High Reactivity: The dimethylamino ligands (-N(CH₃)₂) are good leaving groups, facilitating self-limiting surface reactions with various co-reactants.

  • Thermal Stability: TDMAMS exhibits a suitable thermal window for ALD, allowing for a range of deposition temperatures without significant thermal decomposition, which is crucial for maintaining the layer-by-layer growth mechanism.

  • Volatility: Its volatility ensures efficient transport of the precursor vapor into the ALD reactor.

These characteristics make TDMAMS an excellent candidate for the deposition of conformal and uniform thin films at controlled thicknesses, a key requirement in the fabrication of advanced electronic devices and for the encapsulation of sensitive materials.[1]

Application I: Atomic Layer Deposition of Silicon Dioxide (SiO₂)

High-quality silicon dioxide films are fundamental in microelectronics, serving as gate dielectrics, insulators, and passivation layers. TDMAMS enables the deposition of SiO₂ with excellent electrical and physical properties, particularly when paired with strong oxidizing agents like ozone or an oxygen plasma.

Thermal ALD of SiO₂ using TDMAMS and Ozone (O₃)

The thermal ALD process for SiO₂ using TDMAMS and ozone is a well-established method that relies on sequential, self-terminating surface reactions. The process is favored for its ability to produce high-purity films with excellent conformality.

Causality of Experimental Choices:

The choice of ozone as the co-reactant is critical. Ozone is a more powerful oxidizing agent than water (H₂O) and can effectively remove the dimethylamino ligands and passivate the surface with hydroxyl (-OH) groups at lower temperatures. This leads to a more efficient reaction cycle and films with lower impurity levels. The deposition temperature is a crucial parameter; it must be high enough to ensure sufficient reactivity but low enough to prevent precursor decomposition and ensure a self-limiting growth process.

Reaction Mechanism:

The ALD cycle can be described in two half-reactions:

  • TDMAMS Pulse: TDMAMS reacts with the hydroxylated surface, leading to the chemisorption of a TDMAMS-derived species and the release of dimethylamine as a byproduct.

  • Ozone Pulse: The ozone pulse removes the remaining ligands from the surface and re-hydroxylates it, preparing it for the next TDMAMS pulse.

This cycle is repeated to build the SiO₂ film layer by layer.

Experimental Workflow Diagram:

ALD_Cycle_SiO2 cluster_0 ALD Cycle for SiO₂ using TDMAMS and Ozone step1 Step 1: TDMAMS Pulse (Precursor Dose) step2 Step 2: Inert Gas Purge step1->step2 Adsorption & Reaction step3 Step 3: Ozone (O₃) Pulse (Co-reactant Dose) step2->step3 Remove Excess Precursor step4 Step 4: Inert Gas Purge step3->step4 Oxidation & Surface Regeneration step4->step1 Remove Byproducts

Caption: ALD cycle for SiO₂ deposition.

Detailed Protocol:

  • Substrate Preparation: Begin with a clean substrate (e.g., silicon wafer). A standard RCA clean or a similar procedure is recommended to remove organic and metallic contaminants and to ensure a hydroxyl-terminated surface for initial precursor reaction.

  • Precursor Handling: Heat the TDMAMS precursor to a temperature that provides adequate vapor pressure for delivery to the ALD reactor. A typical temperature is around 60-80°C.

  • Deposition Parameters:

    • Substrate Temperature: Set the reactor temperature within the ALD window, typically between 150°C and 300°C.[2]

    • TDMAMS Pulse: Introduce TDMAMS vapor into the reactor for a duration sufficient to saturate the substrate surface (e.g., 0.5 - 2 seconds).

    • Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove any unreacted TDMAMS and byproducts (e.g., 5 - 10 seconds).

    • Ozone Pulse: Introduce ozone into the reactor for a duration sufficient to fully react with the adsorbed precursor layer (e.g., 0.5 - 2 seconds).

    • Purge: Purge the reactor again with an inert gas to remove ozone and reaction byproducts (e.g., 5 - 10 seconds).

  • Cycling: Repeat the pulse and purge sequence until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 1-2 Å/cycle.[3]

  • In-situ Monitoring: Use techniques like in-situ ellipsometry to monitor the film growth in real-time and confirm the GPC.

Quantitative Data Summary:

PropertyTypical ValueConditionsReference
Growth per Cycle (GPC)1.0 - 2.0 Å/cycle150-300°C[3]
Refractive Index (@ 633 nm)1.45 - 1.46As-deposited[4]
Wet Etch Rate (dilute HF)~2-5 nm/min100:1 HFN/A
Dielectric Constant~3.9 - 4.5N/AN/A
Breakdown Field3 - 11 MV/cmN/A[2]

Application II: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)

Silicon nitride is a critical material in the semiconductor industry, valued for its use as a diffusion barrier, etch stop, and passivation layer.[5] PEALD of SiNₓ using TDMAMS allows for deposition at lower temperatures compared to thermal processes, which is advantageous for temperature-sensitive substrates.[6]

Causality of Experimental Choices:

The use of a nitrogen-containing plasma (e.g., NH₃ or N₂) is essential for the low-temperature deposition of high-quality SiNₓ. The plasma generates highly reactive nitrogen species (radicals and ions) that can effectively break the Si-N bonds of the adsorbed TDMAMS and form a dense SiNₓ film. This plasma-assisted reaction pathway has a lower activation energy than the corresponding thermal reaction with ammonia, enabling deposition at temperatures where thermal ALD would be impractically slow or result in poor film quality.[5]

Reaction Mechanism:

  • TDMAMS Pulse: TDMAMS is introduced and chemisorbs onto the substrate surface.

  • Plasma Pulse: The nitrogen plasma is ignited, and the reactive nitrogen species react with the adsorbed TDMAMS layer, forming SiNₓ and removing the ligands as volatile byproducts.

Experimental Workflow Diagram:

PEALD_Cycle_SiN cluster_1 PEALD Cycle for SiNₓ using TDMAMS and N₂/NH₃ Plasma pstep1 Step 1: TDMAMS Pulse (Precursor Dose) pstep2 Step 2: Inert Gas Purge pstep1->pstep2 Adsorption pstep3 Step 3: N₂/NH₃ Plasma Pulse (Co-reactant Exposure) pstep2->pstep3 Remove Excess Precursor pstep4 Step 4: Inert Gas Purge pstep3->pstep4 Nitridation & Ligand Removal pstep4->pstep1 Remove Byproducts

Caption: PEALD cycle for SiNₓ deposition.

Detailed Protocol:

  • Substrate Preparation: A clean, hydrogen-terminated silicon surface is a suitable starting point. A dilute HF dip followed by a deionized water rinse can be used.

  • Precursor Handling: Maintain the TDMAMS precursor at a stable temperature (e.g., 60-80°C) to ensure consistent vapor delivery.

  • Deposition Parameters:

    • Substrate Temperature: Typically in the range of 200-400°C.

    • TDMAMS Pulse: A pulse duration of 0.5 - 2 seconds is generally sufficient for surface saturation.

    • Purge: An inert gas purge of 5 - 15 seconds is used to clear the chamber of residual precursor.

    • Plasma Pulse: An N₂ or NH₃ plasma is ignited for a duration of 5 - 20 seconds. Plasma power is a critical parameter that influences film density and composition.

    • Purge: A final purge of 5 - 15 seconds removes plasma byproducts.

  • Cycling: The number of cycles determines the final film thickness. The GPC for PEALD SiNₓ is typically around 0.5 - 1.5 Å/cycle.

  • Post-Deposition Annealing (Optional): A post-deposition anneal in an N₂ or Ar ambient can improve film density and reduce hydrogen content.

Quantitative Data Summary:

PropertyTypical ValueConditionsReference
Growth per Cycle (GPC)0.5 - 1.5 Å/cycle250-350°CN/A
Refractive Index (@ 633 nm)1.8 - 2.0Dependent on Si/N ratio[6]
Wet Etch Rate (dilute HF)< 1 nm/min100:1 HF, high-density film[7]
Density2.4 - 2.8 g/cm³N/AN/A
Si/N Ratio0.7 - 1.0Adjustable with process parameters[6]

Film Characterization

To validate the successful deposition of SiO₂ or SiNₓ films and to ensure they meet the required specifications, a suite of characterization techniques should be employed:

  • Spectroscopic Ellipsometry (SE): A non-destructive optical technique used to accurately measure film thickness and refractive index.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and information about chemical bonding states, which is crucial for determining film stoichiometry and identifying impurities.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify chemical bonds within the film, such as Si-O and Si-N, and to detect the presence of residual -OH groups or carbon-containing species.[8]

  • Atomic Force Microscopy (AFM): Measures surface topography and roughness.[9]

  • Wet Etch Rate Testing: Soaking the film in a dilute hydrofluoric acid (HF) solution and measuring the change in thickness over time provides an indication of film density and quality.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Growth per Cycle (GPC) Incomplete surface reactions. Insufficient precursor/co-reactant exposure.Increase pulse times. Optimize deposition temperature.
Non-uniform Film Thickness Non-uniform temperature distribution. Inefficient precursor delivery.Check reactor temperature uniformity. Optimize gas flow dynamics.
High Impurity Content (e.g., Carbon) Incomplete ligand removal. Precursor decomposition.Increase co-reactant exposure time/power. Lower deposition temperature.
Poor Electrical Properties High density of defects or impurities.Optimize deposition parameters. Consider post-deposition annealing.

Safety and Handling of TDMAMS

This compound is a reactive chemical and should be handled with appropriate safety precautions:

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood or a glovebox.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents. The container should be tightly sealed.

  • Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

Consult the Safety Data Sheet (SDS) for TDMAMS for comprehensive safety information.

References

  • High-Quality Thin SiO2 Films Grown by Atomic Layer Deposition Using Tris(dimethylamino)silane (TDMAS) and Ozone. (2013). ECS Journal of Solid State Science and Technology. [Link]

  • Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. (2012). Journal of Vacuum Science & Technology A. [Link]

  • Area-Selective Atomic Layer Deposition of ZnO on Si\SiO2 Modified with this compound. (2020). Coatings. [Link]

  • SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. (2009). The Journal of Physical Chemistry C. [Link]

  • Plasma Enhanced Atomic Layer Deposition of Plasmonic TiN Ultrathin Films Using TDMATi and NH3. (2020). Materials. [Link]

  • High-temperature Atomic Layer Deposition of Silicon Oxide Films Using Tris(dimethylamino)silane and Ozone. (2015). Journal of the Korean Physical Society. [Link]

  • Plasma-enhanced atomic layer deposition of titanium nitride for superconducting devices. (2023). arXiv. [Link]

  • Surface chemistry and film growth during TiN atomic layer deposition using TDMAT and NH3. (2003). Thin Solid Films. [Link]

  • Low-Temperature ALD of Silicon Nitride Films Using DIS and TIS Precursors. (2023). ECS Meeting Abstracts. [Link]

  • Theoretical Study of the Mechanism for the Reaction of Trimethylaluminum with Ozone. (2021). ACS Omega. [Link]

  • ALD of Ta(Si)N thin films using TDMAS as a reducing agent and as a Si precursor. (2012). Journal of Materials Chemistry. [Link]

  • Plasma enhanced atomic layer deposition of silicon nitride using magnetized very high frequency plasma. (2019). Journal of Vacuum Science & Technology A. [Link]

  • Thermal and Plasma-Enhanced Atomic Layer Deposition of TiN Using TDMAT and NH3 on Particles Agitated in a Rotary Reactor. (2017). The Journal of Physical Chemistry C. [Link]

  • SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. (2009). The Journal of Physical Chemistry C. [Link]

  • Atomic layer deposition of tin oxide films using tetrakis„dimethylamino… tin. (2005). Journal of Vacuum Science & Technology A. [Link]

  • Evolution of Chemical, Structural, and Mechanical Properties of Titanium Nitride Films with Different Thicknesses Fabricated Using Pulsed DC Magnetron Sputtering. (2024). Coatings. [Link]

  • Atomic layer deposition of TiO2 from tetrakis-dimethylamido-titanium and ozone. (2007). Journal of the Korean Physical Society. [Link]

  • Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water. (2023). Materials. [Link]

  • Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. (2020). Journal of the Korean Physical Society. [Link]

  • Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. (2005). Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films. [Link]

  • Atomic Layer Deposition of Ultrathin La2O3/Al2O3 Nanolaminates on MoS2 with Ultraviolet Ozone Treatment. (2022). Nanomaterials. [Link]

  • Effective Silicon and Metal Nitride Deposition at Reduced Temperature. (2022). RASIRC. [Link]

  • Micromechanical characterization of ALD thin films. (2015). Aalto University publication series DOCTORAL DISSERTATIONS. [Link]

  • Ozone as the Oxidizing Precursor in Atomic Layer Deposition. (2003). MKS Instruments. [Link]

  • Correlation of film density and wet etch rate in hydrofluoric acid of plasma enhanced atomic layer deposited silicon nitride. (2016). Journal of Vacuum Science & Technology A. [Link]

  • Ti, Ta, Hf, Zr and related metal silicon amides for ALD/CVD of metal-silicon nitrides, oxides, oxides or oxynitrides. (2006).
  • Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by Plasma Enhanced Atomic Layer Deposition. (2023). Coatings. [Link]

  • AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms. (2021). RSC Advances. [Link]

  • Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. (2023). Journal of Physics D: Applied Physics. [Link]

  • Effect of amino ligand size of Si precursors on initial reaction with an –OH-terminated Si(001) surface for atomic layer deposition. (2018). Applied Surface Science. [Link]

  • Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. (2023). Journal of Physics D: Applied Physics. [Link]

  • Experimental Characterization of ALD Grown Al2O3 Film for Microelectronic Applications. (2021). Advances in Materials Physics and Chemistry. [Link]

  • Deposition of silicon nitride with enhanced selectivity. (2023).
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Protocol for silicon nitride thin film deposition using Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Silicon Nitride Thin Film Deposition Using Tris(dimethylamino)silane

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the deposition of high-quality silicon nitride (SiNₓ) thin films using the organoaminosilane precursor, Tris(dimethylamino)silane (also commonly abbreviated as TDMAS). Silicon nitride is a critical dielectric material in the semiconductor and microfabrication industries, valued for its use as a passivation layer, etch stop, and insulator.[1] Traditional deposition methods often require high temperatures, limiting their application on thermally sensitive substrates.[1] The use of chlorine-free, liquid-delivery precursors like TDMAS enables low-temperature deposition (<400 °C) via Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD), offering superior film quality, conformality, and thickness control. This guide is intended for researchers and process engineers, detailing the precursor's properties, safety protocols, step-by-step deposition procedures for both PEALD and PECVD, and standard film characterization techniques.

Precursor Profile: Tris(dimethylamino)silane (TDMAS)

Tris(dimethylamino)silane, with the chemical formula HSi[N(CH₃)₂]₃, is an aminosilane precursor that serves as both a silicon and nitrogen source for SiNₓ deposition.[2] Its adoption in advanced manufacturing is driven by several key advantages over traditional precursors like dichlorosilane or silane.

Key Advantages:

  • Chlorine-Free: Eliminates the formation of corrosive byproducts like ammonium chloride (NH₄Cl), reducing particle contamination and equipment downtime for cleaning.[2]

  • Liquid Source: TDMAS is a liquid at room temperature with suitable vapor pressure, simplifying precursor delivery using standard bubblers or vapor draw systems compared to pyrophoric gases like silane.

  • Low-Temperature Deposition: The reactivity of TDMAS, particularly when paired with plasma, allows for the deposition of high-quality films at temperatures below 400°C, making it compatible with back-end-of-line (BEOL) processes.

  • Enhanced Film Properties: Can produce dense, conformal films with low hydrogen content and good dielectric properties.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₆H₁₉N₃Si[3]
Molecular Weight 161.32 g/mol [3][4]
Appearance Clear to straw-colored liquid with an acrid, amine odor[4]
Boiling Point 142 °C[3][5]
Melting Point -90 °C[3][5]
Flash Point -8.89 to 0.00 °C (closed cup)[3]
Specific Gravity 0.838 g/cm³ at 25 °C[3]
CAS Number 15112-89-7[6]
Safety and Handling

CRITICAL: TDMAS is a flammable, water-reactive, and toxic compound. Strict adherence to safety protocols is mandatory.

  • Reactivity: TDMAS reacts violently with water and moisture in the air, liberating flammable and irritating dimethylamine vapor.[3][4] The entire delivery system must be leak-tight and purged with an inert gas (e.g., N₂, Ar).

  • Personal Protective Equipment (PPE): Always handle TDMAS inside a ventilated enclosure or fume hood. Required PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Flame-retardant lab coat.

    • Tightly fitting safety goggles or a face shield.[5]

    • NIOSH-approved respirator with a combination organic vapor/amine gas cartridge is recommended if exposure is possible.[4][7]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon), away from heat, sparks, and open flames.[3][4]

  • Spill & Disposal: Cover spills with absorbent, non-combustible material and transfer to a suitable container. For disposal, the material can be carefully hydrolyzed in a fume hood, followed by neutralization of the resulting dimethylamine with an acid like HCl.[4] Always follow local environmental regulations.

Deposition Methodologies and Protocols

TDMAS is primarily used in plasma-enhanced deposition processes to achieve low-temperature growth. The two most common techniques are PEALD and PECVD.

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD offers the highest level of conformality and atomic-scale thickness control, making it ideal for coating complex, high-aspect-ratio structures.[8] The process consists of sequential, self-limiting surface reactions.

PEALD_Workflow

Caption: General workflow for a PECVD SiNₓ deposition process.

  • Substrate Preparation: Follow the same cleaning procedures as described for PEALD.

  • System Preparation:

    • Load the cleaned substrate into the chamber.

    • Pump the chamber down to a base pressure (e.g., <10 mTorr).

    • Heat the substrate to the desired deposition temperature and allow it to stabilize.

    • Heat the TDMAS source and delivery lines as in the PEALD process.

  • Deposition:

    • Introduce a stable flow of TDMAS vapor, a nitrogen source gas (typically NH₃ or N₂), and a carrier gas (e.g., N₂ or Ar) into the chamber. The ratio of these gases is critical for film stoichiometry and properties. [9] * Allow the chamber pressure to stabilize at the desired setpoint.

    • Ignite the RF plasma to initiate the deposition. The plasma dissociates the precursor molecules into reactive radicals, which then adsorb and react on the substrate surface to form the SiNₓ film.

    • Continue the deposition for the time required to achieve the target thickness.

  • Post-Deposition:

    • Turn off the RF power and stop the flow of all precursor gases.

    • Purge the chamber with an inert gas.

    • Cool the substrate under vacuum or in an inert atmosphere before unloading.

ParameterTypical RangeInfluence on Film Properties
Substrate Temperature 200 - 400 °CAffects film stress, density, and hydrogen content. [10]
Pressure 0.5 - 5.0 TorrInfluences plasma density and deposition uniformity.
RF Power 50 - 500 W (13.56 MHz)Higher power can increase deposition rate and density but may also increase stress. [11]
TDMAS Flow Rate 10 - 100 sccmSilicon source flow.
NH₃/TDMAS Ratio 5:1 - 20:1Critical for controlling Si/N ratio, refractive index, and stress. [9]
Carrier Gas (N₂) Flow 500 - 2000 sccmAffects precursor residence time and uniformity.

Film Characterization and Validation

Validating the properties of the deposited SiNₓ film is crucial to ensure it meets the requirements of the application.

Expected Film Properties
PropertyPEALDPECVDCharacterization Method
Refractive Index (at 633 nm) 1.90 - 2.051.95 - 2.10Ellipsometry [6]
Film Density 2.4 - 2.8 g/cm³2.2 - 2.6 g/cm³X-ray Reflectivity (XRR)
Wet Etch Rate (100:1 HF) < 1 nm/min5 - 50 nm/minTimed wet etch & thickness measurement
Composition (Si/N ratio) ~0.75 (stoichiometric)0.7 - 1.0 (can be Si-rich)XPS, AES [12]
Carbon Impurity < 5 at.%< 10 at.%XPS, SIMS
Hydrogen Content 5 - 15 at.%15 - 30 at.%FTIR, SIMS [10]
Dielectric Breakdown Field > 8 MV/cm1 - 6 MV/cmI-V measurement on a capacitor structure [10]
Film Stress Tensile or CompressiveTypically Compressive (tunable)Wafer curvature measurement
Common Characterization Techniques
  • Spectroscopic Ellipsometry: A fast, non-destructive technique to measure film thickness and refractive index. The refractive index is a strong indicator of film stoichiometry, with values near 2.0 suggesting stoichiometric Si₃N₄.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition of the film surface, quantifying the Si, N, O, and C content and identifying chemical bonding states.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies chemical bonds within the film. Key peaks include the primary Si-N stretch (~850 cm⁻¹), as well as Si-H (~2100 cm⁻¹) and N-H (~3350 cm⁻¹) bonds, which indicate hydrogen incorporation.

  • Wet Etch Rate (WER) Test: The etch rate in a dilute HF solution (e.g., 100:1 H₂O:HF) is a reliable measure of film quality. Denser, higher-quality films have a lower etch rate. [13]* Atomic Force Microscopy (AFM): Provides a quantitative measure of the film's surface roughness, which is important for subsequent processing steps. [14]

References

  • Knoops, H. C. M., et al. (2016). Atomic layer deposition of silicon nitride from bis(tertiary-butyl-amino)silane and N2 plasma studied by in situ. Eindhoven University of Technology Research Portal. [Link]

  • Gelest, Inc. (2016). TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet. Gelest, Inc. [Link]

  • Gelest, Inc. (2014). TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet. Gelest, Inc. [Link]

  • Fang, Q., & Hodson, C. (2008). Silicon Nitride and Silicon Oxide Thin Films by Plasma ALD. ALD 2008 Poster. [Link]

  • Volatech. (n.d.). Tris(dimethylamino)silane - SAFETY DATA SHEET. Volatech. [Link]

  • Shih, P. Y., et al. (2022). Dissociative ionization and electron beam induced deposition of Tetrakis(dimethylamino)silane, a precursor for silicon nitride deposition. Physical Chemistry Chemical Physics, 24(1). [Link]

  • Gelest, Inc. (2015). TRIS(DIMETHYLAMINO)METHYLSILANE Safety Data Sheet. Gelest, Inc. [Link]

  • Liu, X., et al. (2005). Chemical vapor deposition of silicon nitride thin films from tris(diethylamino)chlorosilane. Materials Letters, 59(1), 11–14. [Link]

  • Justia Patents. (2001). Method of forming silicon containing thin films by atomic layer deposition utilizing trisdimethylaminosilane. Justia Patents. [Link]

  • George, S. M., et al. (2022). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. The Journal of Physical Chemistry C. [Link]

  • George, S. M., et al. (2022). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. ResearchGate. [Link]

  • Narula, C. K. (1995). LPCVD and PECVD silicon nitride for microelectronics technology. IETE Journal of Research. [Link]

  • Knoops, H. C. M., et al. (2016). Atomic layer deposition of silicon nitride from bis(tertiary-butyl-amino)silane and N2 plasma studied by in situ. Eindhoven University of Technology Research Portal. [Link]

  • Shih, P. Y., et al. (2022). Dissociative ionization and electron beam induced deposition of tetrakis(dimethylamino)silane, a precursor for silicon nitride deposition. Physical Chemistry Chemical Physics. [Link]

  • Liu, X., et al. (2005). Chemical vapor deposition of silicon nitride thin films from tris(diethylamino)chlorosilane. ResearchGate. [Link]

  • Plasma-Therm. (2013). Silicon Nitride for MEMS Applications: LPCVD and PECVD Process Comparison. Plasma-Therm LLC. [Link]

  • Hirano, T., et al. (2018). Fabrication and characterization of sample-supporting film made of silicon nitride for large-area observation in transmission electron microscopy. Microscopy (Oxf), 67(6), 367–370. [Link]

  • Crystec. (n.d.). LPCVD Nitride Si3N4. Crystec Technology Trading GmbH. [Link]

  • UniversityWafer, Inc. (n.d.). PECVD Nitride. UniversityWafer, Inc. [Link]

  • Liu, J., et al. (2016). Preparation and characterization of smooth and dense silicon nitride thin films. ResearchGate. [Link]

  • Patent 1691400. (2009). Preparation of metal silicon nitride films via cyclic deposition. [Link]

  • ResearchGate. (n.d.). Wet Etching Studies of PECVD Silicon Nitride Films in Doped TMAH Solutions. ResearchGate. [Link]

  • Provine, J., et al. (2016). Correlation of film density and wet etch rate in hydrofluoric acid of plasma enhanced atomic layer deposited silicon nitride. ResearchGate. [Link]

  • Tystar. (n.d.). LPCVD - Low Pressure Chemical Vapor Deposition. Tystar Corporation. [Link]

  • Google Patents. (2002). Precursors for depositing silicon containing films.
  • Kim, S., et al. (2023). Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition. MDPI. [Link]

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Application Notes and Protocols for the Synthesis of Silicon Carbonitride (SiCN) Films Using Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Tris(dimethylamino)methylsilane in Advanced Thin Film Deposition

Silicon carbonitride (SiCN) thin films are of significant interest in the semiconductor and materials science fields due to their exceptional properties, which can be tailored for a variety of applications. These properties include high hardness, excellent thermal stability, tunable refractive index, and a low dielectric constant, making them suitable for use as hard protective coatings, diffusion barriers, and low-k dielectric layers in integrated circuits.[1][2]

The choice of precursor is critical in chemical vapor deposition (CVD) techniques as it directly influences the composition, structure, and ultimate performance of the deposited film.[3] this compound, often abbreviated as TDMAMS, has emerged as a promising single-source precursor for the synthesis of high-purity SiCN films. Its molecular structure, which contains silicon, carbon, and nitrogen, provides the necessary elemental building blocks for SiCN deposition. The dimethylamino ligands offer good volatility and reactivity in plasma-enhanced CVD (PECVD) processes, allowing for film growth at relatively low temperatures. This is a significant advantage for applications involving temperature-sensitive substrates.[4]

This application note provides a comprehensive guide for researchers and professionals on the use of this compound in the synthesis of silicon carbonitride films via PECVD. We will delve into the precursor's properties, detail experimental protocols, and discuss the influence of key deposition parameters on the final film characteristics.

Precursor Profile: this compound (TDMAMS)

A thorough understanding of the precursor's chemical and physical properties is fundamental to developing a robust and reproducible deposition process.

Chemical Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₇H₂₁N₃Si

  • Structure: A central silicon atom bonded to one methyl group and three dimethylamino groups.

Physical and Chemical Properties:

PropertyValueSource
Molecular Weight 175.35 g/mol [5]
Appearance Liquid[5]
Boiling Point 55-56 °C at 17 mmHg[5]
Density 0.850 g/mL[5]
Refractive Index (@ 20°C) 1.432[5]
Melting Point -11 °C[5]
Flash Point 30 °C[5]

This data is for this compound.

Deposition Mechanism and the Science Behind the Process

The deposition of SiCN films from TDMAMS in a PECVD process is a complex interplay of gas-phase and surface reactions. The plasma environment provides the energy to fragment the precursor molecules into reactive species, which then adsorb onto the substrate surface and form the film.

The key to a successful deposition is controlling the fragmentation of the TDMAMS molecule. The Si-N bonds are generally weaker than the Si-C and C-H bonds, making them more susceptible to cleavage in the plasma. This initial fragmentation is crucial for the incorporation of both silicon and nitrogen into the growing film. The methyl group attached to the silicon atom can be a source of carbon in the film.

The use of a co-reactant gas, such as ammonia (NH₃) or an inert gas like helium (He) or argon (Ar), plays a significant role in the film's final composition and properties.

  • Ammonia (NH₃): When ammonia is used as a co-reactant, it serves as an additional source of nitrogen and reactive hydrogen species. The plasma fragments NH₃ into NHₓ radicals, which can react with the precursor fragments on the substrate surface. This generally leads to films with a higher nitrogen content and can help in removing excess carbon by forming volatile byproducts.[3][6]

  • Inert Gases (He, Ar): Inert gases are used to sustain the plasma and can influence the energy of the ions bombarding the substrate. This ion bombardment can affect the film density, hardness, and stress.

The substrate temperature is another critical parameter. Higher temperatures provide more thermal energy to the surface reactions, promoting the desorption of volatile byproducts and leading to denser, more cross-linked films.[1]

Experimental Protocol: PECVD of SiCN Films

This section provides a detailed, step-by-step methodology for the deposition of SiCN thin films using this compound in a capacitively coupled plasma (CCP) PECVD reactor.

1. Substrate Preparation:

  • Begin with clean silicon wafers (e.g., p-type <100>).

  • Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.

  • Dry the wafers thoroughly with a nitrogen gun and load them into the PECVD chamber immediately to minimize surface re-oxidation.

2. Deposition System Preparation:

  • Ensure the PECVD chamber is clean and has reached the desired base pressure (typically < 5 x 10⁻⁶ Torr).

  • Heat the substrate holder to the desired deposition temperature. Allow sufficient time for the temperature to stabilize.

  • Heat the TDMAMS precursor bubbler to a stable temperature (e.g., 40-60 °C) to ensure a consistent vapor pressure. The delivery lines should also be heated to prevent precursor condensation.

3. Deposition Process:

The following is a representative set of deposition parameters. These should be considered a starting point and may require optimization for specific applications and reactor geometries.

ParameterRangeTypical Value
Substrate Temperature 100 - 400 °C300 °C
RF Power (13.56 MHz) 10 - 100 W50 W
Chamber Pressure 100 - 1000 mTorr500 mTorr
TDMAMS Flow Rate 5 - 50 sccm20 sccm
Ammonia (NH₃) Flow Rate 10 - 100 sccm50 sccm
Helium (He) Flow Rate 50 - 200 sccm100 sccm

Step-by-Step Deposition Procedure:

  • Temperature Stabilization: Once the substrate is at the set temperature, allow it to thermally stabilize for at least 10-15 minutes.

  • Gas Introduction: Introduce the carrier gas (Helium) and the co-reactant gas (Ammonia) into the chamber and allow the pressure to stabilize.

  • Plasma Ignition: Ignite the plasma at the desired RF power.

  • Precursor Introduction: Introduce the TDMAMS vapor into the chamber to initiate the deposition process.

  • Deposition: Maintain the deposition conditions for the desired time to achieve the target film thickness. The deposition rate will depend on the specific process parameters.

  • Process Termination: After the desired deposition time, turn off the TDMAMS flow and the RF power.

  • Purge and Cool-down: Purge the chamber with an inert gas (e.g., Helium or Nitrogen) and allow the substrate to cool down under vacuum or in an inert atmosphere before removal.

4. Post-Deposition Characterization:

The deposited SiCN films should be characterized to determine their properties. Common characterization techniques include:

  • Ellipsometry: To measure film thickness and refractive index.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (Si, C, N) and chemical bonding states.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the film (e.g., Si-C, Si-N, C-N, N-H, C-H).[7]

  • Nanoindentation: To measure the hardness and elastic modulus of the film.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

Influence of Deposition Parameters on SiCN Film Properties

The properties of the SiCN films can be precisely tuned by adjusting the PECVD process parameters. The following table summarizes the general trends observed when using aminosilane precursors.

ParameterEffect on Film PropertiesCausality
Substrate Temperature Increase: Higher density, increased hardness, lower hydrogen content, potentially higher refractive index.Higher temperature provides more energy for surface reactions, leading to more efficient removal of volatile byproducts and a more densely cross-linked film structure.[1]
RF Power Increase: Higher deposition rate, increased fragmentation of the precursor, can lead to changes in film composition.Higher plasma power increases the density of reactive species, which can increase the deposition rate. However, excessive power can lead to gas-phase nucleation and lower film quality.
NH₃ Flow Rate Increase: Higher nitrogen content, lower carbon content, may decrease the refractive index.A higher partial pressure of ammonia provides more nitrogen-containing radicals to the growing film surface, favoring the formation of Si-N bonds over Si-C bonds.[6][8]
Precursor Flow Rate Increase: Higher deposition rate (up to a certain limit), may lead to higher carbon incorporation.A higher precursor flow rate increases the supply of film-forming species. If not balanced with other parameters, it can lead to incomplete reactions and higher impurity levels.

Data Presentation: Properties of SiCN Films from Aminosilane Precursors

The following table presents a compilation of properties for SiCN films deposited using various aminosilane precursors under different PECVD conditions. This data provides a useful benchmark for what can be achieved with TDMAMS.

PrecursorDeposition Temp. (°C)Co-reactantFilm Composition (at.%)Refractive IndexHardness (GPa)Source
Tris(dimethylamino)silane30 - 400H₂ plasmaN/AN/AN/A[1]
Tetramethylsilane100 - 400NH₃N: 16-251.6 - 1.9N/A[3]
SiH₄ + CH₄ + NH₃350-N: 7.37-17.502.3 - 2.5N/A[6][8]
Trimethylsilane350NH₃N/AN/AN/A[7]

Note: Direct comparison should be made with caution due to variations in deposition systems and conditions.

Visualizations

Experimental Workflow

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning sys_prep System Preparation (Base Pressure, Temperature) gas_flow Gas Flow Stabilization (He, NH3) sys_prep->gas_flow plasma_ign Plasma Ignition gas_flow->plasma_ign precursor_intro TDMAMS Introduction plasma_ign->precursor_intro deposition Film Growth precursor_intro->deposition purge_cool Purge and Cool-down deposition->purge_cool characterization Film Characterization purge_cool->characterization

Caption: PECVD workflow for SiCN film deposition.

Plausible Reaction Pathway

Reaction_Pathway cluster_gas Gas Phase Reactions cluster_surface Surface Reactions TDMAMS TDMAMS CH3Si[N(CH3)2]3 Plasma Plasma (e-, ions, radicals) TDMAMS->Plasma Fragments Reactive Fragments (Si-containing, N-containing, C-containing) Plasma->Fragments NH3 NH3 NH3->Plasma Adsorption Adsorption on Substrate Fragments->Adsorption Crosslinking Cross-linking & Film Growth Adsorption->Crosslinking Byproducts Volatile Byproducts (e.g., CH4, H2) Crosslinking->Byproducts SiCN SiCN Film Crosslinking->SiCN

Caption: Plausible reaction pathway for SiCN deposition.

Conclusion and Future Outlook

This compound is a viable single-source precursor for the deposition of high-quality silicon carbonitride thin films using PECVD. The ability to tune the film properties through careful control of deposition parameters makes TDMAMS a versatile tool for a wide range of applications. The protocols and data presented in this application note provide a solid foundation for researchers and engineers to develop and optimize their SiCN deposition processes.

Future research may focus on exploring lower temperature deposition regimes, investigating the use of TDMAMS in other deposition techniques such as atomic layer deposition (ALD), and further elucidating the complex reaction mechanisms to enable even more precise control over film properties.

References

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Application Notes and Protocols for Low-Temperature Chemical Vapor Deposition (CVD) with Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Tris(dimethylamino)methylsilane as a Low-Temperature CVD Precursor

This compound (TDMAMS), with the chemical formula CH₃SiH(N(CH₃)₂)₃, is an organosilicon compound that has emerged as a important precursor for the deposition of high-quality silicon-based thin films at reduced temperatures.[1][2] Its high volatility, thermal stability, and reactivity make it an excellent candidate for various chemical vapor deposition (CVD) techniques, including plasma-enhanced CVD (PECVD) and atomic layer deposition (ALD).[1][2] The presence of the Si-H bond and reactive dimethylamino ligands facilitates the formation of silicon nitride (SiNₓ), silicon dioxide (SiO₂), and silicon carbonitride (SiCN) films, which are critical in the fabrication of microelectronic and optoelectronic devices.[3][4][5]

A key advantage of TDMAMS is its ability to enable low-temperature processing, which is crucial for applications involving temperature-sensitive substrates, such as flexible electronics, and for back-end-of-line (BEOL) processes in integrated circuit manufacturing.[2] This guide provides detailed application notes and protocols for the deposition of SiNₓ, SiO₂, and SiCN thin films using TDMAMS, offering insights into the underlying mechanisms and experimental best practices.

Deposition of Silicon Nitride (SiNₓ) Thin Films

Silicon nitride films are widely utilized in the semiconductor industry as passivation layers, diffusion barriers, and dielectric materials due to their excellent mechanical and electrical properties.[6] Low-temperature deposition of SiNₓ using TDMAMS, typically in conjunction with a nitrogen source like ammonia (NH₃), allows for the formation of high-quality films without compromising the integrity of underlying device structures.[1][3]

Underlying Chemistry and Rationale

The deposition of SiNₓ from TDMAMS and ammonia in a plasma-enhanced environment proceeds through a series of complex gas-phase and surface reactions. The plasma energy serves to dissociate the precursors into reactive species. The Si-H and Si-N bonds in TDMAMS, along with the N-H bonds in ammonia, are activated, leading to the formation of Si-N bonds on the substrate surface. Ammonia plays a crucial role in ensuring the incorporation of sufficient nitrogen into the film, which helps in achieving near-stoichiometric Si₃N₄.[3] The use of plasma enhances the decomposition of ammonia at lower temperatures than what is required in thermal CVD, which is typically above 600°C.

Experimental Workflow: PECVD of SiNₓ

The following diagram illustrates a typical workflow for the deposition of SiNₓ using a PECVD system.

PECVD_SiNx_Workflow cluster_prep Substrate Preparation cluster_deposition PECVD Process cluster_characterization Film Characterization Prep1 Piranha/RCA Clean Prep2 DI Water Rinse Prep1->Prep2 Prep3 N₂ Dry Prep2->Prep3 Load Load Substrate into Chamber Prep3->Load Pump Pump Down to Base Pressure Load->Pump Heat Heat to Deposition Temperature Pump->Heat Flow Introduce TDMAMS & NH₃ Heat->Flow Plasma Ignite Plasma Flow->Plasma Deposit Deposition Plasma->Deposit Purge Purge Chamber Deposit->Purge Cool Cool Down Purge->Cool Unload Unload Substrate Cool->Unload Char1 Ellipsometry (Thickness, RI) Unload->Char1 Char2 FTIR (Bonding) Unload->Char2 Char3 XPS (Composition) Unload->Char3 Char4 SEM (Morphology) Unload->Char4

Caption: Workflow for PECVD of SiNₓ.

Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiNₓ

This protocol provides a starting point for the deposition of SiNₓ on a silicon wafer in a capacitively coupled plasma (CCP) reactor. Parameters should be optimized for specific tool configurations and desired film properties.

1. Substrate Preparation:

  • Begin with a clean silicon wafer (e.g., p-type <100>).

  • Perform a standard cleaning procedure (e.g., Piranha etch followed by a dilute HF dip) to remove organic residues and the native oxide layer.

  • Rinse thoroughly with deionized (DI) water and dry with high-purity nitrogen.

2. Deposition System Preparation:

  • Ensure the PECVD chamber is clean and has been baked to remove residual moisture.

  • Leak-check the system to ensure vacuum integrity.

3. Deposition Process:

  • Load the cleaned substrate into the reaction chamber.

  • Pump the chamber down to a base pressure of <10⁻⁶ Torr.

  • Heat the substrate to the desired deposition temperature (e.g., 200-400°C).

  • Introduce the precursor and reactant gases. Stabilize the gas flows and pressure.

  • Ignite the plasma to initiate film deposition.

  • After the desired deposition time, turn off the plasma and the gas flows.

  • Purge the chamber with an inert gas (e.g., Ar or N₂).

  • Cool the substrate under vacuum or in an inert atmosphere before unloading.

Process Parameters and Expected Film Properties

The properties of the deposited SiNₓ films are highly dependent on the process parameters. The following table provides a range of typical parameters and their influence on the resulting film characteristics.

ParameterTypical RangeEffect on Film Properties
Substrate Temperature 200 - 400 °CHigher temperature generally improves film density and reduces hydrogen content.
Pressure 0.5 - 2.0 TorrAffects plasma density and uniformity.
TDMAMS Flow Rate 5 - 20 sccmInfluences the growth rate and silicon content of the film.
NH₃ Flow Rate 50 - 200 sccmHigher flow rates increase the nitrogen content, leading to more stoichiometric films.[3]
Plasma Power 50 - 200 W (13.56 MHz)Higher power can increase deposition rate but may also lead to increased film stress.
Gas Ratio (NH₃/TDMAMS) 10:1 - 20:1A critical parameter for controlling stoichiometry and refractive index.

Expected Film Properties:

  • Refractive Index: 1.8 - 2.0

  • Dielectric Constant: 6 - 8

  • Deposition Rate: 10 - 50 nm/min

  • Composition: Near-stoichiometric Si₃N₄ with some hydrogen incorporation (SiNₓ:H).

Deposition of Silicon Dioxide (SiO₂) Thin Films

Low-temperature deposition of SiO₂ is essential for creating high-quality gate dielectrics, interlayer dielectrics, and gap-fill materials in advanced semiconductor devices. TDMAMS is a promising precursor for this application, particularly in plasma-enhanced atomic layer deposition (PEALD), where precise thickness control at the atomic level is required.[4][7]

Mechanistic Insights and the Role of the Oxidant

The deposition of SiO₂ from TDMAMS involves the reaction of the precursor with an oxygen source. While water (H₂O) can be used, it is often not reactive enough to efficiently remove the Si-H and organic ligands from the TDMAMS molecule at low temperatures, leading to the incorporation of impurities.[4][8] More potent oxidizing agents like hydrogen peroxide (H₂O₂) or an oxygen plasma are necessary for complete oxidation and the formation of pure SiO₂ films, especially at temperatures below 450°C.[4][7] The use of an O₂ plasma in a PEALD process facilitates the removal of carbon and nitrogen-containing byproducts, resulting in cleaner films.[7]

Experimental Workflow: PEALD of SiO₂

The sequential nature of the ALD process is depicted in the following workflow diagram.

PEALD_SiO2_Workflow cluster_prep Substrate Preparation cluster_deposition PEALD Cycle cluster_characterization Film Characterization Prep1 Standard Clean Prep2 DI Water Rinse Prep1->Prep2 Prep3 N₂ Dry Prep2->Prep3 Start Start Cycle Prep3->Start TDMAMS_Pulse TDMAMS Pulse Start->TDMAMS_Pulse Purge1 Inert Gas Purge TDMAMS_Pulse->Purge1 Plasma_Pulse O₂ Plasma Pulse Purge1->Plasma_Pulse Purge2 Inert Gas Purge Plasma_Pulse->Purge2 End End Cycle Purge2->End Repeat Repeat N Cycles End->Repeat Char1 Spectroscopic Ellipsometry End->Char1 Char2 FTIR Spectroscopy End->Char2 Char3 XPS Analysis End->Char3 Char4 TEM for Conformality End->Char4 Repeat->Start RPCVD_SiCN_Workflow cluster_prep Substrate Preparation cluster_deposition Remote Plasma CVD Process cluster_characterization Film Characterization Prep1 Solvent Clean Prep2 DI Water Rinse Prep1->Prep2 Prep3 N₂ Dry Prep2->Prep3 Load Load Substrate Prep3->Load Pump Pump to Base Pressure Load->Pump Heat Heat Substrate Pump->Heat Flow Introduce TDMAMS & H₂ Heat->Flow Plasma Ignite Microwave Plasma Flow->Plasma Deposit Deposition Plasma->Deposit Purge Purge Chamber Deposit->Purge Cool Cool Down Purge->Cool Unload Unload Substrate Cool->Unload Char1 XPS/AES (Composition) Unload->Char1 Char2 FTIR (Bonding Structure) Unload->Char2 Char3 AFM (Surface Morphology) Unload->Char3 Char4 Nanoindentation (Hardness) Unload->Char4

Sources

Application Notes and Protocols for Surface Modification Using Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tris(dimethylamino)methylsilane (TDMAMS) for the surface modification of various substrates. TDMAMS is a versatile organosilane that can be used to introduce a high density of reactive amine groups onto surfaces, enabling the covalent immobilization of biomolecules, nanoparticles, and drugs. This guide details the underlying chemistry, step-by-step protocols for surface functionalization, methods for characterization, and subsequent bioconjugation strategies.

Introduction: The Power of Surface Amination

The ability to control the surface chemistry of materials is paramount in drug development and biomedical research. Surface modification can transform an inert substrate into a bioactive platform, enabling applications ranging from targeted drug delivery and biosensing to tissue engineering. This compound (TDMAMS) has emerged as a valuable reagent for this purpose. Its unique structure allows for the efficient deposition of a monolayer of reactive amine groups on hydroxylated surfaces such as glass, silicon, and various metal oxides. These amine groups serve as versatile chemical handles for the covalent attachment of a wide array of molecules, thereby providing a robust platform for creating functional biomaterials.[1][2]

This guide will provide the foundational knowledge and practical protocols to successfully employ TDMAMS for your research needs. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process, and provide self-validating systems for trustworthy and reproducible results.

Chemical Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Chemical Properties of this compound (TDMAMS)

PropertyValue
CAS Number 3768-57-8
Molecular Formula C7H21N3Si
Molecular Weight 175.35 g/mol
Appearance Liquid
Boiling Point 55-56 °C at 17 mmHg
Density 0.850 g/mL at 22 °C
Refractive Index 1.432 at 20 °C
Hydrolytic Sensitivity Reacts slowly with moisture/water

Safety Precautions:

This compound is a reactive compound that requires careful handling.

  • Moisture Sensitivity: TDMAMS reacts with water and moisture in the air. All handling and storage should be under an inert atmosphere (e.g., nitrogen or argon).

  • Flammability: The compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity and Irritation: TDMAMS can cause skin and eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat. Work in a well-ventilated fume hood.

The Mechanism of Surface Modification

The surface modification process with TDMAMS is predicated on the reaction between the aminosilane and hydroxyl groups present on the substrate surface. This process, often referred to as silanization, results in the formation of a stable, covalent bond between the silicon atom of the silane and the oxygen atom of the surface hydroxyl group.

The reaction proceeds via a nucleophilic attack of the surface hydroxyl groups on the silicon atom of the TDMAMS molecule. This leads to the displacement of one or more of the dimethylamino groups, which are good leaving groups. The released dimethylamine is a volatile byproduct. The methyl group on the silicon atom remains, and the remaining dimethylamino groups can also react with adjacent hydroxyl groups, leading to a cross-linked and stable surface layer.

Below is a diagram illustrating the reaction mechanism and the overall workflow for surface modification and subsequent bioconjugation.

G cluster_0 Surface Preparation cluster_1 Surface Amination with TDMAMS cluster_2 Surface Characterization cluster_3 Bioconjugation A Substrate Cleaning B Surface Hydroxylation A->B e.g., Piranha solution, Plasma treatment C Reaction with TDMAMS B->C Introduction of TDMAMS D Post-reaction Rinsing & Curing C->D Removal of excess reagent E Contact Angle D->E Verification of modification F XPS / ATR-FTIR D->F Chemical analysis G Activation of Amine Groups D->G Proceed to functionalization H Coupling of Biomolecules G->H e.g., NHS ester chemistry

Caption: Workflow for surface modification using TDMAMS.

Experimental Protocols

This section provides detailed, step-by-step protocols for the surface modification of glass or silicon substrates with TDMAMS.

Protocol 1: Substrate Cleaning and Hydroxylation

The success of the silanization process is critically dependent on the cleanliness and the density of hydroxyl groups on the substrate surface.

Materials:

  • Glass or silicon substrates (e.g., microscope slides, coverslips, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED.

  • Alternatively: Plasma cleaner

  • Deionized (DI) water

  • Anhydrous ethanol or isopropanol

  • Nitrogen gas stream

  • Oven

Procedure:

  • Piranha Cleaning (for robust substrates):

    • Place the substrates in a clean glass container.

    • Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: This solution is extremely corrosive and exothermic. Always use appropriate PPE and work in a fume hood.

    • Immerse the substrates in the Piranha solution for 15-30 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

  • Plasma Cleaning (safer alternative):

    • Place the substrates in a plasma cleaner.

    • Treat with an oxygen or air plasma for 5-10 minutes according to the manufacturer's instructions.

  • Rinsing and Drying:

    • Rinse the cleaned substrates with DI water, followed by anhydrous ethanol or isopropanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Place the substrates in an oven at 110 °C for at least 30 minutes to ensure complete removal of water.

    • Allow the substrates to cool to room temperature in a desiccator before use.

Protocol 2: Surface Amination with TDMAMS

This protocol describes the deposition of the TDMAMS monolayer from a solution phase.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound (TDMAMS)

  • Anhydrous toluene or hexane (or other anhydrous, aprotic solvent)

  • Anhydrous conditions (glovebox or Schlenk line)

  • Reaction vessel

Procedure:

  • Prepare the Silanization Solution:

    • Under an inert atmosphere, prepare a 1-5% (v/v) solution of TDMAMS in anhydrous toluene. The optimal concentration may need to be determined empirically for your specific application.

  • Surface Reaction:

    • Immerse the cleaned and dried substrates in the TDMAMS solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

  • Rinsing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with fresh anhydrous toluene to remove any unreacted TDMAMS.

    • Further rinse with anhydrous ethanol or isopropanol.

  • Curing:

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the substrates in an oven at 110 °C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.

    • Store the functionalized substrates in a desiccator until further use.

Characterization of the Modified Surface

It is crucial to verify the successful modification of the surface. Several analytical techniques can be employed for this purpose.

Contact Angle Goniometry: This technique measures the angle at which a liquid droplet interfaces with the solid surface. A successful aminosilanization will typically result in a change in the water contact angle compared to the clean, hydrophilic starting surface. While the exact contact angle will depend on the surface roughness and the specific silane, an increase in hydrophobicity is often observed.[4][5]

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides elemental and chemical state information. An XPS spectrum of a TDMAMS-modified surface will show the presence of nitrogen (from the amine groups) and silicon, confirming the presence of the silane layer.[6][7][8]

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR can detect the vibrational modes of the chemical bonds present on the surface. For a TDMAMS-modified surface, one would expect to see characteristic peaks corresponding to C-H and N-H bonds.[6][9]

Bioconjugation to Amine-Functionalized Surfaces

The primary amine groups introduced by TDMAMS are excellent nucleophiles and can be readily used for the covalent immobilization of biomolecules.[10] A common and effective strategy involves the use of N-hydroxysuccinimide (NHS) esters.[][12][13]

Protocol 3: Protein Immobilization via NHS Ester Chemistry

This protocol describes a general method for coupling a protein to the amine-functionalized surface using a homobifunctional NHS ester crosslinker.

Materials:

  • Amine-functionalized substrate

  • Protein to be immobilized

  • Homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Prepare the NHS Ester Solution:

    • Dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

  • Activate the Amine Surface:

    • Dilute the NHS ester stock solution in PBS to the desired final concentration (typically in the low millimolar range).

    • Immerse the amine-functionalized substrate in the NHS ester solution for 30-60 minutes at room temperature.

  • Rinsing:

    • Remove the substrate and rinse thoroughly with PBS to remove excess crosslinker.

  • Protein Coupling:

    • Prepare a solution of the protein in PBS at a suitable concentration (e.g., 0.1-1 mg/mL).

    • Immerse the activated substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4 °C.

  • Quenching:

    • Remove the substrate from the protein solution.

    • Immerse the substrate in the quenching buffer for 15-30 minutes to deactivate any remaining NHS ester groups.

  • Final Rinsing:

    • Rinse the substrate thoroughly with PBS to remove any non-covalently bound protein.

    • The protein-functionalized surface is now ready for use.

G cluster_0 Surface cluster_1 Activation cluster_2 Coupling A Amine-Functionalized Surface (-NH2) C Activated Surface (-NH-CO-Linker-NHS) A->C + NHS Ester B NHS Ester Crosslinker E Immobilized Biomolecule C->E + Biomolecule D Biomolecule with Amine Group (e.g., Protein)

Caption: Bioconjugation via NHS ester chemistry.

Applications in Drug Development

The ability to create amine-functionalized surfaces with TDMAMS opens up a plethora of possibilities in drug development:

  • Targeted Drug Delivery: Nanoparticles functionalized with TDMAMS can be conjugated with targeting ligands (e.g., antibodies, peptides) to enhance drug delivery to specific cells or tissues.[1][14][15]

  • High-Throughput Screening: Immobilization of drug targets (e.g., proteins, enzymes) on microplates or biosensor chips for screening compound libraries.[16]

  • Biomaterial Coatings: Modifying the surface of implants and medical devices to improve biocompatibility and reduce non-specific protein adsorption.

  • Diagnostics: Covalent attachment of antibodies or antigens to sensor surfaces for the development of immunoassays.

Conclusion

This compound is a powerful and versatile tool for the surface modification of a wide range of materials. By following the protocols and understanding the principles outlined in this guide, researchers can confidently create amine-functionalized surfaces for a variety of applications in drug development and biomedical research. The ability to covalently immobilize biomolecules with high stability and control is a key enabling technology for the next generation of advanced therapeutic and diagnostic platforms.

References

  • Guang Pu Xue Yu Guang Pu Fen Xi. (2004). [Characterizing methods of structure and character for silane film on metal surface]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(4), 495-8. [Link]

  • Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). (2021). YouTube. [Link]

  • ResearchGate. (n.d.). Surface hydrophilicity evaluation by contact angle measurement. ResearchGate. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • G-Biosciences. (2018). Study Protein to Protein Interaction with Protein Cross Linking to Glass. G-Biosciences. [Link]

  • de la Rosa, V. R., & Huck, W. T. S. (2012). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 3(5), 1135-1153. [Link]

  • ResearchGate. (n.d.). Contact angle measurements. (A) aminosliane-modified glass coverslip... ResearchGate. [Link]

  • Lim, C. T., & Zhang, Y. (2007). Bioconjugation techniques for microfluidic biosensors. Analytical and Bioanalytical Chemistry, 389(1), 47-60. [Link]

  • ResearchGate. (n.d.). Types of bioconjugation methods on aminated surfaces: (a)... ResearchGate. [Link]

  • Chandrasekharan, P., et al. (2013). Highly Stable Amine Functionalized Iron Oxide Nanoparticles Designed for Magnetic Particle Imaging (MPI). Nanotechnology, 24(49), 495101. [Link]

  • C. M. Santos, et al. (2020). Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. RSC Advances, 10(5), 2909-2917. [Link]

  • Jain, T. K., et al. (2011). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Journal of Nanoscience and Nanotechnology, 11(8), 6836-6843. [Link]

  • ResearchGate. (n.d.). Protein attachment to silane-functionalized porous silicon: A comparison of electrostatic and covalent attachment. ResearchGate. [Link]

  • NASA Technical Reports Server. (1966). George C. Marshdl Space Flight Center, Hantsuille, Aldbdma. NASA. [Link]

  • Stavis, S. M., et al. (2021). Studies of Surface Preparation for the Fluorosequencing of Peptides. ACS Omega, 6(50), 34696-34704. [Link]

  • Zanini, S., et al. (2020). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Applied Sciences, 10(18), 6205. [Link]

  • MDPI. (2020). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]

  • ACS Publications. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega. [Link]

  • National Institutes of Health. (2020). Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. National Institutes of Health. [Link]

  • Diva-Portal.org. (2002). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-Portal.org. [Link]

  • Amid Biosciences. (n.d.). Amine Functionalized Magnetic Nanoparticles. Amid Biosciences. [Link]

  • MDPI. (2021). Multifunctional Iron Oxide Nanoparticles as Promising Magnetic Biomaterials in Drug Delivery: A Review. MDPI. [Link]

Sources

Application Notes and Protocols for Tris(dimethylamino)methylsilane as a Silylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Tris(dimethylamino)methylsilane

In the landscape of organic synthesis, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups, silyl ethers are prized for their versatility, ease of introduction, and tunable stability. This compound, [Me(NMe₂)₃Si], has emerged as a potent and highly reactive silylating agent, offering distinct advantages for researchers, medicinal chemists, and professionals in drug development. Its utility lies in the facile protection of a range of protic functional groups, including alcohols, phenols, amines, and carboxylic acids.

A defining feature of this compound is the nature of its reaction byproducts. The silylation reaction liberates volatile and non-nucleophilic dimethylamine, which can be conveniently removed from the reaction mixture under reduced pressure. This characteristic simplifies reaction workup and purification, driving the equilibrium towards product formation and obviating the need for filtration of salt precipitates commonly associated with chlorosilane-based methods. This application note serves as a comprehensive guide to the effective use of this compound, detailing its reactivity, providing experimental protocols, and offering insights into its practical application.

Core Principles and Mechanistic Insights

The efficacy of this compound as a silylating agent is rooted in the high reactivity of the silicon-nitrogen bond towards protic functional groups. The lone pair of electrons on the nitrogen atom enhances the nucleophilicity of the amino group, making it an excellent leaving group upon protonation by the substrate.

Mechanism of Silylation

The general mechanism involves the nucleophilic attack of the protic substrate (e.g., an alcohol) on the electrophilic silicon atom of this compound. This is followed by the departure of a dimethylamine molecule, which is protonated by the substrate in the process. The reaction is often autocatalytic, as the dimethylamine byproduct can act as a base to deprotonate the substrate, increasing its nucleophilicity.

Visualizing the Silylation Workflow

Silylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Substrate and Solvent mix Combine Substrate and Silylating Agent in Anhydrous Solvent under Inert Atmosphere start->mix reagent This compound reagent->mix react Stir at Appropriate Temperature (RT to Reflux) mix->react monitor Monitor Reaction Progress (TLC/GC) react->monitor concentrate Concentrate Under Reduced Pressure to Remove Solvent and Dimethylamine monitor->concentrate Upon Completion purify Purify by Distillation or Column Chromatography concentrate->purify end End: Pure Silylated Product purify->end

Caption: A generalized workflow for the silylation of protic functional groups using this compound.

Applications and Experimental Protocols

This compound is a versatile reagent for the protection of a wide array of functional groups. The following sections provide detailed protocols for its use with common substrates.

Silylation of Alcohols and Phenols

The protection of hydroxyl groups as silyl ethers is a frequent operation in multi-step synthesis.[1] this compound reacts readily with primary and secondary alcohols, as well as phenols, under mild conditions. Tertiary alcohols, being more sterically hindered, may require more forcing conditions.

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

  • Materials:

    • Primary alcohol (1.0 equiv)

    • This compound (1.1–1.5 equiv)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of the primary alcohol in the anhydrous solvent at room temperature under an inert atmosphere, add this compound.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.

    • The residue can be purified by column chromatography on silica gel (typically eluting with a hexane/ethyl acetate mixture) to afford the pure silyl ether.

Table 1: Representative Conditions for the Silylation of Alcohols

Substrate (Alcohol)Reagent EquivalentsSolventTime (h)Temperature (°C)Yield (%)Reference
Benzyl Alcohol1.2DCM225>95General Procedure
Cyclohexanol1.2THF325>95General Procedure
tert-Butanol1.5Toluene1280~70[2]
Phenol1.1Acetonitrile125>98General Procedure

Note: The conditions provided are general and may require optimization for specific substrates. For sterically hindered alcohols, increasing the temperature and reaction time may be necessary.

Silylation of Amines and Amides

The protection of amines as their silyl derivatives is a valuable strategy in organic synthesis, particularly in peptide and nucleotide chemistry. This compound readily silylates primary and secondary amines.[3] The silylation of amides is also possible, though it generally requires more forcing conditions.[4]

Protocol 2: General Procedure for the Silylation of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • This compound (1.1–2.2 equiv)

    • Anhydrous aprotic solvent (e.g., Toluene, THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of the primary amine in the anhydrous solvent at room temperature under an inert atmosphere, add this compound.

    • For less reactive amines, the reaction mixture can be heated to reflux.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, the solvent and volatile byproducts are removed under reduced pressure.

    • The resulting silylated amine is often used in the next step without further purification.

Amine_Silylation amine Primary or Secondary Amine product Silylated Amine amine->product Silylation silane This compound silane->product byproduct Dimethylamine (volatile) product->byproduct Liberates

Caption: Silylation of an amine using this compound.

Silylation of Carboxylic Acids

Carboxylic acids can be converted to their corresponding silyl esters, which are useful intermediates in organic synthesis.[5] this compound provides a convenient method for this transformation.

Protocol 3: General Procedure for the Silylation of a Carboxylic Acid

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • This compound (1.1 equiv)

    • Anhydrous aprotic solvent (e.g., DCM, THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of the carboxylic acid in the anhydrous solvent at room temperature under an inert atmosphere, add this compound.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, the solvent and dimethylamine are removed under reduced pressure to yield the silyl ester, which is often used without further purification.

Comparative Advantages and Field-Proven Insights

The choice of a silylating agent is a critical decision in the design of a synthetic route. This compound offers several advantages over traditional reagents like silyl chlorides (e.g., TMSCl, TESCl).

  • Mild Reaction Conditions: Silylations with this compound often proceed at room temperature and without the need for an external base, which is beneficial for sensitive substrates.

  • Volatile Byproducts: The generation of dimethylamine as the sole byproduct simplifies purification, as it can be easily removed by evaporation. This contrasts with silyl chlorides, which produce corrosive HCl that must be neutralized and removed as a salt.

  • High Reactivity: The inherent reactivity of the Si-N bond allows for the efficient silylation of a broad range of substrates, including some sterically hindered alcohols.

Table 2: Comparison of Common Silylating Agents

Silylating AgentByproductReactivityWorkup
This compound Dimethylamine (volatile)HighEvaporation
Trimethylsilyl Chloride (TMSCl)HCl (corrosive)ModerateNeutralization, Filtration
Hexamethyldisilazane (HMDS)Ammonia (volatile)ModerateEvaporation
N,O-Bis(trimethylsilyl)acetamide (BSA)N-Methyl-N-(trimethylsilyl)acetamideHighEvaporation

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture.[6] It should be handled in a well-ventilated fume hood under an inert atmosphere.[7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[5] The reagent reacts with water and moisture in the air, liberating dimethylamine.[6] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[8] In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.[6]

Conclusion

This compound is a powerful and versatile silylating agent with significant advantages in organic synthesis. Its high reactivity, mild reaction conditions, and the formation of a volatile byproduct make it an attractive alternative to traditional silylating agents. The protocols and insights provided in this application note are intended to enable researchers and professionals in drug development to effectively harness the potential of this valuable reagent in their synthetic endeavors.

References

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  • Google Patents. (n.d.). CN105849221B - The trimethylsilyl amine and three-dimethylamino silane ylamine compounds that amine replaces.
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  • NASA Technical Reports Server. (n.d.). George C. Marshdl Space Flight Center, Hantsuille, Aldbdma. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of Different Trimethyl Silylating Agents on The Hydrophobic and Physical Properties of Silica Aerogels. Retrieved from [Link]

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Application Notes & Protocols for Handling Air-Sensitive Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling of Tris(dimethylamino)methylsilane (TDMAMS), a highly air- and moisture-sensitive organoaminosilane precursor. Primarily utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of silicon-containing thin films, its reactivity necessitates specialized handling procedures to ensure experimental integrity and operator safety.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies grounded in established safety practices for air-sensitive materials.

Introduction: Understanding the Reactivity of this compound

This compound is a colorless to light yellow liquid characterized by a pungent, amine-like odor.[1][2] Its utility as a precursor in advanced material science, particularly for semiconductors and medical devices, stems from its high volatility and thermal stability.[1] However, the very nature of its chemical structure—a central silicon atom bonded to three dimethylamino groups and a methyl group—renders it exceptionally reactive.

The core challenge in handling TDMAMS lies in its violent reaction with water and moisture present in the air.[2][3] This hydrolysis liberates flammable and toxic dimethylamine gas.[3] Furthermore, TDMAMS is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[2][4] Consequently, rigorous exclusion of atmospheric air and moisture is not merely a suggestion but a critical requirement for any experimental work.

This guide outlines two primary environments for handling TDMAMS: a glovebox and a Schlenk line. The choice between these depends on the scale of the experiment and the available laboratory infrastructure.

Hazard Identification and Safety Precautions

Before handling this compound, a thorough understanding of its associated hazards is paramount.

Hazard ClassificationDescriptionSource
Flammability Highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air.[2][2][4]
Water Reactivity Reacts violently with water, releasing flammable gas.[2][4][2][4]
Health Hazards Fatal if inhaled.[2][4] Causes severe skin burns and serious eye damage.[2][4] Toxic in contact with skin and harmful if swallowed.[4][2][4]
Target Organs Tissues of the mucous membranes and upper respiratory tract.[2][2]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory:

  • Body: A flame-resistant lab coat is essential.[5] Avoid synthetic materials that can melt and adhere to the skin.[5]

  • Hands: Wear nitrile gloves as a primary barrier, with neoprene gloves worn over them for enhanced protection.[5]

  • Eyes: Chemical splash goggles and a full-face shield are required.[5]

  • Respiratory: Work should be conducted in a well-ventilated fume hood or glovebox.[4][5] In the event of a spill or when engineering controls are insufficient, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and amines is necessary.[3]

Emergency Preparedness:

  • An emergency safety shower and eyewash station must be immediately accessible.[3]

  • Keep a container of powdered lime or dry sand within arm's reach to smother any spills. Do NOT use water as an extinguishing agent. [2][6]

  • Always work with a "buddy" present who is aware of the hazards and emergency procedures.[5][7][8]

Experimental Environments for Handling TDMAMS

The cornerstone of safely handling TDMAMS is the creation of an inert atmosphere, typically using dry nitrogen or argon gas.[9]

The Glovebox: A Controlled Atmosphere

A glovebox provides the most secure environment for manipulating TDMAMS, especially for complex or extended procedures.[10][11] It is an enclosed chamber continuously purged with an inert gas, maintaining extremely low levels of oxygen and moisture.

Protocol for Glovebox Use:

  • Preparation: Ensure the glovebox atmosphere is stable, with oxygen and moisture levels typically below 10 ppm.

  • Material Transfer: Introduce all necessary glassware, syringes, and sealed containers of TDMAMS into the glovebox via the antechamber.

  • Inerting Materials: Cycle the antechamber with the inert gas at least three times to remove atmospheric contaminants before opening the inner door.[12]

  • Handling: Once inside the glovebox, TDMAMS can be handled in open containers.

  • Waste Management: All contaminated materials (e.g., pipette tips, wipes) must be placed in a designated, sealed waste container within the glovebox before removal.

The Schlenk Line: Versatile and Efficient

For many routine transfers and reactions, a Schlenk line is a practical and efficient alternative to a glovebox.[9][13] It consists of a dual manifold that provides both a vacuum and a source of inert gas to specialized glassware.[9]

Key Principles of Schlenk Line Operation:

  • Inert Atmosphere Exchange: The core technique involves evacuating the air from a reaction vessel (Schlenk flask) and backfilling it with an inert gas. This "pump-purge" cycle is typically repeated three times to ensure a completely inert environment.[12][14]

  • Positive Pressure: A slight positive pressure of the inert gas is maintained throughout the experiment, preventing air from entering the system.[11] This is monitored using an oil or mercury bubbler.[11]

Detailed Protocols for Handling this compound

Protocol for Transferring TDMAMS using a Schlenk Line

This protocol details the transfer of TDMAMS from a Sure/Seal™ bottle to a Schlenk flask.

Materials:

  • Schlenk line with vacuum pump and inert gas source (Nitrogen or Argon)

  • Dry, oven-baked Schlenk flask with a magnetic stir bar

  • Sealed bottle of this compound (e.g., Aldrich Sure/Seal™)

  • Dry, gas-tight syringe with a long, clean needle (18-21 gauge)

  • Septa for the Schlenk flask and reagent bottle

  • Cannula (double-tipped needle) for larger volume transfers

Step-by-Step Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under vacuum or a stream of inert gas.[14]

  • System Purge: Attach the cooled, empty Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.[14]

  • Syringe Preparation: A dry syringe can be flushed with inert gas at least 10 times to remove residual air and moisture.[11][15]

  • Reagent Bottle Pressurization: Puncture the septum of the TDMAMS bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Liquid Transfer (Syringe):

    • Insert the prepared syringe needle through the septum of the TDMAMS bottle, ensuring the needle tip is below the liquid level.

    • Withdraw the desired volume of TDMAMS into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."

    • Swiftly and carefully transfer the syringe to the Schlenk flask and inject the TDMAMS through the flask's septum.

  • Syringe Cleaning: Immediately and carefully rinse the syringe by drawing up and expelling a dry, inert solvent (e.g., anhydrous toluene) multiple times in a separate, designated flask.[15] This should be done in a fume hood.

  • Cannula Transfer (for larger volumes):

    • For transferring larger volumes (>15 mL), a cannula is a safer option.[11]

    • Pressurize the TDMAMS bottle with inert gas.

    • Insert one end of the cannula into the TDMAMS bottle (below the liquid level) and the other end into the receiving Schlenk flask.

    • To initiate transfer, either slightly increase the pressure in the source bottle or slightly decrease the pressure in the receiving flask by venting it through the bubbler.

Workflow for TDMAMS Transfer via Schlenk Line:

G cluster_prep Preparation cluster_setup Schlenk Line Setup cluster_transfer Transfer cluster_cleanup Cleanup prep_flask Dry Schlenk Flask purge_flask Cycle Flask (Vac/Inert Gas x3) prep_flask->purge_flask prep_syringe Dry Syringe purge_syringe Flush Syringe with Inert Gas prep_syringe->purge_syringe pressurize_reagent Pressurize TDMAMS Bottle purge_flask->pressurize_reagent withdraw Withdraw TDMAMS into Syringe purge_syringe->withdraw pressurize_reagent->withdraw inject Inject into Schlenk Flask withdraw->inject clean_syringe Rinse Syringe with Anhydrous Solvent inject->clean_syringe

Caption: Workflow for transferring TDMAMS using a Schlenk line.

Protocol for Use in a Deposition System (ALD/CVD)

TDMAMS is a common precursor for depositing silicon-containing thin films. This protocol outlines the general steps for its use in a deposition system.

Step-by-Step Procedure:

  • Precursor Vessel Preparation: The precursor vessel (bubbler or cylinder) must be designed for air-sensitive materials and should be baked out under vacuum to remove any adsorbed moisture before filling.

  • Filling the Precursor Vessel: This should be performed in a glovebox or via cannula transfer into the pre-cleaned and inerted vessel.

  • System Integration: Connect the filled precursor vessel to the deposition system. The lines connecting the vessel to the reactor chamber must be purged thoroughly with a high-purity inert gas.

  • Leak Check: Perform a leak check on the entire gas delivery system to ensure its integrity before introducing the precursor.

  • Deposition: Heat the TDMAMS vessel to the appropriate temperature to achieve the desired vapor pressure for the deposition process. The vapor is then introduced into the reaction chamber in controlled pulses (for ALD) or as a continuous flow (for CVD).

  • System Purge: After deposition, the delivery lines must be purged again with inert gas to remove any residual TDMAMS vapor.

Logical Flow for Deposition System Setup:

G cluster_prep Vessel Preparation cluster_integration System Integration cluster_process Deposition Process bakeout Bakeout Vessel under Vacuum fill Fill Vessel in Glovebox/via Cannula bakeout->fill connect Connect Vessel to Deposition System fill->connect purge_lines Purge Delivery Lines connect->purge_lines leak_check Perform Leak Check purge_lines->leak_check heat_vessel Heat Vessel to Target Temperature leak_check->heat_vessel introduce_vapor Introduce Vapor to Chamber heat_vessel->introduce_vapor final_purge Purge Lines Post-Deposition introduce_vapor->final_purge

Caption: Logical flow for preparing and using TDMAMS in a deposition system.

Waste Disposal

Proper disposal of TDMAMS and contaminated materials is crucial to prevent accidents.

  • Residual TDMAMS: Small amounts of residual TDMAMS in empty containers should be allowed to slowly hydrolyze and oxidize in the back of a fume hood before being rinsed with water.[15]

  • Contaminated Solvents and Solids: These should be collected in a designated, properly labeled hazardous waste container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material.[2]

Conclusion

The successful and safe use of this compound hinges on a disciplined approach to excluding air and moisture from all stages of handling. By understanding the inherent reactivity of this compound and adhering to the detailed protocols outlined in this guide—whether utilizing a glovebox or a Schlenk line—researchers can mitigate the risks and achieve reliable, reproducible results in their synthetic and depositional work. The causality behind these stringent procedures is directly linked to the chemical properties of TDMAMS; therefore, no shortcuts should ever be taken.

References

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Application Notes & Protocols: Doping of Semiconductor Materials with Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers on the use of Tris(dimethylamino)methylsilane (TDMAMS) as a potential precursor for the in-situ doping of semiconductor materials. While not a conventional dopant source, the unique chemical structure of TDMAMS, containing both silicon, nitrogen, and carbon, presents opportunities for novel doping strategies in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This guide covers the precursor's chemical profile, safety protocols, theoretical doping mechanisms, a generalized experimental protocol for CVD/ALD systems, and methods for characterizing doped films.

Introduction: The Case for Aminosilane Precursors in Doping

The precise introduction of impurities, or dopants, into a semiconductor lattice is fundamental to tailoring its electronic properties. Traditionally, elemental gases like nitrogen (N₂) or ammonia (NH₃) are used for n-type doping in materials such as Silicon Carbide (SiC).[1][2] However, the drive for lower processing temperatures and greater control over incorporation has spurred research into alternative, often organometallic, precursor molecules.

This compound (TDMAMS) is a liquid organoaminosilane with the chemical formula C₇H₂₁N₃Si.[3] Its molecular structure features a central silicon atom bonded to a methyl group and three dimethylamino groups. This composition makes it a candidate for several specialized doping applications:

  • N-type Doping: The three Si-N bonds can be thermally cleaved during a deposition process, releasing reactive nitrogen species that can incorporate into a semiconductor lattice (e.g., SiC, GaN) as n-type dopants.[4][5]

  • Carbon Doping: The methyl and dimethylamino ligands can serve as a carbon source, which is particularly relevant for tuning the properties of materials like GaN to create semi-insulating layers.[6]

  • Co-doping: The potential exists for simultaneous incorporation of silicon, nitrogen, and carbon, which could be leveraged in ternary or quaternary alloy systems like SiCN.

This application note will focus on the use of TDMAMS as a research precursor for controlled n-type nitrogen doping, acknowledging its potential for carbon co-doping.

Precursor Profile: this compound (TDMAMS)

A thorough understanding of the precursor's properties is critical for safe handling and effective process design.

Chemical & Physical Properties
PropertyValueSource
Chemical Formula C₇H₂₁N₃Si
Molecular Weight 175.35 g/mol
CAS Number 3768-57-8[3]
Appearance Liquid[7]
Density 0.850 g/mL at 22 °C[4]
Boiling Point 55-56 °C at 17 mmHg[4]
Flash Point 30 °C[4]
Refractive Index 1.432 at 20 °C[4]
Safety & Handling Protocol

TDMAMS is a hazardous chemical requiring strict handling protocols. It is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Core Safety Requirements:

  • Inert Atmosphere: Handle and store TDMAMS exclusively under an inert atmosphere (e.g., Argon, Nitrogen) in a glovebox or using Schlenk line techniques.[7] The precursor is sensitive to air and moisture.

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a fume hood designed for hazardous chemicals.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including flame-retardant lab coats, chemical safety goggles, face shields, and chemical-resistant gloves (e.g., nitrile).[7]

  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[8] Use only non-sparking tools.[8]

  • Extinguishing Media: Use foam, carbon dioxide, or dry chemical extinguishers. Do not use water , as TDMAMS may react.[7]

  • Spill & Exposure: In case of skin contact, immediately remove contaminated clothing and rinse skin with water/shower.[8] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7] In case of inhalation, move the person to fresh air.[7]

Theoretical Doping Mechanism & Pathways

The effectiveness of TDMAMS as a dopant precursor is governed by its thermal decomposition on the heated substrate surface during a CVD or ALD process.

Hypothesized Decomposition & Incorporation Pathway

The doping process is predicated on the controlled breaking of the Si-N bonds at elevated temperatures. The lower bond dissociation energy of Si-N compared to Si-C or C-H suggests that the dimethylamino groups are the first to be liberated.

  • Adsorption: TDMAMS molecules adsorb onto the heated semiconductor surface.

  • Thermal Decomposition: The input thermal energy causes the Si-N bonds to cleave, releasing reactive dimethylamine (•N(CH₃)₂) or related nitrogen-containing radicals.[9][10][11] The Si-CH₃ bond may also break.

  • Surface Reactions & Incorporation:

    • For N-doping in SiC: A nitrogen radical can displace a carbon atom in the SiC lattice, a process known as the "site-competition effect".[12] The incorporation of nitrogen is heavily influenced by the C/Si ratio at the growth surface; a silicon-rich surface (low C/Si ratio) provides more available carbon sites for nitrogen to occupy, thus enhancing n-type doping.[4][7]

    • For C-doping: Carbon-containing fragments from the methyl or dimethylamino groups can incorporate into the lattice. This is often an undesired side effect when targeting pure N-doping but can be intentionally leveraged.[13]

The diagram below illustrates the hypothesized reaction pathway for nitrogen incorporation into a SiC lattice.

G cluster_gas Gas Phase cluster_surface Substrate Surface (e.g., SiC) TDMAMS TDMAMS Molecule C₇H₂₁N₃Si Adsorption 1. Surface Adsorption of TDMAMS TDMAMS->Adsorption Transport to Surface Carrier Carrier Gas (H₂ or Ar) Decomposition 2. Thermal Decomposition (Si-N Bond Cleavage) Adsorption->Decomposition Heat (T > T_decomp) Incorporation 3. N Incorporation (Site Competition) Decomposition->Incorporation Reactive Nitrogen Species (e.g., •N(CH₃)₂) Byproducts Desorbed Byproducts (Hydrocarbons, Amines) Decomposition->Byproducts Volatile Fragments Incorporation->Byproducts Lattice Integration

General experimental workflow for MOCVD doping.
Suggested Process Parameters for Exploratory SiC Doping

The following parameters serve as a starting point for n-type doping of epitaxial 4H-SiC. The key to controlling doping is the molar flow rate of TDMAMS relative to the primary silicon and carbon precursors (e.g., silane and propane).

ParameterRangeRationale & Field Insight
Substrate Temperature 1550 - 1650 °CBalances the need for thermal energy to decompose TDMAMS and achieve high-quality epitaxial growth. Lower temperatures risk incomplete precursor cracking, while higher temperatures can increase surface roughness.
Reactor Pressure 50 - 200 mbarAffects gas phase reactions, boundary layer thickness, and residence time. Lower pressures generally improve uniformity but may reduce the growth rate. [8]
H₂ Carrier Gas Flow 10 - 50 SLMDilutes precursors and transports them to the substrate. High flow rates reduce residence time and can suppress unwanted gas-phase reactions.
Silane (SiH₄) Flow 5 - 20 sccmSilicon source for SiC epitaxy.
Propane (C₃H₈) Flow 2 - 15 sccmCarbon source. The C/Si ratio is a critical parameter for controlling nitrogen incorporation. [7]
TDMAMS Bubbler Temp. 40 - 60 °CControls TDMAMS vapor pressure. Must be kept stable to ±0.1 °C for reproducible flow.
TDMAMS Carrier Flow (Ar) 10 - 100 sccmControls the molar flow of TDMAMS into the reactor. This is the primary knob for adjusting the dopant concentration.
Growth Time 15 - 60 minDetermines the final thickness of the doped epitaxial layer.

Post-Process Characterization & Validation

Validating the success of the doping protocol requires a suite of material characterization techniques.

Protocol for Film Characterization
  • Structural Analysis:

    • Technique: High-Resolution X-ray Diffraction (HRXRD).

    • Purpose: To confirm the crystallinity and epitaxial quality of the grown layer. High defect density can compromise electronic properties.

  • Surface Morphology:

    • Technique: Atomic Force Microscopy (AFM).

    • Purpose: To measure surface roughness (RMS). Smooth, step-flow growth morphology is indicative of a high-quality process.

  • Dopant Concentration & Purity:

    • Technique: Secondary Ion Mass Spectrometry (SIMS).

    • Purpose: To quantitatively measure the depth profile of incorporated nitrogen and to detect unintentional impurities like carbon and oxygen. This is the definitive measurement of chemical incorporation.

  • Electrical Properties:

    • Technique: Hall Effect Measurements (van der Pauw method) and Capacitance-Voltage (C-V) measurements on Schottky diodes.

    • Purpose: To determine the net carrier concentration, mobility, and resistivity of the doped layer. This directly validates the electrical activity of the incorporated dopants.

Expected Results & Troubleshooting
ObservationProbable CauseSuggested Action
Low N Incorporation (SIMS) Insufficient TDMAMS decomposition; Site-competition unfavorable (high C/Si ratio).Increase substrate temperature; Decrease C/Si ratio by reducing propane flow. [7]
High Carbon Contamination (SIMS) Incomplete decomposition of dimethylamino ligands; Non-optimal growth temperature.Increase H₂ carrier flow to enhance removal of hydrocarbon byproducts; Adjust temperature.
Poor Crystallinity (XRD) Growth temperature too low; Dopant concentration too high, causing lattice strain.Increase growth temperature; Reduce TDMAMS flow rate.
Low Carrier Concentration (Hall/CV) Incorporated nitrogen is not electrically active (e.g., in complexes or interstitial sites).Perform a post-growth high-temperature anneal (e.g., 1700 °C in Ar) to activate dopants. [2]
Low Carrier Mobility (Hall) High defect density; Impurity scattering from high dopant or carbon concentration.Optimize growth conditions (Temp, C/Si ratio) to improve crystal quality; Reduce TDMAMS flow.

References

  • Lai, Y., Xia, L., et al. (2020). In Situ Doping of Nitrogen in <110>-Oriented Bulk 3C-SiC by Halide Laser Chemical Vapour Deposition. Materials. Available at: [Link]

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Application Notes & Protocols for the Deposition of Dielectric Layers using Tris(dimethylamino)methylsilane (TDMAMS)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision at the Nanoscale

In the relentless drive towards smaller, faster, and more powerful microelectronic devices, the materials used to build them are pushed to their absolute limits. The dielectric layer, a seemingly simple insulating film, is a critical component that dictates the performance and reliability of transistors and memory cells. As feature sizes shrink, the demand for ultrathin, conformal, and pinhole-free dielectric films with tailored properties has led to the exploration of a new generation of chemical precursors. This document provides a detailed guide to the application of one such precursor: Tris(dimethylamino)methylsilane (CH₃Si[N(CH₃)₂]₃), hereafter referred to as TDMAMS.

This guide is intended for researchers and process engineers in the semiconductor industry. It moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations for using TDMAMS to deposit high-quality dielectric films, such as silicon carbonitride (SiCN) and silicon dioxide (SiO₂), via Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD).

Scientific Integrity & Logic: A Framework for Reliable Deposition

The protocols and insights within this document are built on three foundational pillars:

  • Expertise & Experience: The recommendations provided are a synthesis of established principles in thin-film deposition and the known chemistry of organoaminosilane precursors. We will explore not just how to perform a deposition, but why specific parameters are chosen and their impact on the final film properties. The critical distinction between TDMAMS (with a Si-CH₃ bond) and the more commonly documented Tris(dimethylamino)silane (TDMAS, with a Si-H bond) will be a recurring theme, as this structural difference fundamentally alters the deposition chemistry.

  • Trustworthiness: Each protocol is designed as a self-validating system. We will discuss in-situ monitoring techniques and ex-situ characterization methods that allow the user to verify the success of each step and to intelligently optimize the process for their specific application and reactor geometry.

  • Authoritative Grounding: Key claims regarding reaction mechanisms and the properties of related materials are supported by citations to peer-reviewed literature and established technical sources. A comprehensive reference list is provided for further reading and verification.

Part 1: Precursor Overview and Deposition Fundamentals

Introduction to this compound (TDMAMS)

TDMAMS is a liquid organoaminosilane precursor with the chemical formula CH₃Si[N(CH₃)₂]₃. Its molecular structure consists of a central silicon atom bonded to one methyl group (-CH₃) and three dimethylamino groups (-N(CH₃)₂). This structure offers several advantages for the deposition of dielectric films:

  • Liquid State and Volatility: TDMAMS is a liquid at room temperature with a suitable vapor pressure for delivery into CVD and ALD reaction chambers.[1]

  • Absence of Halogens: As a chlorine-free precursor, TDMAMS avoids the corrosive byproducts (like HCl) and potential chlorine contamination in the deposited film that can be an issue with chlorosilane precursors.[2]

  • Tunable Film Composition: The presence of Si, C, and N in the molecule makes it a versatile single-source precursor for depositing silicon carbonitride (SiCN) films.[3] By introducing co-reactants like O₂, O₃, or N₂O, it can also be used to deposit silicon dioxide (SiO₂) or silicon oxycarbonitride (SiOCN) films.

  • Thermal Stability: TDMAMS exhibits good thermal stability, which is crucial for achieving self-limiting reactions in ALD and controlled decomposition in CVD.

The key differentiator of TDMAMS from the more widely studied TDMAS is the Si-CH₃ bond . This bond is generally more stable than the Si-H bond in TDMAS, which has significant implications for the deposition process. The methyl group is more likely to be incorporated into the film, leading to intrinsic carbon content, which can be leveraged to tune the dielectric constant and mechanical properties of the film.

Fundamental Deposition Techniques: CVD vs. ALD

The choice between Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) depends on the specific requirements of the application, particularly the need for conformality and thickness control.

  • Chemical Vapor Deposition (CVD): In a CVD process, TDMAMS and other reactant gases are introduced into the reaction chamber simultaneously. The substrate is heated to a temperature that provides enough thermal energy to cause the precursor molecules to react on the surface and in the gas phase, leading to film growth. Plasma-Enhanced CVD (PECVD) utilizes plasma to activate the reactant gases at lower temperatures than purely thermal CVD.[4] CVD offers higher deposition rates but generally poorer conformality over high-aspect-ratio structures.

  • Atomic Layer Deposition (ALD): ALD is a process based on sequential, self-limiting surface reactions.[5] The TDMAMS precursor and a co-reactant (e.g., plasma-activated nitrogen or oxygen) are pulsed into the chamber one at a time, separated by purge steps. This sequential nature ensures that no more than a single monolayer (or a fraction of a monolayer) is deposited per cycle, providing exceptional thickness control and unparalleled conformality.[6][7]

Safety and Handling of TDMAMS

This compound is a flammable and moisture-sensitive liquid.[1] It is crucial to handle this precursor under an inert atmosphere (e.g., nitrogen or argon) and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All transfers should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Part 2: Application Protocols

The following protocols provide a starting point for the deposition of SiCN and SiO₂ films using TDMAMS. These parameters should be optimized for the specific deposition system being used.

Protocol 1: Deposition of Low-k SiCN Films by PECVD

Silicon carbonitride films are of great interest as etch stop layers and diffusion barriers due to their mechanical hardness and relatively low dielectric constant (low-k).[8][9] The use of a single-source precursor like TDMAMS, which contains all the necessary elements (Si, C, N), can simplify the deposition process.[3]

Objective: To deposit a dense and uniform SiCN film with a low dielectric constant.

Materials and Equipment:

  • PECVD reactor with a heated substrate holder and plasma generation capabilities (RF or microwave).

  • Substrate (e.g., silicon wafer).

  • TDMAMS precursor, maintained in a temperature-controlled bubbler.

  • Carrier gas (e.g., Argon or Helium).

  • Ammonia (NH₃) as an additional nitrogen source (optional, for tuning N content).

  • Standard wafer cleaning reagents.

Step-by-Step Methodology:

  • Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a final rinse in deionized water and drying with nitrogen.

  • System Preparation:

    • Load the substrate into the PECVD chamber.

    • Pump the chamber down to a base pressure of < 1 x 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature, typically in the range of 200-400°C .

  • Precursor Delivery:

    • Heat the TDMAMS bubbler to a stable temperature (e.g., 40-60°C) to ensure adequate vapor pressure.

    • Flow a carrier gas (e.g., Ar at 50-100 sccm) through the bubbler to transport the TDMAMS vapor to the chamber.

  • Deposition Process:

    • Stabilize the chamber pressure, typically between 0.5 and 2.0 Torr .

    • Introduce the TDMAMS/Ar mixture into the chamber.

    • (Optional) Introduce a flow of NH₃ (10-50 sccm) to increase the nitrogen content and passivate carbon-related defects in the film.

    • Ignite the plasma with an RF power of 50-200 W .

    • Continue the deposition for the time required to achieve the target film thickness. The deposition rate will depend on the specific process conditions.

  • Post-Deposition:

    • Turn off the plasma and all gas flows.

    • Allow the substrate to cool down under vacuum or in an inert atmosphere.

    • Vent the chamber and unload the sample.

Expected Film Properties: The properties of SiCN films can be tuned by adjusting the deposition parameters. Generally, films deposited from methyl-substituted aminosilanes exhibit good mechanical and dielectric properties.[3]

PropertyExpected RangeKey Influencing Parameters
Dielectric Constant (k) 3.0 - 5.0Substrate Temperature, NH₃ Flow Rate
Refractive Index (@ 633 nm) 1.6 - 2.1N/C ratio, Film Density
Hardness 15 - 25 GPaPlasma Power, Substrate Temperature
Composition (at. %) Si: 20-40, C: 10-30, N: 30-50Precursor and NH₃ Flow Ratios

Causality Behind Experimental Choices:

  • Temperature (200-400°C): This temperature range is high enough to promote surface reactions and densification of the film while being low enough to be compatible with back-end-of-line (BEOL) processing in microelectronics.

  • Plasma Power (50-200 W): The plasma provides the energy to dissociate the precursor and reactant molecules, enabling deposition at lower temperatures. Higher power can increase deposition rate but may also lead to more ion bombardment and potential film damage.

  • NH₃ Addition: While TDMAMS contains nitrogen, adding NH₃ can help to increase the nitrogen content in the film, which typically improves its dielectric properties and can help to remove excess carbon by forming volatile byproducts.[8]

Protocol 2: Deposition of Conformal SiO₂ Films by Plasma-Enhanced ALD (PEALD)

For applications requiring atomic-level thickness control and excellent conformality, such as gate dielectrics and liners for 3D structures, PEALD is the preferred method.

Objective: To deposit an ultrathin, highly conformal, and high-quality SiO₂ film.

Materials and Equipment:

  • PEALD reactor with a heated substrate holder and a remote plasma source.

  • Substrate (e.g., silicon wafer).

  • TDMAMS precursor.

  • Oxygen (O₂) or Nitrous Oxide (N₂O) as the oxygen source.

  • Argon (Ar) as a carrier and purge gas.

Step-by-Step Methodology (One ALD Cycle):

  • Substrate Preparation: Similar to the PECVD protocol, ensure the substrate is impeccably clean. A hydrogen-terminated silicon surface (after a dilute HF dip) or a chemically oxidized surface can be used as the starting point.

  • System Preparation:

    • Load the substrate and bring the system to a base pressure of < 1 x 10⁻⁶ Torr.

    • Heat the substrate to the deposition temperature, typically within the ALD window of 100-300°C .

  • ALD Cycle:

    • Step 1: TDMAMS Pulse: Introduce a pulse of TDMAMS vapor into the chamber (e.g., 0.5 - 2.0 seconds). The TDMAMS molecules will chemisorb onto the substrate surface in a self-limiting reaction.

    • Step 2: Purge: Purge the chamber with an inert gas like Argon (e.g., 5-10 seconds) to remove any unreacted TDMAMS molecules and gaseous byproducts.

    • Step 3: Oxygen Plasma Pulse: Introduce O₂ gas into the remote plasma source and generate a plasma. Pulse the plasma-activated oxygen species into the chamber (e.g., 2-5 seconds). These reactive species will react with the surface-bound TDMAMS fragments, removing the dimethylamino and methyl ligands and forming a layer of SiO₂.

    • Step 4: Purge: Purge the chamber again with Argon (e.g., 5-10 seconds) to remove reaction byproducts (such as H₂O, CO₂, etc.) and any remaining oxygen species.

  • Film Growth: Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5 - 1.5 Å.

Expected Film Properties:

PropertyExpected ValueNotes
Growth Per Cycle (GPC) 0.5 - 1.5 Å/cycleDependent on temperature and plasma parameters.
Dielectric Constant (k) ~3.9 - 4.5Close to thermally grown SiO₂.[10] May be slightly higher due to residual carbon or nitrogen.
Refractive Index (@ 633 nm) ~1.46Similar to thermal SiO₂.
Conformality > 95% on high-aspect-ratio structuresA key advantage of the ALD technique.
Leakage Current Density < 10⁻⁷ A/cm² @ 1 MV/cmFor a ~10 nm film.

Causality Behind Experimental Choices:

  • ALD Temperature Window (100-300°C): This window is a balance. Below 100°C, precursor condensation can occur, and surface reactions may be too slow. Above 300°C, the TDMAMS precursor may begin to thermally decompose, leading to a CVD-like growth component that compromises the self-limiting nature of ALD.

  • Remote Plasma: Using a remote plasma source is crucial. It generates reactive oxygen species without subjecting the substrate to direct ion bombardment, which can create defects and damage the growing film.

  • Self-Limiting Reactions: The separation of precursor pulses ensures that the surface reactions go to completion in each step, which is the foundation of the precise thickness control and conformality of ALD.[5]

Part 3: Visualization of Mechanisms and Workflows

Proposed ALD Reaction Mechanism for TDMAMS and Oxygen Plasma

The following diagram illustrates the proposed surface reactions during one PEALD cycle for SiO₂ deposition using TDMAMS and an oxygen plasma.

ALD_Cycle cluster_0 Step 1: TDMAMS Pulse cluster_1 Step 2: Purge cluster_2 Step 3: O2 Plasma Pulse cluster_3 Step 4: Purge start Hydroxylated Surface (-OH groups) post_tdmams TDMAMS Chemisorbed (-O-Si(CH3)(NMe2)2) start->post_tdmams CH3Si(NMe2)3(g) - HN(CH3)2(g) start->post_tdmams purged1 Surface with Si-CH3 and Si-NMe2 Ligands post_tdmams->purged1  Purge Excess  Precursor post_plasma SiO2 Layer Formed (New -OH sites) purged1->post_plasma O* radicals - CO2, H2O, NOx (g) purged1->post_plasma purged2 Clean, Hydroxylated SiO2 Surface post_plasma->purged2  Purge  Byproducts purged2->start Ready for Next Cycle

Caption: Proposed PEALD cycle for SiO₂ deposition using TDMAMS.

Workflow for Dielectric Film Deposition Process Selection

The choice of deposition method is a critical decision based on the desired film characteristics and device architecture.

Workflow start Define Film Requirements q1 High Conformality (>95%) & Atomic Thickness Control Required? start->q1 q2 High Deposition Rate is Primary Concern? q1->q2 No proc_ald Select PEALD Process q1->proc_ald Yes q2->proc_ald No proc_pecvd Select PECVD Process q2->proc_pecvd Yes protocol2 Follow Protocol 2.2 (PEALD of SiO2) proc_ald->protocol2 protocol1 Follow Protocol 2.1 (PECVD of SiCN) proc_pecvd->protocol1 optimize Optimize Parameters (Temp, Power, Flow, Time) protocol1->optimize protocol2->optimize characterize Characterize Film (Thickness, RI, k, Composition) optimize->characterize characterize->start Iterate if Needed

Caption: Decision workflow for selecting a deposition method.

References

  • Burton, B. B., Kang, S. W., Rhee, S. W., & George, S. M. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. The Journal of Physical Chemistry C, 113(19), 8249–8257. [Link]

  • Ovanesyan, R. A., & Agarwal, S. (2019). Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current status and future outlook. Journal of Vacuum Science & Technology A, 37(6), 060802. [Link]

  • Kinoshita, K., Kubota, H., & Myoren, H. (2007). Infrared Study of Tris(dimethylamino)silane Adsorption and Ozone Irradiation on Si(100) Surfaces for ALD of SiO₂. ECS Transactions, 11(7), 237-244. [Link]

  • Uznanski, P., Glebocki, B., Wrobel, A. M., & Blaszczyk-Lezak, I. (2014). PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor. Plasma Processes and Polymers, 11(10), 988-997. [Link]

  • King, S. W. (2011). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. ECS Journal of Solid State Science and Technology, 1(1), N1-N15. [Link]

  • Mackus, A. J. M., Bol, A. A., & Kessels, W. M. M. (2014). Area-Selective Atomic Layer Deposition of ZnO on Si\SiO2 Modified with this compound. Langmuir, 30(4), 1123-1131. [Link]

  • Kamiyama, S., et al. (2005). Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. Journal of the Electrochemical Society, 152(11), G825-G828. [Link]

  • Chen, Y.-C., et al. (2023). Properties of SiCN Films Relevant to Dental Implant Applications. Materials, 16(15), 5318. [Link]

  • Blaszczyk-Lezak, I., et al. (2010). Silicon Carbonitride (SiCN) Films by Remote Hydrogen Microwave Plasma CVD from Tris(dimethylamino)silane as Novel Single-Source Precursor. Chemical Vapor Deposition, 16(7-9), 211-215. [Link]

  • Oxford Instruments. (2008). Silicon Nitride and Silicon Oxide Thin Films by Plasma ALD. Plasma-ald.com. [Link]

  • Gelest, Inc. Precursors for CVD & ALD Silicon Nitride. Gelest. [Link]

  • Lin, X., et al. Silicon Nitride Films Deposited by Atmospheric Pressure Chemical Vapor Deposition. Gelest, Inc. [Link]

  • Atanassov, G., et al. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Langmuir, 26(18), 14648-54. [Link]

  • Wrobel, A. M. (2011). Compilation on Synthesis, Characterization and Properties of Silicon and Boron Carbonitride Films. IntechOpen. [Link]

  • Londergan, A., et al. (2016). Formation of SiOCN thin films.
  • M'Saad, H., et al. (2016). Hydrogen-free silicon-based deposited dielectric films for nano device fabrication.
  • Park, J.-S., et al. (2013). High-temperature Atomic Layer Deposition of Silicon Oxide Films Using Tris(dimethylamino)silane and Ozone. ECS Journal of Solid State Science and Technology, 2(11), N228-N232. [Link]

  • Massachusetts Institute of Technology. Thermal Silicon Dioxide. MIT Material Property Database. [Link]

  • da Silva, A. G. M., et al. (2023). Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by Plasma Enhanced Atomic Layer Deposition. Coatings, 13(10), 1718. [Link]

  • Gelest, Inc. This compound. Gelest Product Catalog. [Link]

  • Kim, H. J., et al. (2005). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiOx. Journal of the Korean Physical Society, 47, S332-S336. [Link]

  • Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE. Gelest Product Catalog. [Link]

  • George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews, 110(1), 111-131. [Link]

  • Burton, B. B., et al. (2009). SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. The Journal of Physical Chemistry C, 113(19), 8249-8257. [Link]

  • Chen, Y.-C., et al. (2022). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. Polymers, 14(15), 3025. [Link]

  • Chen, Y.-C., et al. (2022). Comparison of Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics by Decyltrimethoxysilane Vapor Treatment. Coatings, 12(7), 929. [Link]

Sources

Application Notes & Protocols: The Role of Tris(dimethylamino)methylsilane in Catalysis and Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of Tris(dimethylamino)methylsilane, a versatile organosilicon compound, detailing its applications in both direct catalysis and as a critical precursor in the synthesis of advanced materials relevant to the catalysis and semiconductor fields. We will move beyond simple procedural lists to explain the underlying chemical principles that drive its utility, ensuring researchers, scientists, and drug development professionals can leverage this compound's unique properties effectively and safely.

Introduction: Understanding this compound

This compound (TDMAMS), systematically named N,N,N',N',N'',N'',1-heptamethylsilanetriamine, is an aminosilane characterized by a central silicon atom bonded to a methyl group and three dimethylamino groups. This structure imparts a unique reactivity profile, primarily governed by the three polar and highly labile silicon-nitrogen (Si-N) bonds. These bonds are susceptible to cleavage by protic reagents like water and alcohols, a property that is central to its function in the applications described herein.

It is crucial to distinguish TDMAMS from the closely related and more widely documented Tris(dimethylamino)silane (TDMAS), which possesses a Si-H bond instead of a Si-CH₃ bond. While their applications, particularly as deposition precursors, are similar, their reaction byproducts and surface chemistry can differ. This guide will focus specifically on the applications of the methyl-substituted compound, TDMAMS.

Compound Properties
IUPAC Name N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine
Synonyms TDMAMS, Heptamethylsilanetriamine
CAS Number 3768-57-8
Molecular Formula C₇H₂₁N₃Si
Molecular Weight 175.35 g/mol
Appearance Liquid
Boiling Point 55-56 °C at 17 mmHg[1]
Density 0.850 g/mL at 22 °C[1]

Part 1: Direct Catalytic Application — A Metal-Free Pathway for Silicone Curing

While TDMAMS is not a classical catalyst in the vein of transition metal complexes, it functions as a "self-catalytic crosslinker" in the curing of silicone polymers. This application provides an alternative to traditional systems that rely on heavy metal catalysts, such as those based on tin.[2]

Causality of "Self-Catalytic" Crosslinking

The term "self-catalytic" arises from the compound's ability to both initiate crosslinking and generate a catalyst in situ. The process is designed for curing silanol-terminated polydiorganosiloxane (PDMS) polymers within an aqueous emulsion. The mechanism relies on two key features of TDMAMS chemistry:

  • Hydrolysis: The labile Si-N bonds of TDMAMS react readily with water present in the emulsion. This hydrolysis reaction replaces the dimethylamino groups with hydroxyl groups, forming a reactive silanetriol intermediate and liberating free dimethylamine (Me₂NH).

  • In Situ Base Catalysis: The liberated dimethylamine is a Brønsted base. This base then catalyzes the condensation reaction between the newly formed silanol groups on the crosslinker intermediate and the terminal silanol groups of the PDMS polymer chains. This polycondensation reaction forms stable siloxane (Si-O-Si) bridges, resulting in a crosslinked, elastomeric network.

This elegant pathway eliminates the need for external, often toxic, metal catalysts, making it a compelling choice for applications where biocompatibility or environmental impact are concerns.[2]

G cluster_hydrolysis Step 1: Hydrolysis & Catalyst Generation cluster_condensation Step 2: Catalytic Condensation TDMAMS TDMAMS (MeSi(NMe₂)₃) Intermediate Reactive Intermediate (MeSi(OH)₃) TDMAMS->Intermediate Hydrolysis H2O 3 H₂O (from emulsion) H2O->Intermediate Catalyst Dimethylamine (3 Me₂NH) Intermediate->Catalyst Crosslinked Crosslinked Silicone (Elastomer) Intermediate->Crosslinked Condensation Catalyst->Crosslinked PDMS Silanol-Terminated PDMS (HO-PDMS-OH) PDMS->Crosslinked G start Start: Hydroxylated Surface (-OH) pulse_A Step 1: TDMAMS Pulse (MeSi(NMe₂)₃) start->pulse_A Reacts with -OH sites purge_1 Step 2: Inert Gas Purge pulse_A->purge_1 Removes excess precursor & Me₂NH byproduct pulse_B Step 3: Oxidant Pulse (e.g., H₂O₂) purge_1->pulse_B Surface is Si-Me,(NMe₂)ₓ terminated purge_2 Step 4: Inert Gas Purge pulse_B->purge_2 Removes ligands, regenerates -OH sites end_node End: New Hydroxylated Surface (One Layer Deposited) purge_2->end_node end_node->pulse_A Repeat N Cycles

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Tris(dimethylamino)methylsilane during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for Tris(dimethylamino)methylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the integrity of this highly reactive reagent throughout your experiments. As Senior Application Scientists, we have compiled this resource based on established best practices and a thorough understanding of the chemical properties of aminosilanes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound, with the chemical formula CH₃Si(N(CH₃)₂)₃, is a highly reactive organosilicon compound. Its sensitivity stems from the presence of three silicon-nitrogen (Si-N) bonds. These bonds are susceptible to nucleophilic attack by water, a process known as hydrolysis. The silicon atom is electrophilic, and the nitrogen atoms are good leaving groups when protonated, making the molecule prone to reaction with even trace amounts of water.

Q2: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound results in the cleavage of the Si-N bonds and the formation of silanols (Si-OH), which can then condense to form siloxanes (Si-O-Si). The other major byproduct is dimethylamine (HN(CH₃)₂), a volatile and odorous gas.[1] In the presence of excess water, this can proceed to form a cross-linked polysiloxane network.

Q3: What are the ideal storage conditions for this compound?

To prevent hydrolysis, this compound must be stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[1] It is crucial to store the compound under an inert atmosphere, such as dry nitrogen or argon, in a tightly sealed container. Many suppliers provide this reagent in specially designed bottles with septa (e.g., Sure/Seal™ packaging) to facilitate handling under inert conditions.

Q4: What are the immediate signs of accidental exposure to air or moisture?

Upon exposure to atmospheric moisture, this compound will begin to hydrolyze. This can sometimes be visually observed as fuming at the point of contact with air, due to the reaction with humidity and the release of dimethylamine vapor. A distinct fishy or ammonia-like odor of dimethylamine may also become apparent. Over time, partially hydrolyzed material may appear hazy or contain a fine white precipitate of siloxane oligomers.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

Due to its reactivity and potential hazards, appropriate PPE is essential. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Respiratory Protection: If working outside of a fume hood or glovebox, a NIOSH-approved respirator with cartridges for organic vapors and amines is recommended.

  • Skin Protection: A lab coat and appropriate street clothing.

An eyewash station and emergency shower should be readily accessible.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Suspected Contamination of a New Bottle

Q: I've just received a new bottle of this compound and I'm concerned about its quality. How can I check for hydrolysis without compromising the entire bottle?

A: It's prudent to verify the quality of a new batch of any highly sensitive reagent. Here's a systematic approach:

Visual Inspection (Initial Check):

  • Before opening, carefully inspect the liquid. It should be a clear, colorless to straw-colored liquid.

  • Look for any signs of turbidity, haze, or the presence of a white precipitate. These are potential indicators of hydrolysis.

Analytical Verification (If Doubt Persists): If visual inspection raises concerns, you can perform analytical tests on a small, carefully extracted aliquot. This should be done under strictly inert conditions to avoid introducing contamination during the test itself.

  • FT-IR Spectroscopy: This is a powerful technique to detect the byproducts of hydrolysis.

    • Procedure: Under an inert atmosphere (e.g., in a glovebox), carefully withdraw a small sample and place it between two KBr plates. Acquire the FT-IR spectrum.

    • What to look for:

      • Appearance of Si-OH and Si-O-Si bands: The presence of a broad absorption band in the region of 3200-3700 cm⁻¹ is indicative of Si-OH (silanol) groups.[2] A strong, broad absorption between 1000 and 1130 cm⁻¹ suggests the formation of Si-O-Si (siloxane) bonds.[2][3]

      • Disappearance/Reduction of Si-N bands: The intensity of the peaks corresponding to the Si-N bond will decrease with increasing hydrolysis.

  • ¹H NMR Spectroscopy: This can be used to detect the presence of dimethylamine, a direct product of hydrolysis.

    • Procedure: In a glovebox, prepare an NMR sample by dissolving a small aliquot in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃).

    • What to look for:

      • Dimethylamine signals: Look for a singlet corresponding to the methyl protons of dimethylamine. The chemical shift will be solvent-dependent, but in CDCl₃, it appears around 2.3-2.4 ppm.[1] You may also see a broad singlet for the N-H proton.

      • Changes in the main compound's signals: Hydrolysis will lead to a decrease in the integration of the peaks corresponding to the protons of this compound.

The Hydrolysis Pathway of this compound

hydrolysis_pathway TDMAS This compound (CH₃Si(N(CH₃)₂)₃) Silanol Methylsilanetriol (CH₃Si(OH)₃) TDMAS->Silanol + 3 H₂O Dimethylamine Dimethylamine (HN(CH₃)₂) TDMAS->Dimethylamine - 3 HN(CH₃)₂ H2O H₂O (Moisture) Siloxane Polymethylsiloxane Network (-[Si(CH₃)(O)]n-) Silanol->Siloxane - H₂O (Condensation)

Caption: Hydrolysis of this compound with water yields methylsilanetriol and dimethylamine. The silanol intermediate can then undergo condensation to form a polymethylsiloxane network.

Issue 2: Degradation of a Previously Opened Bottle

Q: I have been using a bottle of this compound for a while, and I suspect it may have degraded. What are the signs and what should I do?

A: Degradation of a previously opened bottle is a common issue, often due to repeated punctures of the septum or improper storage.

Signs of Degradation:

  • Visual Cues: The liquid may appear cloudy, hazy, or contain a visible white precipitate. The viscosity of the liquid may also increase due to the formation of siloxane oligomers.

  • Olfactory Cues: A strong smell of dimethylamine upon opening the container or near the septum is a clear indicator of ongoing hydrolysis.

  • Inconsistent Experimental Results: If you observe a decrease in the yield or reactivity in your experiments compared to when the bottle was new, reagent degradation is a likely culprit.

Troubleshooting Steps:

  • Re-evaluate Handling Technique: Review your procedure for withdrawing the reagent. Ensure you are using a dry, properly purged syringe and needle, and that a positive pressure of inert gas is maintained in the bottle during transfer.

  • Analytical Confirmation: If you need to confirm the extent of degradation, you can use the FT-IR and ¹H NMR methods described in "Issue 1".

  • Purification (for advanced users): In some cases, it may be possible to purify the remaining liquid by distillation under reduced pressure and an inert atmosphere. However, this should only be attempted by experienced chemists with appropriate equipment.

  • Disposal: If significant degradation has occurred, it is best to dispose of the reagent. To do this safely, slowly add the material to a large volume of a stirred, non-reactive solvent like heptane in a fume hood. Then, very slowly and carefully, add a protic solvent like isopropanol to quench the remaining active material. The resulting mixture can then be disposed of as hazardous waste according to your institution's guidelines.[1]

Issue 3: Difficulties in Handling and Transferring the Reagent

Q: I'm new to handling air-sensitive reagents. What is the best way to transfer this compound from the bottle to my reaction flask?

A: Proper transfer technique is critical to preventing contamination. Here are step-by-step protocols for the two most common methods: syringe transfer and cannula transfer, both performed using a Schlenk line.

Experimental Protocol: Transfer of this compound using a Schlenk Line

A. Syringe Transfer (for smaller volumes, <50 mL)

  • Glassware Preparation: Ensure your reaction flask and syringe are oven-dried and cooled under a stream of inert gas (nitrogen or argon) connected to a Schlenk line.

  • Syringe Purging: Purge the syringe with inert gas by drawing the gas from the Schlenk line into the syringe and expelling it at least three times.

  • Prepare the Reagent Bottle: Secure the bottle of this compound. Pierce the septum with a needle connected to the inert gas line of the Schlenk line to introduce a slight positive pressure.

  • Withdraw the Reagent: Insert the purged syringe needle through the septum into the liquid. The positive pressure in the bottle will help to fill the syringe. Do not pull back on the plunger, as this can create a vacuum and cause leaks.

  • Remove Bubbles: Invert the syringe and carefully push any gas bubbles and a small amount of excess liquid back into the reagent bottle.

  • Transfer to Reaction Flask: Quickly and carefully withdraw the syringe from the reagent bottle and insert the needle through the septum of your reaction flask (which is also under a positive pressure of inert gas).

  • Dispense: Slowly dispense the liquid into the reaction flask.

  • Clean-up: Immediately quench the residual reagent in the syringe by drawing up a small amount of a non-reactive solvent (like hexane) and then expelling it into a beaker containing a quenching agent (like isopropanol). Repeat this process.

B. Cannula Transfer (for larger volumes, >50 mL)

  • Preparation: Ensure both the reagent bottle and the receiving flask are under a positive pressure of inert gas on a Schlenk line.

  • Cannula Purging: Take a double-tipped needle (cannula) and insert one end into the headspace of the reagent bottle. Allow the inert gas to flow through the cannula for a minute to purge it of air.

  • Initiate Transfer: Insert the other end of the cannula into the receiving flask.

  • Lower the Cannula: Lower the end of the cannula in the reagent bottle into the liquid.

  • Create a Pressure Gradient: To start the liquid flow, you can either slightly reduce the pressure in the receiving flask by briefly opening it to the vacuum line (with extreme caution) or by increasing the pressure in the reagent bottle. A simpler method is to lower the receiving flask relative to the reagent bottle to create a siphon.

  • Monitor the Transfer: Monitor the volume of liquid transferred into the receiving flask (if it is graduated).

  • Stop the Transfer: Once the desired volume is transferred, raise the cannula out of the liquid in the reagent bottle. Allow the inert gas to push any remaining liquid through the cannula.

  • Remove the Cannula: Remove the cannula from the receiving flask first, and then from the reagent bottle.

Logical Flow for Handling this compound

handling_workflow start Start prep Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prep inspect Visually Inspect Reagent (Clear? No Precipitate?) prep->inspect transfer Transfer Reagent (Syringe or Cannula) inspect->transfer Looks Good analytical_qc Analytical QC (FT-IR, NMR) inspect->analytical_qc Suspect reaction Perform Experiment transfer->reaction cleanup Quench & Clean Glassware reaction->cleanup end End cleanup->end analytical_qc->transfer Good dispose Dispose of Reagent analytical_qc->dispose Degraded

Caption: A typical workflow for handling this compound, including a troubleshooting loop for quality control.

Data Summary

ParameterRecommended Value/ProcedureRationale
Storage Temperature Room TemperatureAvoids potential freezing or pressure buildup from temperature fluctuations.
Storage Atmosphere Dry Nitrogen or ArgonPrevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, preferably with a septum for inert atmosphere handlingMinimizes exposure to the atmosphere during storage and use.
Handling Environment Fume Hood or GloveboxEnsures proper ventilation and containment of this reactive and odorous compound.
Glassware Preparation Oven-dried and cooled under inert gasRemoves adsorbed moisture from glassware surfaces.[4]

References

  • Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet.[Link]

  • An Illustrated Guide to Schlenk Line Techniques. ACS Publications.[Link]

  • How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC - NIH.[Link]

  • Addition of liquids and solvents to Schlenk tubes. University of York Chemistry Teaching Labs.[Link]

  • Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet.[Link]

  • Probable hydrolysis and condensation reactions of aminosilane molecules. ResearchGate.[Link]

  • Guides - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]

  • 4: Transferring Liquids - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Air-free technique - Wikipedia. Wikipedia.[Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Human Metabolome Database.[Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.[Link]

  • Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. ResearchGate.[Link]

  • What to know about Inert Gas Gloveboxes. Etelux.[Link]

  • General Schlenk Line Use. University of Washington.[Link]

  • Inert Gas Glove Box. Jacomex.[Link]

  • Adding an Inert Atmosphere to a Class 10 Cleanroom. Research & Development World.[Link]

  • Handling air-sensitive reagents AL-134. MIT.[Link]

  • University Health and Safety Guidance Document SCHLENK LINE. University of St Andrews.[Link]

  • Schlenk Line Safety. The Schlenk Line Survival Guide.[Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.[Link]

  • The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS). ResearchGate.[Link]

  • Safe Use of Schlenk and Vacuum Lines. University of California, Irvine.[Link]

  • INFRARED STUDY OF THE SILICA/SILANE REACTION. University of Twente.[Link]

  • Section of FT-IR spectra of silanol terminated polysiloxane cross. ResearchGate.[Link]

  • Dimethylamine. PubChem.[Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Human Metabolome Database.[Link]

  • This compound (C7H21N3Si). PubChemLite.[Link]

  • This compound. Gelest, Inc.[Link]

  • Analysis of Hydrolysis Process of Γ-Methacryloxypropyltrimethoxysilane and Its Influence on the Formation of Silane Coatings on 6063 Aluminum Alloy. ResearchGate.[Link]

  • 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry.[Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Sandia National Labs.[Link]

  • Hydridosilazanes hydrolysis-condensation reactions studied by H-1 and Si-29 liquid NMR spectroscopy. ResearchGate.[Link]

  • Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate.[Link]

  • Influence of sol–gel conditions on the final structure of silica-based precursors. ResearchGate.[Link]

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Technical Support Center: Optimizing Tris(dimethylamino)silane (TDMAS) Flow Rate for ALD Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(dimethylamino)silane (TDMAS), a premier precursor for Atomic Layer Deposition (ALD) of high-quality silicon oxide and silicon nitride thin films. This guide is designed for researchers and process engineers to navigate the intricacies of TDMAS delivery, troubleshoot common issues, and optimize process parameters for repeatable, high-quality results.

Section 1: TDMAS Precursor Overview

Tris(dimethylamino)silane, HSi[N(CH₃)₂]₃ (TDMAS), is a liquid organosilicon compound valued for its high volatility and reactivity, making it an excellent choice for ALD processes. It enables the deposition of silicon-containing films at a range of temperatures, crucial for applications in microelectronics, photonics, and advanced coatings. Its chemical structure and properties necessitate precise control over delivery parameters to achieve the self-limiting surface reactions that are the hallmark of ALD.

Key to this control is managing the precursor's vapor pressure, which dictates the molar flow rate into the reactor. The vapor pressure of TDMAS is highly dependent on its temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: At what temperature should I heat my TDMAS cylinder/ampoule?

A1: The ideal temperature depends on your ALD system's specific configuration (e.g., plumbing conductance, carrier gas flow). However, a good starting point is room temperature (~20-25°C). TDMAS has a vapor pressure of approximately 3.5 Torr at 20°C and 7 Torr at 25°C.[1][2] For most systems, this provides sufficient vapor for deposition without aggressive heating, which can risk precursor decomposition over time.

Q2: What carrier gas and flow rate are recommended for TDMAS?

A2: High-purity Argon (Ar) or Nitrogen (N₂) are standard carrier gases. A typical flow rate through the precursor bubbler is between 50 to 200 sccm. The optimal flow rate is a balance: it must be high enough to efficiently transport the precursor vapor to the chamber but low enough to allow for sufficient residence time for surface reactions.

Q3: How do I know if my TDMAS flow rate is too high or too low?

A3: An insufficient flow rate will lead to a very low or non-existent Growth Per Cycle (GPC), as the surface doesn't receive enough precursor to reach saturation. Conversely, an excessively high flow rate can lead to precursor condensation in cooler parts of the system and may contribute to a non-self-limiting, CVD-like growth component, often evidenced by non-uniform films and higher GPC than expected.[3] The best method to determine the optimal flow is to perform a saturation curve experiment (see SOP-02).

Q4: What is the ALD temperature window for TDMAS?

A4: The ALD window for TDMAS depends on the co-reactant. For SiO₂ deposition using ozone (O₃), processes have been demonstrated from 80°C to 600°C.[4] However, evidence of thermal decomposition begins to appear above 350°C, becoming significant at 700°C, where CVD-like growth and impurity incorporation are observed.[4] For plasma-enhanced ALD (PEALD) of SiNₓ using a nitrogen plasma, a common temperature is 350°C.[5]

Section 3: In-Depth Troubleshooting Guide

Unstable or incorrect precursor flow is a primary cause of failed or inconsistent ALD experiments. Use this guide to diagnose and resolve common problems.

Problem: Low or Inconsistent Growth Per Cycle (GPC)

A fluctuating or lower-than-expected GPC is a classic symptom of delivery issues. The cause can be chemical, thermal, or mechanical.

GPC_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes & Diagnostics cluster_solutions Solutions & Verification Symptom Low or Inconsistent GPC Temp Cause: Incorrect Vaporizer Temperature Symptom->Temp Flow Cause: Carrier Gas Flow Instability Symptom->Flow Pulse Cause: Insufficient Precursor Dose Symptom->Pulse Clog Cause: Delivery Line Condensation/Clogging Symptom->Clog Sol_Temp Action: Verify ampoule temperature with calibrated thermocouple. Adjust setpoint as needed. Verification: Stable GPC. Temp->Sol_Temp Sol_Flow Action: Check Mass Flow Controller (MFC) for stability and leaks. Verify gas supply pressure. Verification: Stable chamber pressure. Flow->Sol_Flow Sol_Pulse Action: Perform saturation curve experiment (SOP-02) by systematically increasing pulse time. Verification: GPC saturates. Pulse->Sol_Pulse Sol_Clog Action: Increase delivery line temperature (5-10°C above ampoule). Perform bake-out cycle. Verification: GPC recovers to expected value. Clog->Sol_Clog

Caption: Troubleshooting workflow for low or inconsistent GPC.

Problem: Non-Uniform Film Thickness

Film non-uniformity often points to a transition from a surface-controlled ALD regime to a flux-controlled CVD regime, or issues with gas flow dynamics within the chamber.

  • Check Purge Times: Inadequate purge times are a primary cause of non-uniformity. If residual TDMAS is in the chamber when the co-reactant is introduced, gas-phase reactions (CVD) can occur, leading to thicker films near the gas inlet.

    • Solution: Systematically increase the purge time after the TDMAS pulse and observe the effect on film uniformity. A proper ALD process should be insensitive to reasonably long purge times.[3]

  • Verify Saturation: Operating in a non-saturated regime means the GPC is highly sensitive to the precursor dose at different locations on the substrate.

    • Solution: Confirm that your TDMAS pulse time is well within the saturation plateau identified in your saturation curve experiment (SOP-02).

  • Inspect Showerhead/Inlet: A clogged or poorly designed gas inlet can cause uneven distribution of the precursor vapor across the substrate.

    • Solution: Visually inspect the showerhead or gas inlet for any blockages or residue. Perform a cleaning cycle if necessary.

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Establishing a Stable TDMAS Flow Rate

This procedure details the steps to ensure a consistent and reproducible delivery of TDMAS vapor to the process chamber.

Objective: To establish a stable molar flow of TDMAS precursor.

Methodology:

  • System Preparation:

    • Ensure the TDMAS ampoule is properly installed and all fittings are leak-tight.

    • Verify the carrier gas (Ar or N₂) supply is at the correct pressure.

  • Thermal Equilibration:

    • Set the TDMAS ampoule heater to the desired temperature (e.g., 25°C).

    • Set the temperature of the precursor delivery lines and valves to be 5-10°C higher than the ampoule temperature. This is critical to prevent condensation.

    • Allow the entire delivery system to thermally equilibrate for at least 30-60 minutes.

  • Flow Stabilization:

    • Set the carrier gas MFC to the desired flow rate (e.g., 100 sccm).

    • Flow the carrier gas through the TDMAS bubbler for several minutes with the chamber outlet valve open to stabilize the pressure and flow dynamics throughout the delivery path.

  • Process Initiation:

    • Begin your ALD recipe. The stable thermal and flow conditions established will ensure that the precursor dose delivered in each cycle is consistent.

SOP-02: Verifying TDMAS Dose with a Saturation Curve Experiment

This is the most critical experiment for optimizing precursor flow and ensuring a true ALD process.

Objective: To find the minimum TDMAS pulse time required to achieve a self-limiting reaction on the substrate surface.

Methodology:

  • Set Baseline Parameters:

    • Choose a substrate temperature within the TDMAS ALD window (e.g., 200°C for SiO₂).

    • Set the TDMAS vaporizer temperature and carrier gas flow as determined in SOP-01.

    • Use a co-reactant pulse time that is known to be in saturation (e.g., a long O₃ or plasma exposure).

    • Use long, conservative purge times (e.g., 20-30 seconds) to ensure complete removal of reactants between pulses.

  • Perform a Series of Depositions:

    • Run a series of ALD depositions (e.g., 100 cycles each) on identical substrate pieces.

    • For each deposition, vary only the TDMAS pulse time, starting from a very short pulse and systematically increasing it (e.g., 0.05s, 0.1s, 0.2s, 0.4s, 0.8s, 1.2s).

  • Measure and Plot Data:

    • Measure the film thickness of each sample using an ellipsometer or other suitable technique.

    • Calculate the Growth Per Cycle (GPC) for each pulse time.

    • Plot GPC (y-axis) versus TDMAS Pulse Time (x-axis).

  • Analyze the Curve:

    • The resulting plot should show the GPC initially increasing with pulse time and then flattening out into a plateau. This plateau is the "saturation regime."

    • The optimal TDMAS pulse time for your recipe should be chosen from the beginning of this plateau (e.g., ~1.5 to 2 times the minimum saturation pulse time) to ensure robustness against minor process fluctuations.

Saturation_Curve cluster_0 Saturation Curve: GPC vs. Precursor Pulse Time xaxis TDMAS Pulse Time (s) origin->xaxis yaxis Growth Per Cycle (Å/cycle) origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 op_point <-- Choose Operating Pulse Time Here p8->op_point regime1 Reaction-Limited Regime regime2 Saturation Regime (ALD Window)

Caption: Idealized saturation curve for a TDMAS ALD process.

Section 5: Data Reference Tables

Table 1: TDMAS Physical & Chemical Properties
PropertyValueSource
Chemical FormulaHSi[N(CH₃)₂]₃N/A
Molar Mass161.32 g/mol [2]
AppearanceColorless to light yellow liquid[2]
Density (@ 25°C)0.838 g/mL[2]
Boiling Point145-148 °C[5]
Melting Point-90 °C[2]
Vapor Pressure~3.5 Torr @ 20°C~7 Torr @ 25°C[1][2]
Table 2: Example Starting Process Parameters for TDMAS ALD

These are starting points; optimization is required for your specific reactor.

FilmCo-ReactantSubstrate Temp. (°C)TDMAS Pulse (s)Purge 1 (s)Co-Reactant Pulse (s)Purge 2 (s)Approx. GPC (Å/cycle)Source
SiO₂ Ozone (O₃)150 - 2000.03 (+ 28s exposure)130.2 (+ 15s exposure)130.9 - 1.1[3]
SiO₂ Ozone (O₃)300 - 3500.03 (+ 28s exposure)100.2 (+ 7s exposure)10~1.15[3]
SiO₂ H₂O₂450 - 550Saturation DoseSaturation PurgeSaturation DoseSaturation Purge1.0 - 1.8
SiNₓ N₂/H₂ Plasma350Saturation DoseSaturation PurgePlasma ExposureSaturation PurgeVaries[5]

Section 6: References

  • TDMAS Product Page . iCHEMS. [Link]

  • SiO₂ Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy . ACS Publications. [Link]

  • ALD Recipe . Stanford University. [Link]

  • High-temperature Atomic Layer Deposition of Silicon Oxide Films Using Tris(dimethylamino)silane and Ozone . ResearchGate. [Link]

  • SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy . PDF Free Download. [Link]

  • Radical analysis and residence-time effect of silicon nitride atomic layer deposition processes with trisilylamine and NH3 plasmas . ResearchGate. [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components . National Institutes of Health. [Link]

  • Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane . MDPI. [Link]

  • Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA . PENERBIT AKADEMIA BARU. [Link]

  • Growth characteristics: (a) ALD window of TDMADT, (b) thickness of thin... . ResearchGate. [Link]

  • Tris-DMAS Product Page . WELsolution. [Link]

Sources

Technical Support Center: Tris(dimethylamino)methylsilane (TDMAMS) Film Deposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(dimethylamino)methylsilane (TDMAMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving consistent and high-quality thin films using this versatile precursor. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent Film Growth Rate

Q1: My film growth per cycle (GPC) is fluctuating between runs, even with the same recipe. What are the likely causes and how can I stabilize it?

A1: Inconsistent growth per cycle is a common challenge that typically points to variations in precursor delivery or surface reactions. Here’s a systematic approach to diagnose and resolve this issue:

  • Precursor Temperature and Vapor Pressure: TDMAMS is a liquid precursor, and its vapor pressure is highly dependent on temperature. Inconsistent heating of the TDMAMS cylinder will lead to variable precursor delivery to the reaction chamber.

    • Causality: A lower-than-set temperature reduces vapor pressure, delivering less precursor and lowering the GPC. Conversely, overheating can lead to an initial surge in GPC followed by a drop as the precursor depletes or decomposes.

    • Solution:

      • Verify that the TDMAMS cylinder heater is functioning correctly and the temperature is stable.

      • Ensure the temperature controller is accurately calibrated.

      • Allow sufficient time for the precursor to reach thermal equilibrium before starting a deposition run.

      • Consider using a mass flow controller (MFC) in conjunction with a vaporizer for more precise control over precursor delivery.

  • Precursor Decomposition: TDMAMS can be thermally sensitive. If the delivery lines are too hot, the precursor can decompose before reaching the substrate, leading to a lower GPC and potential film contamination.[1]

    • Causality: Thermal decomposition breaks down the TDMAMS molecule, reducing the concentration of the active species reaching the substrate. Byproducts of decomposition can also passivate the surface, inhibiting growth.

    • Solution:

      • Check the temperature of the precursor delivery lines. They should be hot enough to prevent condensation but not so hot as to cause decomposition. A good starting point is typically 10-20°C above the precursor cylinder temperature.

      • Minimize the residence time of the precursor in the hot zones of the delivery lines.

  • Surface Saturation: In Atomic Layer Deposition (ALD), inconsistent GPC can result from incomplete surface saturation during the precursor pulse.

    • Causality: If the TDMAMS pulse is too short or the precursor flow rate is too low, the substrate surface will not be fully saturated with the precursor, leading to a lower and potentially non-uniform GPC.

    • Solution:

      • Perform a saturation curve experiment. Systematically increase the TDMAMS pulse time while keeping all other parameters constant. The GPC should increase and then plateau. The ideal pulse time is in the plateau region, ensuring complete surface saturation.

Issue 2: Poor Film Quality and Contamination

Q2: My films, intended to be pure SiO₂, show significant carbon and nitrogen impurities. What is the source of this contamination and how can I mitigate it?

A2: Carbon and nitrogen contamination in films grown with TDMAMS is a frequent issue, primarily stemming from incomplete ligand removal during the co-reactant step.

  • Incomplete Ligand Removal: The dimethylamino [-N(CH₃)₂] ligands of TDMAMS must be fully removed by the co-reactant (e.g., ozone, oxygen plasma, hydrogen peroxide) to form a pure film.

    • Causality: Insufficient co-reactant exposure (time or concentration) will leave unreacted ligands on the surface, which become incorporated into the growing film as impurities.

    • Solution:

      • Optimize Co-reactant Exposure: Similar to the precursor pulse, perform a saturation experiment for the co-reactant. Increase the exposure time or concentration until the GPC and film purity stabilize.

      • Choice of Co-reactant: For low-temperature processes, a highly reactive co-reactant like an oxygen plasma is often more effective at removing ligands than thermal processes using water.[2] Ozone is also a strong oxidant that can be effective.[3] For thermal ALD of SiO₂, using hydrogen peroxide (H₂O₂) instead of water can facilitate the removal of Si-H surface species, which can be difficult with H₂O alone.[4][5]

  • Precursor Decomposition Byproducts: As mentioned earlier, thermal decomposition of TDMAMS can generate carbon- and nitrogen-containing byproducts that can adsorb on the substrate and be incorporated into the film.

    • Solution:

      • Re-evaluate and optimize the precursor delivery temperature to minimize decomposition.

Issue 3: Film Non-Uniformity

Q3: I am observing a thickness gradient across my wafer. How can I improve the film uniformity?

A3: Film non-uniformity is often related to gas flow dynamics and temperature gradients within the reaction chamber.

  • Gas Flow Dynamics: Uneven distribution of the precursor or co-reactant vapor across the substrate can lead to variations in growth rate.

    • Causality: The geometry of the reaction chamber and the gas inlet design can create non-uniform flow patterns.

    • Solution:

      • Optimize Purge Times: Inadequate purge times between precursor and co-reactant pulses can lead to Chemical Vapor Deposition (CVD)-like growth, which is often less uniform than true ALD. Increase the purge time to ensure all non-adsorbed precursor and reaction byproducts are removed from the chamber.

      • Adjust Carrier Gas Flow: The carrier gas flow rate can influence the distribution of reactants. Experiment with different flow rates to find a regime that promotes uniform coverage.

      • Showerhead Design: If your reactor uses a showerhead for gas delivery, ensure it is clean and not clogged, as this can severely impact uniformity.

  • Temperature Gradients: A non-uniform temperature profile across the substrate will result in a non-uniform growth rate.

    • Causality: The reaction rates in both ALD and CVD are temperature-dependent. A hotter region on the substrate will generally have a higher growth rate.

    • Solution:

      • Verify Substrate Heater Performance: Check the temperature uniformity of your substrate heater. Use a thermocouple wafer or other mapping techniques to identify and correct any temperature gradients.

      • Allow for Thermal Equilibration: Ensure the substrate has reached a stable and uniform temperature before starting the deposition process.

Experimental Protocols

Protocol 1: Establishing a Saturated ALD Process for SiO₂ with TDMAMS and Ozone
  • System Preparation:

    • Set the substrate temperature to the desired value (e.g., 250°C).

    • Heat the TDMAMS cylinder to a stable temperature (e.g., 60°C) to achieve adequate vapor pressure.

    • Heat the precursor delivery lines to 10-20°C above the cylinder temperature (e.g., 70-80°C).

    • Flow a continuous stream of inert carrier gas (e.g., N₂ or Ar).

  • TDMAMS Pulse Saturation:

    • Fix the ozone pulse time (e.g., 1 second) and purge times (e.g., 10 seconds).

    • Perform a series of depositions with varying TDMAMS pulse times (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 seconds).

    • Measure the film thickness for each run and calculate the GPC.

    • Plot GPC vs. TDMAMS pulse time. The optimal pulse time is in the saturated region of the curve.

  • Ozone Pulse Saturation:

    • Set the TDMAMS pulse time to the optimal value determined in the previous step.

    • Perform a series of depositions with varying ozone pulse times (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 seconds).

    • Measure the film thickness and calculate the GPC.

    • Plot GPC vs. ozone pulse time to determine the saturation point.

  • Purge Time Optimization:

    • Use the optimal precursor and co-reactant pulse times.

    • Vary the purge times after each pulse to ensure no CVD-like growth occurs. Start with a sufficiently long purge (e.g., 20 seconds) and gradually decrease it until the GPC starts to increase, indicating insufficient purging. The optimal purge time is slightly longer than the minimum time required to maintain a constant GPC.

Data Presentation

Table 1: Example Process Parameters for Silicon Nitride Deposition using TDMAMS and N₂ Plasma

ParameterValueNotes
Substrate Temperature300 - 400°CHigher temperatures can improve film density.
TDMAMS Temperature60 - 80°CEnsure stable vapor pressure.
TDMAMS Pulse0.5 - 2.0 sDetermine saturation curve for your specific reactor.
N₂ Plasma Power100 - 300 WHigher power can increase reactivity.
N₂ Plasma Time5 - 15 sEnsure complete reaction with the precursor layer.
Purge Time10 - 20 sAdequate purging is crucial for true ALD growth.

Visualizations

Workflow for Troubleshooting Inconsistent Film Growth

start Inconsistent Film Growth Observed check_precursor_temp Verify Precursor Cylinder and Line Temperatures start->check_precursor_temp check_saturation Perform Precursor and Co-reactant Saturation Tests start->check_saturation check_purges Evaluate Purge Durations start->check_purges check_uniformity Assess Substrate Temperature and Gas Flow Uniformity start->check_uniformity resolve_temp Calibrate and Stabilize Heaters check_precursor_temp->resolve_temp resolve_saturation Adjust Pulse Times to Saturated Regime check_saturation->resolve_saturation resolve_purges Increase Purge Times check_purges->resolve_purges resolve_uniformity Correct Temperature Gradients / Optimize Flow check_uniformity->resolve_uniformity sub Hydroxylated Substrate (-OH) pulse_tdmams 1. Pulse TDMAMS SiH(N(CH₃)₂)₃ sub->pulse_tdmams purge1 2. Purge pulse_tdmams->purge1 pulse_o3 3. Pulse Ozone (O₃) purge1->pulse_o3 purge2 4. Purge pulse_o3->purge2 final_sub SiO₂ Layer with -OH Surface purge2->final_sub final_sub->pulse_tdmams Next Cycle

Caption: A typical ALD cycle for SiO₂ deposition.

References

  • Gelest, Inc. This compound Safety Data Sheet. [Link]

  • Burton, B. B., et al. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. The Journal of Physical Chemistry C, 113(19), 8249–8257. [Link]

  • Kamiyama, S., et al. (2010). High Rate Growth of SiO by Thermal ALD Using Tris(di- methylamino)silane and Ozone. ECS Transactions, 33(2), 125-132. [Link]

  • Choi, J. H., et al. (2007). High-temperature Atomic Layer Deposition of Silicon Oxide Films Using Tris(dimethylamino)silane and Ozone. Journal of the Korean Physical Society, 51, S231-S235. [Link]

  • MKS Instruments. Ozone Applications for Atomic Layer Processing. [Link]

  • Park, K., et al. (2006). Thermal and Plasma-Enhanced ALD of Ta and Ti Oxide Thin Films from Alkylamide Precursors. Journal of The Electrochemical Society, 153(5), G429. [Link]

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Technical Support Center: Reducing Particle Contamination in CVD Processes with Tris(dimethylamino)methylsilane (TDMAMS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Chemical Vapor Deposition (CVD) processes using Tris(dimethylamino)methylsilane (TDMAMS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate particle contamination, a critical factor in achieving high-quality thin films. Here, we combine fundamental principles with practical, field-proven solutions to address common challenges encountered during experiments with this precursor.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding particle formation when using TDMAMS in CVD processes.

Q1: What are the primary sources of particle contamination when using TDMAMS?

A1: Particle contamination in TDMAMS-based CVD processes typically originates from two main sources:

  • Gas-Phase Nucleation: This occurs when TDMAMS or its reactive intermediates chemically react in the gas phase before reaching the substrate. These reactions can form clusters of molecules that grow into particles. This process is highly dependent on process parameters such as temperature, pressure, and precursor concentration.

  • Heterogeneous Nucleation and Flaking: Particles can also form on the chamber walls, showerhead, and other reactor components. Over time, these deposited materials can flake off and fall onto the substrate, causing contamination. This is often exacerbated by temperature gradients and mechanical stress.

Q2: How does deposition temperature influence particle formation with TDMAMS?

A2: Temperature is a critical parameter that directly impacts the chemical reaction rates of TDMAMS.

  • Too Low Temperature: Insufficient thermal energy may lead to incomplete decomposition of the TDMAMS precursor. This can result in the incorporation of unwanted organic fragments into the film or the formation of unstable intermediates that are prone to creating particles.

  • Too High Temperature: Excessive temperatures can accelerate gas-phase reactions, leading to a higher rate of particle formation. High temperatures can also cause rapid decomposition of the precursor before it reaches the substrate, depleting the desired reactants and promoting particle nucleation in the gas stream. The main function of temperature during the pressing process is to accelerate the polymerization of the resin distributed between wood particles.[1]

Q3: What role does pressure play in controlling particle contamination?

A3: The pressure within the CVD reactor affects the concentration of reactants and the mean free path of molecules.

  • Higher Pressure: Increased pressure leads to a higher concentration of TDMAMS and other reactant gases. This increases the likelihood of collisions between molecules in the gas phase, which can promote particle formation.

  • Lower Pressure: Lowering the pressure can reduce the rate of gas-phase nucleation by decreasing the frequency of molecular collisions. However, excessively low pressures may negatively impact the deposition rate and film uniformity.

Q4: Can the choice of co-reactants, like ammonia, affect particle levels?

A4: Yes, the co-reactant gas is crucial. When depositing silicon carbonitride (SiCN) films, ammonia (NH3) is often used with TDMAMS. The ratio of TDMAMS to ammonia can significantly influence film composition and particle formation. The introduction of ammonia into the reactive mixture leads to the incorporation of nitrogen atoms into the film.[2] The addition of ammonia to the process gas mixture can affect the chemical bonds in the deposited diamond films.[3] Optimizing this ratio is key to achieving the desired film properties while minimizing particle generation.

II. Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common particle contamination issues.

Guide 1: Troubleshooting Particle Issues via Process Parameter Optimization

High particle counts on your wafer are often linked to non-optimal process conditions. This guide provides a step-by-step approach to tuning your CVD parameters.

Experimental Protocol: Process Parameter Sweep for Particle Reduction
  • Establish a Baseline: Run your standard deposition process and carefully measure the particle count on the wafer using a surface scanning tool. Document all process parameters.

  • Temperature Optimization:

    • Decrease the deposition temperature in increments of 10-20°C while keeping all other parameters constant.

    • After each adjustment, run a deposition and measure the particle count.

    • If particle counts do not improve, return to the baseline temperature and then increase it in similar increments, again measuring particle counts after each run.

  • Pressure Optimization:

    • Using the optimal temperature found in the previous step, begin to adjust the chamber pressure.

    • Decrease the pressure in small increments (e.g., 5-10% of the baseline).

    • Measure particle counts for each new pressure setting.

    • If necessary, explore slightly higher pressures, but be aware this often increases gas-phase nucleation.

  • Gas Flow Rate and Ratio Optimization (if applicable):

    • Adjust the flow rate of the TDMAMS precursor. A lower flow rate can sometimes reduce particle formation but may also decrease the deposition rate.

    • If using a co-reactant like ammonia, systematically vary the TDMAMS:NH3 ratio. Start with small adjustments to the ammonia flow while keeping the TDMAMS flow constant.

  • Analyze and Conclude: Compare the particle data from all experimental runs to identify the optimal process window.

Data Summary Table: Example of a Temperature Sweep Experiment
RunDeposition Temperature (°C)Chamber Pressure (Torr)TDMAMS Flow (sccm)NH3 Flow (sccm)Average Particle Count (per wafer)
1 (Baseline)3502.050100250
23302.050100180
33102.050100120
43702.050100350
53902.050100500+
Causality Behind Experimental Choices:

The systematic, one-variable-at-a-time approach allows for the clear identification of the parameter with the most significant impact on particle formation. Lowering the temperature and pressure generally reduces the energy available for gas-phase reactions, thereby minimizing particle nucleation.

Guide 2: Mitigating Particles from Precursor Delivery and Handling

The stability and delivery of the TDMAMS precursor are critical. Issues in the delivery line can be a primary source of particles.

Troubleshooting Steps:
  • Check the Ampoule Temperature: Ensure the TDMAMS ampoule is heated uniformly to the recommended temperature to maintain a consistent vapor pressure. Inconsistent heating can lead to fluctuations in precursor delivery and potential condensation.

  • Inspect Gas Lines:

    • Visually inspect the gas lines for any signs of clogging or residue.

    • Consider performing a "bake-out" of the gas lines at a temperature higher than the ampoule temperature to sublimate any condensed precursor.

  • Verify Mass Flow Controllers (MFCs): Ensure the MFCs are functioning correctly and providing a stable flow of the precursor and other gases. Fluctuations in flow can disrupt the process stability and lead to particle formation.

  • Implement a Purge Cycle: Before and after deposition, run a thorough purge cycle with an inert gas (e.g., Argon or Nitrogen) to clear the gas lines and chamber of any residual precursor that could decompose and form particles.

Logical Relationship Diagram: Precursor Delivery Troubleshooting

G start High Particle Count Detected check_ampoule Check TDMAMS Ampoule Temperature & Stability start->check_ampoule inspect_lines Inspect Gas Lines for Clogs/Residue check_ampoule->inspect_lines If Temp is Stable verify_mfcs Verify MFC Functionality inspect_lines->verify_mfcs If Lines are Clear implement_purge Implement/Optimize Purge Cycles verify_mfcs->implement_purge If MFCs are Stable resolve Particle Issue Resolved implement_purge->resolve

Caption: Troubleshooting workflow for precursor delivery issues.

Guide 3: Chamber Conditioning and Cleaning to Reduce Flaking

A contaminated chamber is a significant source of particles. Regular and effective cleaning is essential.

Best Practices for Chamber Maintenance:
  • Regular Plasma Cleaning: Implement a regular in-situ plasma cleaning process using gases like NF3 or SF6. This helps to remove accumulated deposits from the chamber walls and showerhead before they can flake off.

  • Wet Cleans: Schedule periodic wet cleans of the chamber components. The frequency will depend on the deposition rate and process time.

  • Chamber Seasoning: After a wet clean, it is often necessary to "season" the chamber by running a series of depositions on dummy wafers. This coats the chamber surfaces with a stable film, which can improve process repeatability and reduce particulation from exposed metal surfaces.

Experimental Workflow: Chamber Seasoning Protocol

G start Post Wet Clean step1 Pump Down and Leak Check start->step1 step2 Run Seasoning Recipe 1 (e.g., 30 mins) step1->step2 step3 Run Seasoning Recipe 2 (e.g., 60 mins) step2->step3 step4 Run Qualification Wafers step3->step4 end Chamber Ready for Production step4->end

Caption: A typical workflow for chamber seasoning after a wet clean.

III. Concluding Remarks

Reducing particle contamination in CVD processes using TDMAMS requires a multi-faceted approach that encompasses process optimization, careful precursor handling, and rigorous chamber maintenance. By systematically addressing each of these areas, researchers can significantly improve the quality and yield of their thin film depositions. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be specific to the deposition system and the desired film properties. Continuous monitoring and a data-driven approach are key to maintaining a low-particle process.

IV. References

  • Controlling of Chemical Bonding Structure, Wettability, Optical Characteristics of SiCN:H (SiC:H) Films Produced by PECVD Using Tetramethylsilane and Ammonia Mixture. (2023). MDPI. [Link]

  • EFFECTS OF TEMPERATURE AND PRESSURE TIME IN THE MANUFACTURE OF PARTICLEBOARDS. (2019). ResearchGate. [Link]

  • Effect of the N/C Ratios of Ammonia Added to Process Gas Mixtures on the Morphology and Structure of MPCVD Diamond Films. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Enhancing Film Adhesion from Tris(dimethylamino)methylsilane (TDMAMS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the adhesion of thin films deposited using Tris(dimethylamino)methylsilane (TDMAMS). This guide is designed for researchers, scientists, and engineers who are encountering challenges with film delamination, peeling, or poor bonding during their experimental work. Here, we will explore the underlying causes of poor adhesion when using this versatile organosilicon precursor and provide detailed, field-proven troubleshooting guides and protocols to help you achieve robust and reliable films.

Introduction to TDMAMS and Adhesion Challenges

This compound (TDMAMS) is a popular precursor for the deposition of silicon carbonitride (SiCN) and related films via techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD). Its chemical structure lends itself to producing films with desirable dielectric properties. However, the organic nature of the precursor and the specifics of the deposition process can sometimes lead to challenges in achieving strong adhesion to various substrates.

Adhesion failures are often complex, stemming from a combination of factors including substrate preparation, deposition parameters, and post-deposition treatments. This guide will systematically address these areas to help you diagnose and resolve your specific adhesion issues.

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for adhesion problems with TDMAMS-deposited films:

Q1: My SiCN film peeled off the substrate immediately after deposition. What is the most likely cause?

A1: This is often a sign of a critical issue with the substrate surface. The most common culprits are inadequate cleaning, leading to a layer of contaminants that prevents proper bonding, or a chemically inert surface that does not offer sufficient bonding sites for the precursor molecules.[1][2][3] Start by reviewing your substrate cleaning protocol.

Q2: I'm observing poor adhesion on some parts of my substrate but not others. What could be causing this non-uniformity?

A2: Non-uniform adhesion typically points to inconsistencies in either the substrate surface or the deposition process itself. This could be due to uneven cleaning, variations in plasma exposure across the substrate, or temperature gradients in the deposition chamber.[3]

Q3: Can the TDMAMS precursor itself contribute to poor adhesion?

A3: Yes, indirectly. The decomposition byproducts of TDMAMS, if not effectively removed, can incorporate into the film or at the interface, creating a weak boundary layer.[4] Additionally, the precursor's reactivity with the substrate surface is crucial for initial nucleation and film growth, which are foundational to good adhesion.[5]

Q4: Is post-deposition annealing always necessary to improve adhesion?

A4: Not always, but it is a very effective method for enhancing adhesion.[6][7][8] Annealing can help to densify the film, relieve internal stresses, and promote chemical bond formation at the film-substrate interface.[6][7]

In-Depth Troubleshooting Guide

If the initial FAQs have not resolved your issue, this section provides a more detailed, systematic approach to troubleshooting poor adhesion.

Problem 1: Film Delamination During or Immediately After Deposition

This catastrophic failure mode points to fundamental issues at the film-substrate interface.

Root Cause Analysis:

  • Surface Contamination: Organic residues, moisture, or native oxides on the substrate can act as a release layer.[1][2][3]

  • Low Surface Energy: Many substrates, especially polymers, have low surface energy, which hinders the wetting and bonding of the deposited film.[4][9]

  • Poor Nucleation: The initial stage of film growth is critical. If the TDMAMS precursor molecules do not effectively adsorb and react on the substrate surface, the resulting film will have poor adhesion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate film delamination.

Detailed Protocols:

Protocol 1: Enhanced Substrate Cleaning

  • Solvent Degreasing: Sequentially sonicate the substrate in acetone, then isopropanol, for 10-15 minutes each.

  • Drying: Dry the substrate with a nitrogen gun and bake on a hotplate at 120°C for 5 minutes to remove residual moisture.

  • For Silicon/Oxide Substrates:

    • Piranha Clean: Immerse the substrate in a 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse: Thoroughly rinse with deionized water.

    • Dry: Dry with a nitrogen gun.

Protocol 2: In-situ Plasma Pre-treatment

Before introducing TDMAMS, perform a plasma treatment within the deposition chamber. This is highly effective for removing final traces of contaminants and activating the surface.[9][10][11][12]

GasPower (W)Pressure (mTorr)Time (s)Purpose
Argon (Ar) 50-10050-20060-180Physical bombardment to remove contaminants and slightly roughen the surface.[11]
Oxygen (O₂) 50-15050-20060-120Chemical etching of organic residues and creation of active bonding sites on many surfaces.[11]
Nitrogen (N₂) 50-15050-20060-180Surface nitridation, which can improve adhesion for SiCN films.[13]

Note: The optimal plasma conditions will depend on your specific reactor geometry and substrate. Start with the lower end of the suggested parameters and optimize as needed.

Problem 2: Film Passes Initial Adhesion Test (e.g., Tape Test) but Fails Later

This type of failure often indicates high internal stress within the film or a gradual degradation of the interface.

Root Cause Analysis:

  • High Film Stress: Intrinsic stress from the deposition process can cause the film to peel over time, especially for thicker films.

  • Poor Film Density: A less dense, more porous film may have weaker internal cohesion and be more susceptible to mechanical failure.

  • Interface Instability: Trapped impurities or moisture at the interface can lead to a gradual loss of adhesion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for delayed film failure.

Detailed Protocols:

Protocol 3: Optimization of Deposition Parameters

The goal is to deposit a film with lower stress and higher density.

ParameterRecommendationRationale
Deposition Temperature Increase in increments of 25-50°C.Higher temperatures generally increase adatom mobility on the surface, leading to a denser film structure and potentially lower stress. It can also enhance the rate of surface reactions, promoting stronger chemical bonding at the interface.[14][15]
Plasma Power (PECVD) Decrease in increments of 10-20%.High plasma power can lead to excessive ion bombardment of the growing film, which can increase compressive stress. Reducing the power may lead to a less stressed film, although it might also affect other film properties like density and composition.
Precursor Flow Rate Vary the TDMAMS flow rate to find an optimal balance.An excessively high flow rate can lead to gas-phase reactions and the incorporation of partially decomposed precursor fragments, resulting in a less dense and more stressed film. A very low flow rate might starve the reaction, leading to a low deposition rate and potential non-uniformity.[16]

Protocol 4: Post-Deposition Annealing

Annealing is a powerful technique to improve film quality and adhesion.

  • Environment: Perform the anneal in an inert atmosphere (e.g., nitrogen, argon) or under vacuum to prevent oxidation of the film.

  • Temperature: Start with an annealing temperature approximately 50-100°C higher than your deposition temperature. A typical range for SiCN films is 400-600°C.[6]

  • Duration: An annealing time of 30-60 minutes is usually sufficient.

  • Ramp Rates: Use slow ramp-up and cool-down rates (e.g., 5-10°C/minute) to avoid thermal shock, which can introduce stress and cause cracking or delamination.

Summary of Key Parameters for Adhesion Improvement

StrategyKey Parameters to ControlExpected Outcome
Substrate Preparation Cleaning method, final rinse, dryingRemoval of contaminants, creation of a reactive surface
Plasma Pre-treatment Gas type (Ar, O₂, N₂), power, pressure, timeSurface activation, increased surface energy[9][10][12]
Deposition Process Temperature, plasma power, precursor flow rate, pressureLower film stress, denser microstructure
Post-Deposition Annealing Temperature, duration, atmosphere, ramp ratesStress relief, interface bonding, film densification[6][7]

References

Sources

Technical Support Center: Managing Byproducts of Tris(dimethylamino)methylsilane (TDMAMS) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(dimethylamino)methylsilane (TDMAMS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the byproducts of reactions involving TDMAMS. Our focus is on providing practical, field-proven insights to ensure the success and safety of your experiments.

Introduction to TDMAMS and Its Reactivity

This compound, ((CH₃)₂N)₃SiCH₃, is a powerful silylating agent used in organic synthesis.[1] Its utility stems from the reactive silicon-nitrogen bonds, which readily react with nucleophiles such as alcohols, amines, and carboxylic acids to introduce a silyl group, often as a protecting group.[2] However, this reactivity also leads to the formation of byproducts that require careful management. The primary byproduct of TDMAMS reactions is dimethylamine ((CH₃)₂NH), which is formed upon hydrolysis or reaction with protic functional groups.[2]

This guide will address the common challenges associated with TDMAMS reactions, focusing on the identification, quenching, removal, and safe disposal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts of a TDMAMS reaction?

A1: The most common byproduct is dimethylamine ((CH₃)₂NH), a volatile and odorous secondary amine.[2][3] It is formed when the dimethylamino groups on the silicon atom are displaced by a nucleophile (e.g., an alcohol or amine) or react with any protic species, including water. In the presence of acid, dimethylamine will be protonated to form a dimethylammonium salt.[3] Depending on the reaction conditions and the stability of the desired product, other byproducts such as siloxanes can also be formed, particularly if excess water is present.[2]

Q2: Why is it crucial to remove dimethylamine from my reaction mixture?

A2: Dimethylamine is a basic compound that can interfere with subsequent reaction steps.[4] Its presence can also complicate product purification, as it can co-distill with volatile products or interfere with chromatographic separation. Furthermore, dimethylamine has a strong, unpleasant odor and is a regulated chemical, making its removal necessary for both chemical and safety reasons.[3]

Q3: Can I use TDMAMS in protic solvents like ethanol or methanol?

A3: It is generally not recommended to use TDMAMS in protic solvents. These solvents will react rapidly with TDMAMS, consuming the reagent and generating large amounts of dimethylamine and the corresponding alkoxysilanes. Reactions with TDMAMS should be conducted under anhydrous conditions in aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.[5]

Q4: My reaction with TDMAMS is not going to completion. What could be the issue?

A4: Incomplete reactions can be due to several factors:

  • Moisture: TDMAMS is highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent and other reagents should also be anhydrous.[2]

  • Stoichiometry: A slight excess of TDMAMS may be necessary to drive the reaction to completion, but a large excess can lead to more byproducts.

  • Temperature: Some silylation reactions may require heating to proceed at a reasonable rate.[5]

  • Steric Hindrance: Highly hindered substrates may react slowly. In such cases, a more reactive silylating agent or the use of a catalyst might be necessary.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during TDMAMS reactions.

Problem 1: A strong ammonia/fishy odor is detected from the reaction.
  • Cause: This indicates the presence of dimethylamine gas, which is a primary byproduct.[3][4]

  • Solution:

    • Ensure Proper Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dimethylamine vapors.

    • Quenching: At the end of the reaction, quench any remaining TDMAMS and neutralize the dimethylamine. A common method is to slowly add a dilute acid solution (e.g., 1M HCl) to the reaction mixture at a low temperature (0 °C).[6] This will protonate the basic dimethylamine, forming the water-soluble dimethylamine hydrochloride salt, which can then be removed during an aqueous work-up.[7][8][9][10][11]

    • Gas Scrubbing: For larger-scale reactions, the off-gases can be passed through a bubbler containing a dilute acid solution to trap the dimethylamine.

Problem 2: My product is difficult to purify by column chromatography.
  • Cause: Residual dimethylamine or its salt can streak on silica gel columns. Siloxane byproducts, if formed, can also be difficult to separate from the desired product.[12]

  • Solution:

    • Aqueous Work-up: Perform a thorough aqueous work-up to remove dimethylamine hydrochloride. Wash the organic layer with dilute acid, followed by a wash with saturated sodium bicarbonate solution to remove any excess acid, and finally with brine to remove residual water.[6]

    • Acidic Wash: Washing the organic layer with dilute HCl is an effective way to remove basic amine impurities.[6]

    • Copper Sulfate Wash: An alternative for removing primary and secondary amines is to wash the organic layer with a 10% aqueous copper (II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous layer.[6]

    • Distillation: If your product is thermally stable and volatile, distillation can be an effective purification method to separate it from non-volatile siloxane byproducts.

Problem 3: My NMR or GC-MS analysis shows unexpected peaks.
  • Cause: The complex nature of reaction mixtures often leads to multiple signals in analytical spectra.[13][14] These could be unreacted starting materials, the desired product, dimethylamine, siloxanes, or other side products.

  • Solution:

    • Reference Spectra: If possible, obtain reference NMR and GC-MS spectra of your starting material and TDMAMS.

    • Spiking: Spike your sample with a small amount of authentic dimethylamine or your starting material to confirm the identity of the peaks.

    • 2D NMR: Techniques like COSY and HSQC can help in assigning complex proton and carbon signals in your NMR spectrum.[15][16]

    • GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful tool for separating and identifying volatile components in your reaction mixture.[17][18] Silylated compounds are often amenable to GC-MS analysis.[5][19][20]

Experimental Protocols

Protocol 1: General Procedure for a Silylation Reaction with TDMAMS
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the substrate and an anhydrous aprotic solvent (e.g., THF, DCM).

  • Reagent Addition: Cool the solution to the desired temperature (often 0 °C) and add TDMAMS dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent. For quenching excess TDMAMS and neutralizing dimethylamine, a dilute aqueous acid (e.g., 1M HCl) is often used.[21][22] Be cautious as this can be an exothermic process.

  • Work-up: Transfer the mixture to a separatory funnel. Add more organic solvent if necessary. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.[23][24][25][26]

Protocol 2: Safe Disposal of Dimethylamine-Containing Waste
  • Neutralization: All aqueous waste containing dimethylamine should be neutralized with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 6-8.[7] This converts the volatile and odorous dimethylamine into its non-volatile salt.

  • Collection: Collect the neutralized aqueous waste in a properly labeled waste container.

  • Disposal: Dispose of the waste according to your institution's hazardous waste disposal guidelines. Solid waste contaminated with TDMAMS or dimethylamine should also be collected in a labeled container for hazardous waste disposal.[7][9][11]

Visualizing the Process

Diagram 1: TDMAMS Reaction and Byproduct Formation

TDMAMS_Reaction TDMAMS ((CH₃)₂N)₃SiCH₃ This compound Product R-O-Si(N(CH₃)₂)₂CH₃ + (CH₃)₂NH (Silylated Product + Dimethylamine) TDMAMS->Product Reaction Siloxane Siloxane Byproducts TDMAMS->Siloxane Hydrolysis Substrate R-OH (Alcohol) Substrate->Product Hydrolysis H₂O (Moisture) Hydrolysis->Siloxane

Caption: Reaction of TDMAMS with an alcohol to form the silylated product and dimethylamine.

Diagram 2: Troubleshooting Workflow for TDMAMS Reactions

Troubleshooting_Workflow start Reaction Issue incomplete_reaction Incomplete Reaction Check for moisture Verify stoichiometry Adjust temperature start->incomplete_reaction Sluggish or Stalled purification_issue Purification Difficulty Perform thorough aqueous work-up Use acidic/CuSO₄ wash Consider distillation start->purification_issue Product is Impure byproduct_id Unknown Byproducts Run reference spectra Use spiking techniques Employ 2D NMR/GC-MS start->byproduct_id Complex Spectra odor Strong Odor Work in fume hood Quench reaction Use gas scrubber start->odor Ammonia/Fishy Smell

Caption: A logical workflow for troubleshooting common issues in TDMAMS reactions.

Data Summary

IssuePotential CauseRecommended Action
Incomplete Reaction Moisture, Incorrect Stoichiometry, Low TemperatureUse anhydrous conditions, use slight excess of TDMAMS, increase temperature.
Purification Difficulty Residual Dimethylamine/Salts, SiloxanesThorough aqueous work-up with acidic wash, distillation.
Unknown Byproducts Side reactions, hydrolysisAdvanced analytical techniques (2D NMR, GC-MS), comparison with standards.
Strong Odor Dimethylamine byproductProper ventilation, quenching, gas scrubbing.

Conclusion

This compound is a valuable reagent in modern organic synthesis. Successful use of TDMAMS hinges on the careful management of its byproducts, primarily dimethylamine. By understanding the reactivity of TDMAMS, implementing appropriate quenching and work-up procedures, and utilizing modern analytical techniques, researchers can overcome the challenges associated with its use. Always prioritize safety by working in a well-ventilated area and adhering to proper waste disposal protocols.

References

  • Benchchem. (n.d.). Proper Disposal of Dimethylamine Hydrochloride: A Step-by-Step Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance).
  • Chem Service. (2016, June 7). SAFETY DATA SHEET.
  • AKKİM. (n.d.). DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet.pdf.
  • ECHEMI. (n.d.). Dimethylamine, hydrochloride SDS, 506-59-2 Safety Data Sheets.
  • Unknown. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Benchchem. (n.d.). The Cornerstone of GC Analysis: A Technical Guide to Silylation.
  • PubMed. (n.d.). Affinity methods for purification of DNA sequencing reaction products for mass spectrometric analysis.
  • Bibel lab update. (2025, March 9).
  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
  • Gelest, Inc. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Gas chromatography–mass spectrometric analysis of products from on-line pyrolysis/silylation of plant gums used as binding media | Request PDF.
  • Reddit. (2022, July 8). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove, I can't see the oligomeric silane junk on TLC, UV, or the UV detector for auto column. Stuck on this going on 3 months on and off. HELP! : r/Chempros.
  • Sigma-Aldrich. (n.d.). Tris(dimethylamino)silane packaged for use in deposition systems.
  • ResearchGate. (2025, August 9). Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride.
  • DTIC. (1982, September 29). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A.
  • NASA Technical Reports Server. (n.d.). George C. Marshdl Space Flight Center, Hantsuille, Aldbdma. Retrieved from NASA Technical Reports Server website.
  • Unknown. (2015, July 27).
  • PMC - NIH. (n.d.). NMR methods for the analysis of mixtures.
  • Wikipedia. (n.d.). Dimethylamine.
  • Chemcess. (2025, September 3). Dimethylamine: Properties, Reactions, Production And Uses.
  • Faraday Discussions (RSC Publishing). (n.d.). An integrated approach for mixture analysis using MS and NMR techniques. Retrieved from Faraday Discussions (RSC Publishing) website.
  • Google Patents. (n.d.). CN103172653A - Preparation method of tri(dimethylamino) silicane.
  • Gelest Technical Library. (n.d.). General Silylation Procedures.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • PubMed. (2022, December 15). NMR methods for the analysis of mixtures.
  • NASA Technical Reports Server (NTRS). (n.d.). Process for producing tris s(n-methylamino) methylsilane. Retrieved from NASA Technical Reports Server (NTRS) website.
  • ResearchGate. (2022, December 3). NMR methods for the analysis of mixtures.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). The recovery and purification of fermentation products | Request PDF.
  • MDPI. (2022, April 14). First Evidence of Tris(catecholato)silicate Formation from Hydrolysis of an Alkyl Bis(catecholato)silicate.
  • Chemical Communications (RSC Publishing). (n.d.). Quantitative NMR spectroscopy of complex mixtures.
  • ResearchGate. (n.d.). N‐Silylation of Amines Mediated by Et3SiH/KOBu | Request PDF.
  • ResearchGate. (n.d.). The structure of this compound (TDMAMS).
  • PMC. (n.d.). Recovery and purification process development for monoclonal antibody production.
  • Organic Syntheses Procedure. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Retrieved from Organic Syntheses Procedure website.
  • Reddit. (2024, August 2). How does quenching work? : r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Farabi University. (n.d.). The Recovery and Purification of Fermentation Products_week 10.

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Technical Support Center: Enhancing Thin Film Conformality with Tris(dimethylamino)methylsilane (TDMAMS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(dimethylamino)methylsilane (TDMAMS). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing TDMAMS for the deposition of highly conformal thin films. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and optimize your deposition processes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during thin film deposition using TDMAMS. Each problem is analyzed from a mechanistic standpoint to provide not just a solution, but a deeper understanding of the process.

Issue 1: Low Growth Per Cycle (GPC)

A diminished GPC is a frequent challenge that can stem from several factors, from precursor delivery to surface chemistry.

Potential Cause Explanation Recommended Action
Incomplete Precursor Saturation The surface has a finite number of reactive sites. If the TDMAMS pulse is too short, not all sites will react, leading to a lower-than-expected deposition rate.[1]Saturation Curve Experiment: Systematically vary the TDMAMS pulse time while keeping all other parameters constant. Plot the GPC against the pulse time. The point at which the GPC plateaus indicates the minimum time required for saturation. For a robust process, select a pulse time slightly longer than this saturation point.[1]
Sub-optimal Deposition Temperature The ALD process for a given precursor and reactant chemistry has an optimal temperature range, often referred to as the "ALD window".[1] Below this window, precursor reactivity is low. Above it, precursor desorption or thermal decomposition can occur, leading to non-self-limiting growth and reduced film quality.[1]Temperature Window Study: Perform a series of depositions at varying temperatures (e.g., in 25°C increments) while keeping other parameters constant. A stable GPC across a range of temperatures will identify your ALD window. For TDMAMS-based silicon nitride PEALD, this window is typically between 100°C and 350°C.[1]
Co-reactant Issues The co-reactant (e.g., ozone, H2O2, N2 plasma) may not be effectively removing the ligands from the adsorbed TDMAMS or regenerating the reactive surface sites for the next cycle.Co-reactant Saturation: Similar to the precursor, ensure the co-reactant pulse is long enough to fully react with the surface. For plasma-based processes, optimizing plasma power and duration is critical.[2]
Precursor Delivery Problems Clogged lines, improper precursor heating, or carrier gas flow issues can lead to insufficient TDMAMS vapor reaching the chamber.System Check: Verify the temperature of the TDMAMS vessel and delivery lines. Ensure all valves are functioning correctly and that the carrier gas flow rate is within the specified range.
Issue 2: High Carbon Impurity in the Film

Carbon contamination is a known challenge with organometallic precursors like TDMAMS, originating from the dimethylamino ligands.[3][4]

Potential Cause Explanation Recommended Action
Incomplete Ligand Removal The co-reactant is not sufficiently energetic or reactive to completely break the Si-N and N-C bonds of the adsorbed precursor, leaving behind carbon-containing fragments.Optimize Co-reactant: For thermal processes, consider more reactive oxidants like ozone or H2O2 over water.[5][6] For plasma-enhanced ALD (PEALD), increasing plasma power or exposure time can enhance ligand removal.[6] A hydrogen plasma post-anneal has also been shown to reduce impurities in SiNx films.
Low Deposition Temperature At lower temperatures, the energy might be insufficient for complete surface reactions, leading to the incorporation of unreacted precursor fragments.[3]Increase Deposition Temperature: Operating at a higher temperature within the ALD window can provide the necessary activation energy for more complete reactions. However, be mindful of the upper limit of the ALD window to avoid precursor decomposition.
Precursor Structure TDMAMS has three dimethylamino ligands. Some studies suggest that the third amine substituent can be difficult to remove, contributing to higher carbon content compared to bis-aminosilanes.[7][8]Precursor Comparison: If carbon content is a critical parameter, consider comparing TDMAMS with a bis-aminosilane precursor like Bis(dimethylamino)silane (BDMAS), which has been shown to result in lower carbon impurity in SiO2 films.[3]
Issue 3: Poor Conformality on High Aspect Ratio Structures

Achieving high conformality is a primary reason for using ALD. A failure to do so points to deviations from the ideal self-limiting surface reactions.

Potential Cause Explanation Recommended Action
Insufficient Exposure In high aspect ratio structures, precursor molecules must diffuse deep into the features. Short pulse times may lead to saturation at the top of the feature but incomplete reaction at the bottom.Increase Pulse and Purge Times: Longer precursor and co-reactant pulses will allow more time for diffusion into deep trenches or pores. Extended purge times are also crucial to ensure the complete removal of unreacted precursor and byproducts from these structures.
Recombination of Byproducts Gaseous byproducts of the reaction can re-deposit within the high aspect ratio feature, hindering subsequent reactions.Optimize Purge Step: Ensure the purge gas flow and duration are sufficient to effectively remove all byproducts from the chamber and the features on the substrate.
Non-Ideal ALD Reactions If the deposition temperature is too high, CVD-like reactions can occur, which are not self-limiting and will result in thicker deposition at the opening of features.Verify ALD Window: Re-confirm that the deposition is being carried out within the established ALD temperature window for your specific chemistry.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is this compound (TDMAMS) and why is it used for thin film deposition?

A1: this compound, often referred to in literature as Tris(dimethylamino)silane (TDMAS), is a silicon precursor with the chemical formula CH3Si[N(CH3)2]3. It is a chlorine-free, organo-aminosilane precursor used in ALD and CVD processes to deposit silicon-based thin films like silicon dioxide (SiO2) and silicon nitride (SiNx).[3] Its high reactivity and volatility make it suitable for low-temperature deposition, which is crucial for thermally sensitive substrates. The absence of chlorine eliminates the formation of corrosive byproducts like HCl.[9]

Q2: What are the typical co-reactants used with TDMAMS?

A2: The choice of co-reactant depends on the desired film.

  • For SiO2 deposition: Ozone (O3) and hydrogen peroxide (H2O2) are common oxidants.[5][10] Ozone is often preferred for its higher reactivity, especially at lower temperatures.[10]

  • For SiNx deposition: A nitrogen-containing plasma (e.g., N2, N2/H2, or NH3 plasma) is typically used in PEALD processes. Thermal ALD of SiNx with TDMAMS is challenging due to the high energy required to break the N-H bonds in ammonia.

Q3: What are the safety considerations for handling TDMAMS?

A3: TDMAMS is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and can react with moisture in the air. Always handle it in an inert atmosphere (e.g., a glovebox) and use stainless steel delivery lines. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Q4: How does the deposition temperature affect film properties?

A4: Deposition temperature significantly influences film properties. For instance, in SiO2 deposition, lower temperatures can lead to higher carbon impurities due to incomplete removal of dimethylamine groups.[3] Increasing the temperature within the ALD window generally improves film density and reduces impurity content.[11] However, exceeding the thermal stability limit of the precursor can lead to CVD-like growth, compromising conformality and thickness control.

Q5: Can TDMAMS be used for Plasma-Enhanced ALD (PEALD)?

A5: Yes, TDMAMS is well-suited for PEALD. The use of plasma as a co-reactant allows for deposition at lower temperatures than thermal ALD while providing sufficient energy to break chemical bonds and remove ligands, which can lead to films with lower impurity content.[6] PEALD with TDMAMS is a common method for depositing high-quality SiNx films at temperatures below 400°C.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Baseline PEALD Process for Silicon Nitride (SiNx) Deposition

This protocol provides a starting point for depositing SiNx using TDMAMS and a nitrogen plasma. Optimization will be required for specific tools and applications.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., Piranha clean for silicon wafers) to ensure a hydroxyl-terminated surface for initial precursor reaction.

    • Load the substrate into the ALD reactor.

  • Process Conditions:

    • Substrate Temperature: 350°C

    • Reactor Pressure: ~1 Torr[12]

    • TDMAMS Source Temperature: 40-60°C (adjust to achieve desired vapor pressure)

    • Carrier Gas (Ar or N2) Flow: 50-100 sccm

  • PEALD Cycle Sequence:

    • Step 1: TDMAMS Pulse: 0.5 - 2.0 seconds (should be determined by a saturation experiment).

    • Step 2: Purge: 10 - 20 seconds of carrier gas flow to remove unreacted TDMAMS and byproducts.

    • Step 3: N2 Plasma: 15 - 30 seconds with a plasma power of 100 - 300 W.

    • Step 4: Purge: 10 - 20 seconds of carrier gas flow to remove plasma byproducts.

  • Deposition: Repeat the PEALD cycle (Steps 1-4) until the desired film thickness is achieved.

  • Post-Deposition (Optional): A hydrogen plasma post-anneal can be performed in-situ to further reduce impurities and improve film density.

Visualization: ALD Cycle Workflow

The following diagram illustrates the sequential nature of a typical ALD cycle using TDMAMS.

ALD_Cycle cluster_cycle One ALD Cycle P1 Step 1: TDMAMS Pulse PU1 Step 2: Purge P1->PU1 Surface Saturation R1 Step 3: Co-reactant Pulse (e.g., N2 Plasma) PU1->R1 Remove Excess Precursor PU2 Step 4: Purge R1->PU2 Surface Reaction PU2->P1 Remove Byproducts & Start New Cycle End End Deposition PU2->End Start Start Deposition Start->P1 caption A typical four-step ALD cycle.

Caption: A typical four-step ALD cycle.

Visualization: Troubleshooting Logic for Low GPC

This diagram provides a logical workflow for diagnosing the root cause of a low Growth Per Cycle (GPC).

Troubleshooting_GPC Start Problem: Low GPC Check_Saturation Perform Precursor Saturation Experiment Start->Check_Saturation Is_Saturated Is GPC Saturated with Pulse Time? Check_Saturation->Is_Saturated Increase_Pulse Action: Increase Pulse Time Is_Saturated->Increase_Pulse No Check_Temp Verify Deposition Temperature is in ALD Window Is_Saturated->Check_Temp Yes Increase_Pulse->Check_Saturation Is_Temp_OK Is Temperature Optimal? Check_Temp->Is_Temp_OK Adjust_Temp Action: Adjust Temperature Is_Temp_OK->Adjust_Temp No Check_Reactant Check Co-reactant (Saturation, Power) Is_Temp_OK->Check_Reactant Yes Adjust_Temp->Check_Temp Check_Delivery Action: Check Precursor Delivery (Lines, Temp, Flow) Check_Reactant->Check_Delivery caption Troubleshooting decision tree for low GPC.

Caption: Troubleshooting decision tree for low GPC.

References

  • High-Quality Thin SiO2 Films Grown by Atomic Layer Deposition Using Tris(dimethylamino)silane (TDMAS) and Ozone. (2007). ResearchGate. [Link]

  • SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and. (n.d.). PDF Free Download. [Link]

  • SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. (2009). ResearchGate. [Link]

  • Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. (n.d.). ResearchGate. [Link]

  • First-principles study of the surface reactions of aminosilane precursors over WO 3 (001) during atomic layer deposition of SiO 2. (2020). RSC Publishing. [Link]

  • The Role of Carbon in Metal–Organic Chemical Vapor Deposition-Grown MoS 2 Films. (n.d.). MDPI. [Link]

  • AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms. (2021). RSC Advances. [Link]

  • Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. (n.d.). The Electrochemical Society. [Link]

  • Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. (2017). SciSpace. [Link]

  • Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by Plasma Enhanced Atomic Layer Deposition. (2023). MDPI. [Link]

  • Preparation of taN thin film by H2 plasma assisted atomic layer deposition using tert-butylimino-tris-ethylmethylamino tantalum. (2006). PubMed. [Link]

  • Low-Temperature ALD of Silicon Nitride Films Using DIS and TIS Precursors. (n.d.). TechRxiv. [Link]

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Technical Support Center: Tris(dimethylamino)methylsilane in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(dimethylamino)methylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in synthetic chemistry. As a highly reactive silylating agent, its successful application hinges on a nuanced understanding of its reaction kinetics and optimal temperature control. This document synthesizes established principles of aminosilane chemistry with practical, field-proven insights to empower you in your experimental endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and reactivity of this compound.

1. What is this compound and what are its primary applications in synthesis?

This compound, often abbreviated as TDMAMS, is an organosilicon compound with the chemical formula CH₃Si[N(CH₃)₂]₃. It belongs to the class of aminosilanes and is primarily used as a chemical intermediate and a precursor for the deposition of silicon-containing thin films, such as silicon oxide and nitride[1]. In synthetic organic chemistry, it serves as a silylating agent, protecting sensitive functional groups like alcohols and forming silyl ethers. Its high reactivity stems from the labile silicon-nitrogen bonds.

2. What is the general reaction mechanism of this compound with alcohols?

The reaction of this compound with an alcohol (R-OH) proceeds via a nucleophilic substitution at the silicon center. The alcohol's oxygen atom attacks the electrophilic silicon atom, leading to the displacement of a dimethylamine group. This process can repeat to replace one, two, or all three of the dimethylamino groups, depending on the stoichiometry and reaction conditions. The liberated dimethylamine acts as a volatile byproduct, which can be easily removed from the reaction mixture. The amine functionality within aminosilanes can also catalyze the reaction[1][2].

3. How does the reactivity of this compound compare to other silylating agents?

Aminosilanes are generally more reactive than alkoxysilanes but less reactive than chlorosilanes. The reactivity of aminosilanes is influenced by steric hindrance around the silicon atom and the nature of the amine leaving group[3]. This compound is a potent silylating agent due to the presence of three reactive Si-N bonds.

4. What solvents are suitable for reactions with this compound?

Aprotic solvents are essential for silylation reactions with this compound to prevent unwanted hydrolysis of the reagent. Suitable solvents include hexane, toluene, tetrahydrofuran (THF), and acetonitrile[4]. The choice of solvent can influence the reaction rate, with polar aprotic solvents potentially accelerating reactions involving polar reactants[5][6].

5. How should this compound be handled and stored?

This compound is a flammable liquid and is highly sensitive to moisture and water[3]. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with acids, alcohols, and oxidizing agents[3]. Proper personal protective equipment, including gloves and safety glasses, should always be worn when handling this reagent.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no reaction 1. Inadequate temperature: The reaction may have a significant activation energy. 2. Steric hindrance: The substrate may be sterically bulky, hindering the approach of the silylating agent. 3. Poor solvent choice: The solvent may not be suitable for the reactants. 4. Deactivated reagent: The this compound may have been exposed to moisture and hydrolyzed.1. Optimize temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC, GC-MS, or NMR. For many silylamine reactions, temperatures in the range of 60-70°C are effective[4]. 2. Increase reaction time: For sterically hindered substrates, a longer reaction time may be necessary. 3. Change solvent: Consider switching to a more polar aprotic solvent if reactants are polar. 4. Use fresh reagent: Ensure the this compound is fresh and has been properly stored under an inert atmosphere.
Formation of multiple products 1. Incomplete silylation: Insufficient reagent or reaction time can lead to a mixture of partially and fully silylated products. 2. Side reactions: At elevated temperatures, side reactions or decomposition of the product or starting material may occur. 3. Presence of water: Trace amounts of water can lead to the formation of siloxanes through hydrolysis and self-condensation of the aminosilane[1][2].1. Increase stoichiometry of silylating agent: Use a slight excess (e.g., 1.1-1.2 equivalents per hydroxyl group) of this compound. 2. Optimize temperature: A lower temperature with a longer reaction time may improve selectivity. 3. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Difficulty in product purification 1. Byproduct contamination: The dimethylamine byproduct may form salts with acidic functionalities in the product or starting material. 2. Formation of non-volatile siloxanes: Hydrolysis can lead to the formation of oligomeric or polymeric siloxanes that are difficult to remove.1. Aqueous workup: A mild aqueous workup can remove dimethylamine and its salts. However, be cautious if the silylated product is sensitive to hydrolysis. 2. Filtration: If siloxane byproducts are insoluble, they can sometimes be removed by filtration. 3. Chromatography: Purification by column chromatography on silica gel is a standard method, but care must be taken as the silica can sometimes cleave the silyl ether. Using a less acidic stationary phase or adding a small amount of a neutralizer (like triethylamine) to the eluent can mitigate this.

III. Experimental Protocols & Methodologies

A. General Protocol for Silylation of a Primary Alcohol

This protocol provides a starting point for the silylation of a primary alcohol. Optimization of temperature, reaction time, and stoichiometry may be necessary for different substrates.

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure the alcohol substrate is anhydrous.

    • Use anhydrous aprotic solvent (e.g., toluene or THF).

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 equivalent).

    • Dissolve the alcohol in the anhydrous solvent (concentration typically 0.1-0.5 M).

    • Add this compound (0.4 equivalents for monosilylation, adjust as needed) dropwise via syringe at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (a starting point of 60-70°C is recommended)[4].

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS)[7], or by taking aliquots for ¹H NMR analysis[5][8][9].

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Monitoring Reaction Kinetics by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the progress of a silylation reaction in real-time[5][8][9].

  • Sample Preparation:

    • In an NMR tube, dissolve the alcohol substrate and an internal standard (a compound with a known concentration and a signal that does not overlap with reactant or product signals) in a deuterated anhydrous aprotic solvent (e.g., C₆D₆ or CD₃CN).

    • Acquire a t=0 spectrum.

  • Initiation and Data Acquisition:

    • Add a known amount of this compound to the NMR tube, quickly mix, and place it in the NMR spectrometer pre-heated to the desired reaction temperature.

    • Acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material or product as a function of time to determine the reaction rate.

IV. Visualizations

A. Reaction Pathway

ReactionPathway General Silylation Reaction Pathway Reactants Alcohol (R-OH) + This compound Intermediate Nucleophilic Attack of R-OH on Silicon Reactants->Intermediate Step 1 Products Silyl Ether (R-O-Si(CH₃)(N(CH₃)₂)₂) + Dimethylamine (HN(CH₃)₂) Intermediate->Products Step 2: Elimination of Dimethylamine

Caption: General reaction pathway for the silylation of an alcohol.

B. Troubleshooting Logic

Troubleshooting Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Reagent Is the silylating agent fresh and stored properly? Start->Check_Reagent Check_Conditions Are reaction conditions anhydrous? Check_Reagent->Check_Conditions Yes New_Reagent Use fresh this compound Check_Reagent->New_Reagent No Check_Temp Is the reaction temperature optimal? Check_Conditions->Check_Temp Yes Dry_System Thoroughly dry glassware and solvents Check_Conditions->Dry_System No Check_Sterics Is the substrate sterically hindered? Check_Temp->Check_Sterics Yes Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Increase_Time Increase reaction time Check_Sterics->Increase_Time Yes

Caption: A logical workflow for troubleshooting low-yield silylation reactions.

V. References

  • Gelest, Inc. (n.d.). TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]

  • Asenath Smith, E., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. Langmuir, 24(21), 12405–12409. [Link]

  • Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

  • Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters, 9(20), 4073–4076. [Link]

  • Queiroz, R. H. C., et al. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Molecules, 28(12), 4767. [Link]

  • ResearchGate. (n.d.). (a) Reaction of amino-silane with free hydroxyl functional group. (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR‐reaction progress monitoring. Retrieved from [Link]

  • Pander, A., et al. (2020). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. Molecules, 25(22), 5433. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Al-Othman, Z. A., et al. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(7), 743. [Link]

  • ResearchGate. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Substrate‐Selective Silylation of Primary Alcohols via Remote Functional‐Group Discrimination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Retrieved from [Link]

  • Hashimoto, H., et al. (2022). Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination. Angewandte Chemie International Edition, 61(18), e202114118. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • da Silva, G. N., et al. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Molecules, 28(12), 4767. [Link]

  • ResearchGate. (n.d.). Silane hydrolysis in alcohol at 25 °C. Retrieved from [Link]

  • Liu, Q., et al. (2023). Improved Prediction of Reaction Kinetics for Amine Absorbent-based Carbon Capture using Reactive Site-based Transition State Conformer Search Method. Chemical Engineering Journal, 455, 140733. [Link]

  • Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Kuciński, K., et al. (2020). Silylation of silanols with hydrosilanes via main-group catalysis: the synthesis of unsymmetrical siloxanes and hydrosiloxanes. Inorganic Chemistry Frontiers, 7(21), 4190–4196. [Link]

  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. [Link]

  • Abdelranhman, M., et al. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Coatings, 8(4), 139. [Link]

  • Smith, E. A., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. Langmuir, 24(21), 12405–12409. [Link]

  • de Oliveira, A. R. M., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(39), 4-17. [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation reaction stoichiometry and the temperature conditions with.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • Smith, E. A., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]

  • DOE/Brookhaven National Laboratory. (2024). Reaction conditions tune catalytic selectivity. ScienceDaily. Retrieved from [Link]

  • ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • Stack Exchange. (2025). Would steric hinderance be significant in favoring reaction A over reaction B in this case?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Silylation reactions on nanoporous gold via homolytic Si–H activation of silanes. Retrieved from [Link]

  • StudySmarter. (n.d.). Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

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Technical Support Center: In-Situ Monitoring of Thin Film Growth with Tris(dimethylamino)methylsilane (TDMAMS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in-situ monitoring of thin film growth using Tris(dimethylamino)methylsilane (TDMAS or TDMAMS). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimental work.

Introduction to In-Situ Monitoring with TDMAMS

This compound is a popular precursor for the deposition of high-quality silicon nitride (SiNₓ) and silicon oxide (SiOₓ) thin films via Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).[1] In-situ monitoring is crucial for understanding the complex surface reactions, optimizing process parameters, and ensuring reproducible film properties. This guide will delve into the practical application and troubleshooting of key in-situ monitoring techniques.

Core In-Situ Monitoring Techniques: Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format for the most common in-situ monitoring techniques used with TDMAMS.

Spectroscopic Ellipsometry (SE)

Spectroscopic ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.[2]

Frequently Asked Questions & Troubleshooting

  • Question: My real-time thickness measurement shows an initial incubation period or non-linear growth. What is the cause?

    • Answer: An initial incubation period, where the growth per cycle (GPC) is lower than the steady-state GPC, is common for TDMAMS on many substrates. This can be due to a lower density of reactive sites on the initial surface. Ensure the substrate is properly prepared and consider a pre-treatment to enhance nucleation. For example, an O₂ plasma treatment can increase the density of hydroxyl groups, promoting TDMAMS adsorption.

  • Question: The refractive index (n) of my silicon nitride film is lower than the expected value for stoichiometric Si₃N₄ (n ≈ 2.02 at 632.8 nm).[3][4][5] Why is this happening and how can I fix it?

    • Answer: A lower refractive index often indicates a less dense film or the incorporation of impurities. With TDMAMS, incomplete ligand removal can lead to carbon and hydrogen impurities.

      • Causality: The dimethylamino ligands of TDMAMS can be difficult to remove, especially at lower temperatures, leading to the formation of a silicon carbonitride (SiCN) or a hydrogenated silicon nitride (SiNₓ:H) film with a lower density and refractive index.

      • Solution:

        • Increase Deposition Temperature: Higher temperatures provide more thermal energy to overcome the activation barrier for ligand removal.

        • Optimize Co-reactant Exposure: Ensure a sufficient dose and pulse time of the co-reactant (e.g., NH₃ plasma, O₃) to promote complete reaction with the adsorbed TDMAMS fragments.

        • Increase Plasma Power (for PEALD): Higher plasma power can generate more reactive species, aiding in the removal of stubborn ligands. However, be cautious as excessive plasma power can lead to film damage.[6]

  • Question: My model fit for the SE data is poor, resulting in a high Mean Squared Error (MSE). How can I improve the fit?

    • Answer: A poor model fit can arise from an inaccurate optical model. For silicon nitride films grown from TDMAMS, consider the following:

      • Add a Surface Roughness Layer: Use the Bruggeman Effective Medium Approximation (EMA) to model surface roughness, which is common in the initial stages of growth.[7]

      • Use a Tauc-Lorentz or Cody-Lorentz Oscillator Model: These models are often more suitable for amorphous materials like ALD-grown silicon nitride than a simple Cauchy model, as they better account for the absorption characteristics of the film.[7]

      • Account for Film Inhomogeneity: If the film properties change with thickness, a graded-index model may be necessary.

Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive mass measurement technique that tracks the change in resonance frequency of a quartz crystal as a thin film is deposited.[8]

Frequently Asked Questions & Troubleshooting

  • Question: The mass gain during the TDMAMS pulse is lower than expected. What does this indicate?

    • Answer: A lower-than-expected mass gain during the precursor pulse can be due to several factors:

      • Incomplete Precursor Saturation: The TDMAMS pulse may be too short or the precursor flow rate too low to achieve a self-limiting monolayer. Increase the pulse time or precursor vapor pressure.

      • Steric Hindrance: The bulky dimethylamino ligands of TDMAMS can sterically hinder the adsorption of subsequent precursor molecules, leading to a lower packing density on the surface. This is an inherent property of the precursor.

      • Low Surface Reactivity: The initial substrate surface may have a low density of reactive sites.

  • Question: I observe a mass loss during the co-reactant (e.g., N₂/H₂ plasma) pulse. Is this normal?

    • Answer: Yes, a mass loss during the co-reactant pulse is expected and indicates the removal of the dimethylamino ligands from the adsorbed TDMAMS. The magnitude of the mass loss provides insight into the efficiency of the ligand removal reaction.

  • Question: My QCM signal is noisy and unstable. How can I troubleshoot this?

    • Answer: QCM is sensitive to temperature and pressure fluctuations.

      • Temperature Stability: Ensure the deposition chamber and QCM sensor are at a stable temperature. Temperature fluctuations can cause frequency drift that masks the mass changes from deposition.

      • Pressure Stability: Abrupt changes in pressure during pulsing can cause noise spikes in the QCM data.[9] Optimize your valve switching and pumping speeds to minimize pressure fluctuations.

      • Sensor Cleaning and Handling: Ensure the QCM crystal is clean and handled properly to avoid contamination that can affect its resonance.[10]

Quadrupole Mass Spectrometry (QMS)

QMS is used to analyze the gaseous species in the deposition chamber, providing real-time information on precursor decomposition, reaction byproducts, and background contaminants.[11]

Frequently Asked Questions & Troubleshooting

  • Question: What are the expected byproducts during the TDMAMS and co-reactant pulses?

    • Answer:

      • TDMAMS Pulse: You should primarily see the signal for TDMAMS and its fragments. The absence of significant decomposition products indicates good precursor stability at the process temperature.

      • Co-reactant Pulse (e.g., NH₃ plasma or O₃): The primary byproduct from the reaction of TDMAMS with a nitrogen source is expected to be dimethylamine (HN(CH₃)₂). When using an oxygen source like ozone, byproducts can include CO, CO₂, H₂O, and nitrogen oxides.[12][13][14]

  • Question: I am not detecting the expected reaction byproducts. What could be the issue?

    • Answer:

      • QMS Sampling: Ensure the QMS is properly positioned and the sampling orifice is not clogged. The distance and path from the substrate to the QMS can affect the detection of reactive species.

      • Reaction Efficiency: A very low signal for byproducts could indicate a poor reaction between the precursor and co-reactant on the substrate. This could be due to an inactive surface or improper process conditions.

      • Background Subtraction: Make sure you are properly subtracting the background gas signals to isolate the signals from the reaction byproducts.

  • Question: I see a high background signal for water (m/z = 18). How does this affect my process?

    • Answer: A high water background can be detrimental to the growth of high-purity silicon nitride from TDMAMS. Water can act as an unwanted oxygen source, leading to the formation of silicon oxynitride (SiON) and affecting the film's electrical and optical properties. It can also lead to CVD-like growth, compromising the self-limiting nature of ALD.

      • Solution: Perform a bake-out of the chamber and gas lines to remove adsorbed water. Use a high-purity carrier gas and ensure all gas lines are leak-tight.[11][15]

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR allows for the direct observation of chemical bonds on the substrate surface, providing mechanistic insights into the surface reactions of TDMAMS.[16]

Frequently Asked Questions & Troubleshooting

  • Question: What are the characteristic vibrational bands to monitor during a TDMAMS ALD cycle?

    • Answer:

      • Before TDMAMS pulse: Look for the O-H stretching band (around 3740 cm⁻¹) on a hydroxylated starting surface.

      • After TDMAMS pulse: The O-H band should decrease, and you should see the appearance of C-H stretching bands (around 2800-3000 cm⁻¹) and potentially a Si-H stretching band (around 2100-2200 cm⁻¹) from the adsorbed TDMAMS fragments.[17]

      • After co-reactant pulse: The C-H and Si-H bands should decrease, indicating ligand removal. For SiNₓ growth with a nitrogen source, you may see the formation of N-H bands. For SiOₓ growth with an oxygen source, the O-H band will reappear.

  • Question: I still see a significant Si-H peak after the co-reactant pulse. What does this mean?

    • Answer: The persistence of the Si-H bond is a known challenge when using TDMAMS, especially at lower temperatures.[1] This indicates incomplete reaction of the adsorbed precursor fragment.

      • Causality: The Si-H bond in the TDMAMS molecule can remain on the surface after the initial reaction. Some co-reactants, particularly at low temperatures, are not reactive enough to break this bond efficiently.

      • Solution:

        • Increase Temperature: Higher temperatures can promote the reaction of the Si-H group.

        • Use a More Reactive Co-reactant: A stronger oxidizing or nitriding agent, such as a more energetic plasma, may be necessary to fully remove the hydrogen.

  • Question: The signal-to-noise ratio of my in-situ FTIR spectra is very low. How can I improve it?

    • Answer:

      • Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio.

      • Optimize Optical Alignment: Ensure the IR beam is properly aligned through the chamber and onto the detector.

      • Use a Suitable Substrate: For transmission FTIR, use an infrared-transparent substrate (e.g., high-resistivity silicon). For attenuated total reflection (ATR)-FTIR, ensure good contact between the substrate and the ATR crystal.[18]

General FAQs for TDMAMS Thin Film Growth

  • Question: What are typical process parameters for silicon nitride ALD using TDMAMS?

    • Answer: Process parameters can vary depending on the reactor configuration and the desired film properties. However, a general starting point for PEALD is provided in the table below.

    ParameterTypical RangeNotes
    Substrate Temperature150 - 400 °CHigher temperatures generally improve film purity and density.[1]
    TDMAMS Pulse Time0.1 - 2.0 sShould be long enough to achieve saturation.
    Co-reactant Pulse Time1 - 10 sDepends on the reactivity of the co-reactant.
    Plasma Power (PEALD)50 - 300 WHigher power can increase reactivity but may cause damage.[6]
    Pressure0.1 - 2.0 Torr
    Expected GPC 0.5 - 1.5 Å/cycle Varies with temperature and other process conditions.[19]
    Expected Refractive Index 1.8 - 2.0 Lower values may indicate impurities or lower density.[20]
  • Question: How does the purity of the TDMAMS precursor affect the in-situ monitoring and film quality?

    • Answer: Precursor purity is critical. Impurities in the TDMAMS, such as those containing chlorine or oxygen, can be incorporated into the film, altering its properties. These impurities can also create alternative reaction pathways that complicate the interpretation of in-situ data, for example, by introducing unexpected peaks in the QMS spectra.

Experimental Protocols & Workflows

In-Situ Spectroscopic Ellipsometry Protocol for TDMAMS ALD
  • Substrate Preparation: Load a clean, polished silicon substrate into the ALD chamber.

  • System Stabilization: Bring the chamber to the desired deposition temperature and allow it to stabilize for at least 30 minutes.

  • Initial Measurement: Perform an SE measurement on the bare substrate to establish the baseline optical model (e.g., Si substrate + native SiO₂ layer).

  • ALD Cycles: Begin the ALD cycles, alternating TDMAMS and co-reactant pulses with appropriate purge times.

  • Real-Time Monitoring: Continuously collect SE data during the deposition.

  • Data Modeling: Model the collected data in real-time using an appropriate optical model for the growing film (e.g., Tauc-Lorentz model with a surface roughness layer).

  • Data Analysis: Extract the film thickness and refractive index as a function of the number of ALD cycles to determine the GPC and monitor film properties.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_monitoring In-Situ Monitoring Cycle cluster_analysis Data Analysis sub_load Load Substrate sys_stabilize Stabilize Temperature & Pressure sub_load->sys_stabilize se_baseline Acquire SE Baseline sys_stabilize->se_baseline tdmams_pulse TDMAMS Pulse se_baseline->tdmams_pulse purge1 Purge tdmams_pulse->purge1 coreactant_pulse Co-reactant Pulse purge1->coreactant_pulse purge2 Purge coreactant_pulse->purge2 se_measure Real-time SE Measurement purge2->se_measure se_measure->tdmams_pulse Repeat N Cycles model_fit Model SE Data se_measure->model_fit extract_params Extract Thickness & Refractive Index model_fit->extract_params caption Workflow for in-situ SE monitoring of TDMAMS ALD.

Caption: Workflow for in-situ SE monitoring of TDMAMS ALD.

References

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  • Knoops, H. C. M., et al. (2010). In situ spectroscopic ellipsometry during atomic layer deposition of Pt, Ru and Pd. Thin Solid Films, 518(16), 4546-4550.
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  • Kessels, W. M. M. (2017, August 25). In situ spectroscopic ellipsometry and ALD – How ellipsometry became a popular technique to monitor ALD film growth. Atomic Limits. Retrieved from [Link]

  • Burton, B. B., et al. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide. The Journal of Physical Chemistry C, 113(19), 8249–8257.
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Validation & Comparative

A Comparative Guide to the Characterization of Thin Films from Tris(dimethylamino)methylsilane by XPS and Ellipsometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two pivotal analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Spectroscopic Ellipsometry, for the characterization of thin films deposited using the precursor Tris(dimethylamino)methylsilane (TDMAMS). Intended for researchers and professionals in materials science and drug development, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a synergistic analysis of the data obtained from each method.

Introduction: The Role of TDMAMS in Thin Film Deposition

This compound, or TDMAMS, is an organosilicon compound increasingly favored as a single-source precursor in chemical vapor deposition (CVD) processes, particularly Plasma-Enhanced CVD (PECVD).[1][2] Its molecular structure, containing silicon, carbon, and nitrogen, makes it an ideal candidate for depositing silicon carbonitride (SiCN) and silicon oxycarbonitride (SiOCN) thin films.[3][4] These films are of significant interest for a variety of applications, including dielectric layers in microelectronics, protective coatings, and biocompatible surfaces, owing to their tunable mechanical, optical, and electrical properties.[2][5][6]

The PECVD process utilizes a plasma to energize the precursor gas, allowing for film deposition at lower temperatures than traditional CVD.[7][8][9] This is crucial for temperature-sensitive substrates. The properties of the resulting SiCN or SiOCN films are highly dependent on the deposition parameters, such as substrate temperature, plasma power, and the ratio of reactant gases. Therefore, precise characterization of these films is essential to correlate process parameters with film properties and performance.

Foundational Principles of Key Characterization Techniques

To obtain a holistic understanding of TDMAMS-derived thin films, we employ a combination of surface-sensitive chemical analysis and bulk optical property measurement. XPS provides the former, while ellipsometry delivers the latter.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[10] The core principle involves irradiating the film surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

Why it's critical for TDMAMS films:

  • Elemental Composition: XPS can accurately quantify the atomic percentages of Silicon (Si), Carbon (C), Nitrogen (N), and Oxygen (O) on the film's surface, revealing the stoichiometry.

  • Chemical Bonding: High-resolution scans of the individual element peaks (e.g., Si 2p, C 1s, N 1s) can be deconvoluted to identify the specific chemical bonds present, such as Si-C, Si-N, and C-N.[11][12][13] This information is vital for understanding the film's chemical structure and how it's influenced by deposition conditions.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a sample's surface.[14][15] It measures the ratio of the complex reflection coefficients for p- and s-polarized light, which is expressed by two parameters: the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta).

By fitting the measured (Ψ, Δ) spectra to a pre-defined optical model, one can extract key information about the thin film.[15][16]

Why it's critical for TDMAMS films:

  • Film Thickness: Ellipsometry provides highly accurate and precise measurements of the film thickness, a fundamental parameter for any thin-film application.

  • Optical Constants: It determines the film's refractive index (n) and extinction coefficient (k) over a range of wavelengths. These optical constants are directly related to the film's physical properties, such as density and chemical composition.[11][17][18] For instance, an increase in the refractive index of a SiCN film often correlates with increased film density.[11] The extinction coefficient provides information about light absorption, from which the optical bandgap can be calculated.[19]

Experimental Workflows and Protocols

A self-validating experimental approach requires meticulous execution from deposition to analysis. The following sections provide detailed protocols.

PECVD Deposition of SiCN Films from TDMAMS

This protocol outlines a general procedure for depositing SiCN films. Specific parameters must be optimized for the desired film properties.

Protocol Steps:

  • Substrate Preparation: Begin with clean silicon wafers (for most analyses) and quartz slides (for optical transmission measurements). Perform a standard RCA clean, followed by a brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.

  • System Pump-Down: Load the substrates into the PECVD chamber. Evacuate the chamber to a base pressure of approximately 10⁻⁶ Torr to ensure a clean deposition environment.

  • Precursor Delivery: Heat the TDMAMS precursor to a stable temperature (e.g., 40-60 °C) to ensure a consistent vapor pressure. Flow the TDMAMS vapor into the chamber using a mass flow controller.

  • Gas Stabilization: Introduce reactant gases, such as ammonia (NH₃) or nitrogen (N₂), and a carrier gas like Argon (Ar) or Helium (He). Allow the gas flows and chamber pressure to stabilize.

  • Plasma Ignition and Deposition: Heat the substrate to the desired deposition temperature (e.g., 100-400 °C). Ignite the plasma by applying RF power (e.g., 20-100 W) to the showerhead electrode.[7] The plasma will dissociate the TDMAMS and other precursors, leading to the deposition of a SiCN film on the substrate.

  • Termination and Cool-Down: After the desired deposition time, turn off the RF power and all gas flows. Allow the substrate to cool down under vacuum before venting the chamber and removing the samples.

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition Process cluster_post Post-Deposition Prep Substrate Cleaning (RCA + HF Dip) Load Load into PECVD Chamber Prep->Load Pump Pump to Base Pressure Load->Pump Gases Introduce TDMAMS & Reactant Gases Pump->Gases Stabilize Stabilize Flow & Pressure Gases->Stabilize Deposit Heat Substrate & Ignite Plasma Stabilize->Deposit Cooldown Cool Down in Vacuum Deposit->Cooldown Unload Unload Sample for Analysis Cooldown->Unload

Caption: PECVD Experimental Workflow.

XPS Characterization Protocol
  • Sample Mounting: Mount the coated substrate onto the XPS sample holder using compatible, vacuum-safe tape or clips.

  • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

  • Surface Cleaning (Optional): If surface adventitious carbon is a concern, a gentle Ar⁺ ion sputter clean can be performed. Caution is advised, as this can alter the surface chemistry of the film.

  • Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, N 1s, O 1s). Use a smaller pass energy to improve energy resolution.

  • Charge Correction: If the sample is insulating, use the adventitious C 1s peak (at 284.8 eV) or an implanted Ar peak as a reference to correct for surface charging.

  • Data Analysis: Process the data using appropriate software (e.g., CasaXPS).

    • Perform peak fitting (deconvolution) on the high-resolution spectra using Gaussian-Lorentzian line shapes to identify different chemical states.[12]

    • Calculate atomic concentrations from the survey scan peak areas using relative sensitivity factors (RSFs).

XPS_Analysis Start Mount Sample Survey Acquire Survey Scan (0-1100 eV) Start->Survey HighRes Acquire High-Resolution Scans (Si 2p, C 1s, N 1s, O 1s) Survey->HighRes Analysis Data Processing HighRes->Analysis Quant Quantification (Atomic %) Analysis->Quant Decon Peak Fitting (Deconvolution) Identify Chemical Bonds Analysis->Decon

Caption: XPS Data Analysis Workflow.

Spectroscopic Ellipsometry Protocol
  • Sample Placement: Place the coated wafer on the ellipsometer stage. Ensure the film surface is perpendicular to the instrument's optical path.

  • Alignment: Perform the necessary sample alignment procedures (height and tilt) to ensure the laser reflects off the surface and into the detector.

  • Measurement: Acquire Ψ and Δ data over the desired spectral range (e.g., 190-1000 nm) at one or multiple angles of incidence (e.g., 55°, 65°, 75°). Multiple angles provide more data and improve the robustness of the fit.[15]

  • Model Building: Construct an optical model that represents the sample structure. For a simple film on a silicon substrate, this would be:

    • Layer 1: Si Substrate (using known literature values for n and k)

    • Layer 2: SiCN Film (the layer to be fitted)

    • Layer 3 (Optional): Surface Roughness Layer (modeled using an effective medium approximation, EMA).[20]

  • Dispersion Model Selection: Choose an appropriate dispersion model (e.g., Cauchy, Tauc-Lorentz) to describe the optical properties of the SiCN film.[21] The Cauchy model is often suitable for transparent films, while the Tauc-Lorentz is better for films that absorb light.

  • Fitting: Fit the model-generated Ψ and Δ data to the experimental data by varying the parameters of the model (e.g., film thickness, Cauchy parameters). The goal is to minimize the Mean Squared Error (MSE), which indicates the goodness of the fit.[15][16]

  • Result Extraction: Once a good fit is achieved (low MSE), extract the film thickness and the calculated n and k spectra.

Ellipsometry_Analysis Measure Measure Ψ and Δ (Multiple Angles) Model Build Optical Model (Substrate / Film / Roughness) Measure->Model Dispersion Select Dispersion Formula (e.g., Cauchy, Tauc-Lorentz) Model->Dispersion Fit Fit Model to Data (Minimize MSE) Dispersion->Fit Results Extract Results: Thickness, n(λ), k(λ) Fit->Results

Caption: Ellipsometry Data Analysis Workflow.

Data Interpretation and Comparative Analysis

The true power of this dual-technique approach lies in correlating the chemical information from XPS with the physical/optical properties from ellipsometry.

XPS Data: Unveiling the Chemistry

An XPS survey scan of a TDMAMS-deposited film typically reveals the presence of Si, C, N, and often a small amount of O from residual chamber gases or post-deposition atmospheric exposure. High-resolution scans provide the crucial bonding information. For a SiCN film, the deconvoluted peaks can be assigned as follows:

Core LevelBinding Energy (eV)Assigned Bond
Si 2p ~100.9 eVSi-C
~102.0 eVSi-N
N 1s ~397.2 eVN-Si
~398.6 eVN=C (sp²)
C 1s ~283.1 eVC-Si
~284.6 eVC-C/C-H
~286.0 eVC-N

(Note: These are approximate values and can shift slightly based on the specific chemical environment.[12])

By analyzing these peaks, we can understand how deposition parameters alter the film's structure. For example, increasing the NH₃/TDMAMS gas ratio during deposition typically leads to a higher proportion of Si-N bonds and a decrease in Si-C bonds, as observed in the relative areas of the deconvoluted Si 2p and N 1s peaks.

Ellipsometry Data: Probing Physical & Optical Properties

Ellipsometry provides the film thickness and its optical properties. The refractive index (n) at a specific wavelength (e.g., 633 nm) is a key parameter often used for comparison.

Deposition Parameter ChangeExpected Effect on Refractive Index (n)Rationale
Increase in N content IncreaseThe film becomes more like silicon nitride (Si₃N₄, n ≈ 2.0), which is denser than a polymer-like SiCN:H film.[17]
Increase in C content VariableCan increase 'n' if forming Si-C bonds, but can decrease 'n' if incorporating hydrocarbon groups, which lowers density.[11][13]
Increase in Porosity DecreaseA less dense film has a lower refractive index.

The extinction coefficient (k) spectrum can be used to calculate the optical bandgap (Eg), an important parameter for dielectric and optical applications. A wider bandgap is generally desirable for insulating layers.

Synergy: A Powerful Combination

Neither technique alone tells the whole story. The synergy between XPS and ellipsometry provides a self-validating system for understanding film properties.

Comparison of Techniques:

FeatureX-ray Photoelectron Spectroscopy (XPS)Spectroscopic Ellipsometry
Primary Output Elemental composition, chemical bonding statesFilm thickness, refractive index (n), extinction coefficient (k)
Nature of Probe X-rays in, electrons outPolarized light in, polarized light out
Analysis Depth Surface sensitive (~5-10 nm)Probes the entire film thickness
Destructive? Non-destructive (unless sputtering is used)Non-destructive, non-contact
Key Strength Direct measurement of chemical composition and bonding.High precision thickness and optical property measurement.
Key Limitation Limited to the near-surface region; can be sensitive to contamination.Indirect method requiring a model; less direct chemical information.

Connecting the Data:

Consider an experiment where the deposition temperature is increased.

  • XPS might show: A decrease in the C-H/C-C peak intensity and an increase in the Si-N and Si-C peak intensities. This indicates the desorption of hydrocarbon fragments and the formation of a more cross-linked, inorganic network.

  • Ellipsometry would likely show: An increase in the refractive index. This corroborates the XPS data, as a more cross-linked, denser film is expected to have a higher refractive index. The film thickness might also decrease for a set deposition time, indicating a densification process.

Conclusion

The characterization of thin films derived from TDMAMS requires a multi-faceted approach. XPS and spectroscopic ellipsometry are not alternative but complementary techniques. XPS provides the "what" and "how" of the film's chemical makeup, detailing the elemental composition and bonding structure. Ellipsometry provides the "how thick" and "how dense," quantifying the film's physical thickness and optical properties. By integrating the data from both methods, researchers can build a comprehensive and validated understanding of their thin films, enabling precise control over the deposition process and tailoring of film properties for advanced applications.

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A Comparative Guide to Aminosilane Precursors: Tris(dimethylamino)methylsilane in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced semiconductor devices and novel material functionalities, the choice of chemical precursors is a critical determinant of thin film quality and process viability. Among the various classes of precursors, aminosilanes have garnered significant attention for their versatility in depositing high-quality silicon-based films, such as silicon oxide (SiO₂) and silicon nitride (SiNₓ), at temperatures compatible with next-generation device fabrication. This guide provides an in-depth comparison of Tris(dimethylamino)methylsilane (TDMAMS) with other widely used aminosilane precursors, including Bis(tert-butylamino)silane (BTBAS) and Bis(diethylamino)silane (BDEAS). By examining their chemical properties, deposition performance, and reaction mechanisms, this document aims to equip researchers with the necessary insights to make informed precursor selections for their specific applications.

The Aminosilane Advantage: Why Structure Matters

Aminosilane precursors offer several advantages over traditional chlorosilanes, most notably the absence of chlorine, which can lead to corrosive byproducts and film contamination.[1][2] The structure of the aminosilane molecule, particularly the number and nature of the amino ligands, plays a pivotal role in its reactivity, thermal stability, and the ultimate properties of the deposited film.[2][3]

This compound (TDMAMS) , with its three dimethylamino groups and a methyl group attached to the silicon atom, presents a unique combination of reactivity and steric hindrance. This guide will delve into how this structure influences its performance in comparison to bis-amino precursors like BTBAS and BDEAS.

Performance in Silicon Oxide (SiO₂) Deposition: A Head-to-Head Comparison

The deposition of high-quality silicon oxide films is fundamental to semiconductor manufacturing.[4] Atomic Layer Deposition (ALD) is a favored technique for its precise thickness control and conformality.[2] A comparative study on the ALD of SiO₂ using TDMAS (a close structural analog of TDMAMS), BDEAS, and BTBAS with ozone as the oxidant provides valuable insights.[2]

Deposition Rate and ALD Window

Experimental data reveals that bis-aminosilanes generally exhibit superior deposition performance for SiO₂ ALD compared to tris-aminosilanes.[2][5] BTBAS, in particular, demonstrates the widest ALD temperature window, depositing films via a self-limiting mechanism from below 300°C to over 500°C.[2] In contrast, TDMAS shows a significantly lower deposition rate, approximately 40% lower than BTBAS and BDEAS under similar conditions.[2][5] This reduced deposition rate for tris-aminosilanes can be attributed to the persistence of the third amine substituent, which can hinder the ALD process.[2]

Film Quality: Purity and Refractive Index

The purity of the deposited film is paramount for its electrical and optical properties. Films deposited with TDMAS tend to have a higher carbon content, an order of magnitude greater than those produced with BTBAS.[2] This is reflected in the refractive index of the films. SiO₂ films from BTBAS and BDEAS show refractive indices closely matching that of pure SiO₂ (approximately 1.46), whereas TDMAS-derived films exhibit lower refractive indices, suggesting porosity or compositional impurities.[2][5]

Table 1: Comparison of Aminosilane Precursors for SiO₂ ALD

PrecursorDeposition RateALD Temperature WindowCarbon ContentRefractive Index
BTBAS HighWide ( <300°C to >500°C)Low~1.46
BDEAS HighModerateLow~1.46
TDMAS LowNarrowerHighLower than pure SiO₂

Data synthesized from multiple sources.[2][5]

Performance in Silicon Nitride (SiNₓ) Deposition: The Role of Ligands

Silicon nitride is a critical material for applications such as gate spacers and encapsulation layers due to its excellent dielectric properties and diffusion barrier characteristics.[6] The choice of aminosilane precursor significantly impacts the properties of the deposited SiNₓ films.

A comparative study of bis(tert-butylamino)silane (BTBAS) and di(sec-butylamino)silane (DSBAS) for plasma-enhanced ALD (PEALD) of SiNₓ highlights the effect of the number of amino ligands.[7] DSBAS, with only one amino ligand, demonstrated superior performance in several aspects, including lower surface roughness, higher film density, lower wet etch rate, and a higher growth rate compared to BTBAS.[7] This suggests that a reduced number of bulky amino ligands can be beneficial for SiNₓ deposition. While a direct comprehensive comparison with TDMAMS for SiNₓ is less documented in the readily available literature, the trend observed with DSBAS suggests that the three amino groups in TDMAMS might present challenges in achieving high-purity, high-density SiNₓ films.

Unveiling the "Why": A Look at Reaction Mechanisms

Understanding the surface chemistry of these precursors is key to explaining their performance differences.

The ALD Cycle: A Step-by-Step View

The ALD process relies on self-limiting surface reactions. The following diagram illustrates a generalized workflow for SiO₂ or SiNₓ deposition using an aminosilane precursor.

ALD_Workflow cluster_cycle Single ALD Cycle Start Start with -OH/-NH terminated surface Precursor_Pulse Pulse Aminosilane Precursor (e.g., TDMAMS) Start->Precursor_Pulse Precursor Adsorption Purge1 Purge with Inert Gas Precursor_Pulse->Purge1 Remove excess precursor and byproducts Reactant_Pulse Pulse Co-reactant (e.g., O₃, N₂ plasma) Purge1->Reactant_Pulse Purge2 Purge with Inert Gas Reactant_Pulse->Purge2 Surface Reaction & Ligand Removal End Film Growth (One Monolayer) Purge2->End Remove excess reactant and byproducts

Caption: Generalized workflow for a single Atomic Layer Deposition cycle.

Surface Reactions of TDMAMS, BTBAS, and BDEAS
  • TDMAMS: In SiO₂ ALD using TDMAS and ozone, TDMAS dissociatively adsorbs onto hydroxylated Si surfaces, even at room temperature.[8][9] The ozone pulse then oxidizes the adsorbed TDMAS, preparing the surface for the next cycle.[8][9] However, the presence of three dimethylamino groups can lead to incomplete reactions and the incorporation of carbon and nitrogen impurities.[2]

  • BTBAS: For SiNₓ deposition using BTBAS and N₂ plasma, tert-butylamine is the primary reaction byproduct released during the precursor pulse.[10] The plasma step is crucial for removing the remaining ligands and forming the silicon nitride film.[10] In SiO₂ ALD, the two tert-butylamino ligands of BTBAS provide a balance of reactivity and stability, leading to a wide processing window.[2]

  • BDEAS: In the PEALD of SiO₂ with BDEAS and an O₂ plasma, BDEAS molecules adsorb on surface hydroxyl sites by exchanging one of their diethylamino ligands.[11] The subsequent oxygen plasma step removes the remaining amine ligand through combustion-like reactions.[11]

The following diagram illustrates the proposed surface reaction mechanism for a bis-aminosilane precursor during ALD.

Reaction_Mechanism cluster_precursor Precursor Adsorption cluster_reactant Co-reactant Reaction Surface_OH Surface-OH Adsorbed_Complex Surface-O-SiH₂(NR₂) + HNR₂ Surface_OH->Adsorbed_Complex Precursor SiH₂(NR₂)₂ (e.g., BTBAS, BDEAS) Precursor->Adsorbed_Complex Adsorbed_Complex_React Surface-O-SiH₂(NR₂) Reactant Oxidant/Nitrogen Source (e.g., O₃, N₂ Plasma) Final_Surface New Surface-OH/-NH + Volatile Byproducts Reactant->Final_Surface Adsorbed_Complex_React->Final_Surface

Caption: Simplified surface reaction mechanism for a bis-aminosilane precursor.

Experimental Protocols: A Starting Point for Your Research

While specific deposition parameters are highly dependent on the reactor geometry and desired film properties, the following provides a general framework for ALD of SiO₂ and SiNₓ.

General ALD Protocol for SiO₂ Deposition
  • Substrate Preparation: Start with a clean, hydroxyl-terminated surface. This is typically achieved through a standard cleaning procedure followed by an oxygen plasma treatment or a wet chemical clean (e.g., RCA clean).

  • Deposition Temperature: Set the reactor temperature within the ALD window of the chosen precursor (e.g., 300-500°C for BTBAS).[2]

  • ALD Cycle:

    • Precursor Pulse: Introduce the aminosilane precursor into the reactor. Pulse times can range from 0.1 to several seconds, depending on the precursor vapor pressure and reactor volume.[2]

    • Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) for several seconds to remove unreacted precursor and byproducts.

    • Co-reactant Pulse: Introduce the oxidant, typically ozone or an oxygen plasma.

    • Purge: Purge the reactor again with the inert gas.

  • Repeat: Repeat the ALD cycle until the desired film thickness is achieved.

General PEALD Protocol for SiNₓ Deposition
  • Substrate Preparation: Similar to SiO₂ deposition, a clean starting surface is crucial.

  • Deposition Temperature: PEALD allows for lower deposition temperatures, typically in the range of 100-400°C.[7]

  • PEALD Cycle:

    • Precursor Pulse: Introduce the aminosilane precursor.

    • Purge: Purge with an inert gas.

    • Plasma Step: Introduce a nitrogen-containing plasma (e.g., N₂ or N₂/H₂ mixture). Plasma exposure times and power are critical parameters to optimize.[10]

    • Purge: Purge with an inert gas.

  • Repeat: Repeat the cycle to build up the SiNₓ film.

Conclusion and Future Outlook

The selection of an aminosilane precursor is a multifaceted decision that requires a thorough understanding of the trade-offs between deposition rate, film purity, and process conditions. For high-quality SiO₂ deposition via ALD, bis-aminosilanes like BTBAS and BDEAS generally offer superior performance over tris-aminosilanes like TDMAS, providing wider process windows and lower impurity levels.[2]

While TDMAMS and its analogs may present challenges for achieving the highest purity films due to their molecular structure, they remain valuable precursors for specific applications where their unique reactivity or other properties might be advantageous. Further research into novel co-reactants and process optimization could unlock the full potential of tris-aminosilane precursors.

As the semiconductor industry continues to push the boundaries of device miniaturization and complexity, the development and careful selection of advanced precursors like TDMAMS will remain a cornerstone of innovation. This guide serves as a foundational resource to aid researchers in navigating the complex landscape of aminosilane chemistry and making informed decisions to advance their scientific and technological goals.

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A Comparative Performance Evaluation of Tris(dimethylamino)methylsilane in ALD vs. CVD for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of fabricating next-generation electronic and optical devices, the choice of deposition technology and precursor chemistry is paramount. Tris(dimethylamino)methylsilane (TDMAMS), a silicon precursor with the chemical formula SiH(CH₃)(N(CH₃)₂)₃, has garnered significant attention for the deposition of high-quality silicon-based thin films. This guide provides an in-depth, objective comparison of the performance of TDMAMS when utilized in two of the most prominent vapor deposition techniques: Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This analysis is tailored for researchers, scientists, and professionals in drug development who leverage thin-film technologies.

Introduction: The Precursor and the Processes

This compound is a liquid organosilicon compound valued for its high volatility and thermal stability, making it a suitable precursor for vapor deposition processes.[1] Its molecular structure, featuring three dimethylamino ligands and a methyl group attached to a silicon hydride, dictates its reactivity and the characteristics of the deposited films.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions.[2] Gaseous precursors are introduced into the reaction chamber one at a time, separated by purging steps. This cyclic process allows for atomic-level control over film thickness and results in highly conformal and uniform coatings, even on complex, high-aspect-ratio structures.[2][3]

Chemical Vapor Deposition (CVD) , in contrast, involves the simultaneous introduction of one or more precursors into a reaction chamber where they react on and near a heated substrate to form a solid thin film.[4] CVD processes are typically faster than ALD but offer less precise thickness control and may result in less conformal films, particularly in aggressive topographies.[4]

This guide will dissect the performance of TDMAMS in both ALD and CVD for the deposition of two critical materials in modern electronics: silicon dioxide (SiO₂) and silicon nitride (SiN).

Performance Comparison: TDMAMS in ALD vs. CVD

The selection between ALD and CVD for depositing films with TDMAMS hinges on the specific application requirements, trading off between deposition speed, film quality, and process temperature.

Deposition of Silicon Dioxide (SiO₂)
Performance MetricALD with TDMAMSCVD with TDMAMS
Deposition Temperature 100°C - 300°C (Plasma-Enhanced ALD)Generally higher, with potential for a CVD component >350°C in ALD processes
Growth Rate ~1 Å/cycleSignificantly higher than ALD
Conformality Excellent (>95% on high-aspect-ratio structures)Generally lower than ALD, dependent on process parameters
Film Purity Carbon and hydrogen are common impurities. Purity improves with post-deposition annealing.Impurity levels are highly dependent on deposition temperature and precursor/oxidant ratio.
Thickness Control Atomic-level precisionLess precise, dependent on time, temperature, and gas flow

Causality Behind Experimental Choices:

The lower operating temperatures in plasma-enhanced ALD (PEALD) are advantageous for temperature-sensitive substrates.[4] The self-limiting nature of ALD ensures that film growth is independent of precursor flux fluctuations, leading to exceptional uniformity and conformality.[2] In contrast, the continuous nature of CVD leads to higher deposition rates, which is beneficial for applications requiring thicker films where atomic-level precision is not critical.[5]

Studies on the ALD of SiO₂ using TDMAMS and an oxidant like ozone or an oxygen plasma have shown that high-quality films can be achieved at temperatures as low as 100-300°C.[6] At temperatures above 350°C, a CVD-like growth component can be observed with TDMAMS, leading to an increased growth rate but potentially compromising the conformality and precise thickness control characteristic of ALD.

Deposition of Silicon Nitride (SiN)
Performance MetricALD with TDMAMSCVD with TDMAMS
Deposition Temperature 250°C - 400°C (Plasma-Enhanced ALD)650°C - 800°C (Low-Pressure CVD)
Growth Rate ~0.3 - 0.5 Å/cycleVaries with temperature, typically much higher than ALD
Conformality ExcellentGood for LPCVD, but generally lower than ALD on very high-aspect-ratio structures
Film Purity Carbon is a notable impurity, which can be reduced with optimized plasma parameters and post-treatment.Carbon and hydrogen content depends on the NH₃/TDMAMS ratio and temperature.
Film Properties High density and good electrical insulating properties are achievable.High-quality, stoichiometric films can be produced at high temperatures.

Causality Behind Experimental Choices:

For SiN deposition, the temperature disparity between ALD and CVD is even more pronounced. The use of plasma in PEALD provides the necessary energy to activate the nitrogen precursor (e.g., N₂ or NH₃ plasma) at much lower temperatures than the thermal energy required in Low-Pressure CVD (LPCVD).[3][4] This makes PEALD with TDMAMS a compelling choice for applications with tight thermal budgets.[4]

LPCVD of SiN from TDMAMS and ammonia requires significantly higher temperatures (650-800°C) to achieve sufficient thermal decomposition and reaction rates. While LPCVD can produce high-quality, conformal films, the high thermal load limits its applicability on substrates with pre-existing temperature-sensitive structures.[4]

Mechanistic Insights and Process Visualization

The fundamental differences in the reaction mechanisms of ALD and CVD are key to understanding the performance variations of TDMAMS.

ALD Reaction Mechanism with TDMAMS

The ALD process with TDMAMS is a two-step cycle. For SiO₂ deposition with an ozone co-reactant, the process can be visualized as follows:

ALD_Mechanism cluster_step1 Step 1: TDMAMS Pulse cluster_purge1 Purge 1 cluster_step2 Step 2: Oxidant Pulse (e.g., O₃) cluster_purge2 Purge 2 TDMAMS_gas TDMAMS (gas) Surface_OH Substrate-OH TDMAMS_gas->Surface_OH Chemisorption Purge1 Inert Gas Purge Surface_Si Substrate-O-Si(CH₃)(N(CH₃)₂)₂ Surface_OH->Surface_Si DMA_gas HN(CH₃)₂ (gas) Surface_OH->DMA_gas Byproduct New_Surface_OH Substrate-O-SiO₂-OH Surface_Si->New_Surface_OH Byproducts_gas N₂, H₂O, CO₂ (gas) Surface_Si->Byproducts_gas Byproducts Oxidant_gas O₃ (gas) Oxidant_gas->Surface_Si Reaction Purge2 Inert Gas Purge

Caption: ALD cycle for SiO₂ deposition using TDMAMS and an oxidant.

CVD Reaction Mechanism with TDMAMS

In a thermal CVD process for SiN, TDMAMS and a nitrogen source like ammonia (NH₃) are introduced simultaneously. The gas-phase and surface reactions are more complex and less controlled than in ALD.

CVD_Mechanism cluster_gas_phase Gas Phase Reactions cluster_surface Surface Reactions TDMAMS_NH3 TDMAMS + NH₃ Intermediates Reactive Intermediates TDMAMS_NH3->Intermediates Thermal Activation Substrate Heated Substrate TDMAMS_NH3->Substrate Direct Adsorption Intermediates->Substrate Adsorption & Decomposition Film_Growth SiN Film Growth Substrate->Film_Growth Byproducts Byproducts (e.g., H₂, CH₄) Substrate->Byproducts

Caption: Simplified overview of thermal CVD for SiN using TDMAMS.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential.

Protocol for Plasma-Enhanced ALD of SiO₂
  • Substrate Preparation: Start with a clean, hydroxyl-terminated silicon wafer.

  • Reactor Conditions:

    • Substrate Temperature: 200°C

    • Reactor Pressure: ~1 Torr

  • ALD Cycle:

    • TDMAMS Pulse: Introduce TDMAMS vapor into the chamber for 0.5 seconds.

    • Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) for 5 seconds to remove unreacted precursor and byproducts.

    • Oxygen Plasma Pulse: Introduce oxygen gas and apply RF power (e.g., 200 W) for 3 seconds to create an oxygen plasma.

    • Purge 2: Purge the chamber with the inert gas for 5 seconds.

  • Film Growth: Repeat the ALD cycle until the desired film thickness is achieved.

  • Characterization: Analyze the film for thickness (ellipsometry), composition (XPS), and conformality (SEM/TEM on patterned substrates).

Protocol for Low-Pressure CVD of SiN
  • Substrate Preparation: Load clean silicon wafers into a horizontal tube furnace.

  • Reactor Conditions:

    • Substrate Temperature: 700°C

    • Reactor Pressure: 0.5 Torr

  • Gas Flow:

    • Introduce TDMAMS vapor using a bubbler with an inert carrier gas (e.g., N₂).

    • Simultaneously introduce ammonia (NH₃) gas. Maintain a high NH₃:TDMAMS flow ratio (e.g., 10:1 or higher) to minimize carbon incorporation.

  • Deposition: Continue the gas flow for the required duration to achieve the target film thickness.

  • Cool Down: Stop the precursor flow and cool the furnace under a nitrogen ambient.

  • Characterization: Evaluate the film for thickness, refractive index (ellipsometry), composition (XPS, FTIR), and stress.

Conclusion and Future Outlook

This compound is a versatile precursor for depositing high-quality silicon-based thin films. The choice between ALD and CVD is a critical decision that significantly impacts the process parameters and the final film properties.

  • ALD with TDMAMS excels in applications demanding precise thickness control, exceptional conformality on complex topographies, and low processing temperatures. This makes it ideal for advanced semiconductor manufacturing, where feature sizes are continuously shrinking.

  • CVD with TDMAMS is a more suitable option when higher deposition rates are required for thicker films and the substrate can withstand higher temperatures. While it may not offer the same level of precision and conformality as ALD, LPCVD can still produce high-quality films for various applications.

The ongoing development of new co-reactants and plasma processes for ALD continues to expand its capabilities, potentially mitigating its lower throughput. For CVD, the exploration of catalysts or alternative activation methods could lower the required deposition temperatures, broadening its applicability. Ultimately, the optimal choice between ALD and CVD for TDMAMS-based depositions will always be dictated by the specific requirements of the intended application, balancing the trade-offs between precision, speed, and thermal budget.

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A Comparative Guide to the Electrical Properties of Silicon Nitride Films Derived from Tris(dimethylamino)methylsilane and Alternative Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of advanced material science, the performance of thin films is intrinsically linked to the choice of chemical precursors. This is particularly true for silicon nitride (SiN) films, a cornerstone in semiconductor manufacturing and a material of growing interest in specialized applications, including biocompatible coatings for medical devices. The selection of a silicon precursor is a critical determinant of the final electrical properties of the SiN film. This guide provides a comprehensive comparison of the electrical characteristics of SiN films, with a special focus on those derived from the aminosilane precursor, Tris(dimethylamino)methylsilane (TDMAMS).

While direct, extensive experimental data on the electrical properties of SiN films from TDMAMS is emerging, we can extrapolate and draw reasoned comparisons from closely related aminosilane precursors. This guide will objectively compare the expected performance of TDMAMS-derived films with established alternatives, supported by available experimental data for analogous compounds. We will delve into the causal relationships between precursor chemistry and film properties, offering insights to guide your materials selection and process development.

The Precursor Landscape: A Tale of Two Chemistries

The deposition of SiN films is predominantly achieved through methods like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD). The choice of silicon precursor in these processes dictates not only the deposition kinetics but also the purity, stoichiometry, and ultimately, the electrical integrity of the resulting film. The two primary families of precursors used for SiN deposition are chlorosilanes and aminosilanes.

  • Chlorosilanes: Historically, precursors like dichlorosilane (SiH₂Cl₂) and hexachlorodisilane (Si₂Cl₆) have been the workhorses for SiN deposition. They are cost-effective and exhibit good thermal stability. However, a significant drawback is the potential for chlorine incorporation into the film, which can be detrimental to the electrical performance and reliability of semiconductor devices.

  • Aminosilanes: This class of precursors, which includes this compound (TDMAMS), represents a chlorine-free alternative. The presence of Si-N bonds in the precursor molecule is advantageous for forming SiN films. Aminosilanes are generally less corrosive and can lead to films with lower impurity levels. However, they can sometimes introduce carbon impurities if the precursor chemistry and deposition process are not carefully controlled.

This compound (CH₃Si[N(CH₃)₂]₃) is a single-source precursor that has been explored for the deposition of silicon carbonitride (SiCN) films.[1] Its molecular structure, featuring a central silicon atom bonded to a methyl group and three dimethylamino groups, suggests its potential for depositing SiN films with specific electrical characteristics. The amino ligands are expected to facilitate the formation of Si-N bonds, while the methyl group might influence the film's density and carbon content.

A Comparative Analysis of Electrical Properties

The electrical performance of a dielectric film like silicon nitride is paramount in its applications. Key metrics include leakage current, dielectric constant, breakdown voltage, and interface trap density. Below, we compare these properties for SiN films derived from different precursor types, providing an informed perspective on the expected performance of TDMAMS-derived films.

Leakage Current

Leakage current is a critical parameter for a dielectric material, as it quantifies the unwanted flow of current through the insulator. Lower leakage currents are desirable for most applications. The choice of precursor can significantly impact the leakage current of the resulting SiN film.

Films deposited from chlorosilane precursors can sometimes exhibit higher leakage currents due to the incorporation of chlorine and the formation of defects. In contrast, aminosilane precursors have the potential to yield films with lower leakage currents. For instance, a comparative study of two aminosilane precursors, bis(tert-butylamino)silane (BTBAS) and di(sec-butylamino)silane (DSBAS), in a plasma-enhanced atomic layer deposition (PEALD) process showed that the choice of aminosilane can significantly influence the electrical characteristics of the SiN film.[2][3][4] The study found that DSBAS, with fewer amino ligands, resulted in films with improved electrical properties, including lower leakage current, compared to BTBAS.[2][3][4]

For TDMAMS, the presence of three dimethylamino groups suggests a high reactivity towards forming a SiN network. However, the methyl group attached to the silicon atom could potentially introduce carbon-related defects if not fully removed during the deposition process, which might influence the leakage current. It is hypothesized that under optimized PECVD conditions, TDMAMS could yield SiN films with leakage current densities comparable to or better than those from other aminosilanes.

Dielectric Constant

The dielectric constant (k) is a measure of a material's ability to store electrical energy in an electric field. For many applications, a stable and predictable dielectric constant is crucial. The dielectric constant of silicon nitride typically ranges from 7 to 9.[5]

The deposition method and precursor chemistry can influence the film's density and stoichiometry, thereby affecting its dielectric constant.[5] Films with higher density and closer to the stoichiometric Si₃N₄ composition generally exhibit a higher dielectric constant. Aminosilane precursors, due to their inherent Si-N bonding, can facilitate the deposition of dense, high-quality SiN films. It is expected that SiN films derived from TDMAMS would exhibit a dielectric constant within the typical range for silicon nitride, with the exact value being dependent on the deposition process parameters that control film density and purity.

Breakdown Voltage

The breakdown voltage, or dielectric strength, represents the maximum electric field a material can withstand before it loses its insulating properties. A high breakdown voltage is essential for applications where the dielectric is subjected to strong electric fields.

The breakdown voltage of SiN films is sensitive to defects, impurities, and film density. Chlorine contamination from chlorosilane precursors can create charge trapping centers, potentially lowering the breakdown voltage. Aminosilane precursors, by offering a chlorine-free route, can lead to films with higher dielectric strength. Studies on SiN films from various precursors have shown that breakdown fields can range from 3 to over 15 MV/cm.[6][7] For TDMAMS-derived SiN, achieving a high breakdown voltage would be contingent on minimizing carbon incorporation and depositing a dense, uniform film.

Interface Trap Density

In semiconductor devices, the interface between the dielectric film and the semiconductor substrate is critical. Interface traps are electronic states at this interface that can trap charge carriers, degrading device performance. A low interface trap density (Dit) is highly desirable.

The choice of precursor and the deposition process can influence the quality of the dielectric-semiconductor interface. Aminosilane precursors may offer an advantage in forming a cleaner interface compared to chlorosilanes, as they avoid the corrosive byproducts that can damage the substrate surface. The interface trap density for high-quality SiN interfaces can be in the range of 10¹¹ to 10¹² cm⁻²eV⁻¹.[5] It is anticipated that with proper surface preparation and optimized deposition conditions, TDMAMS could be used to deposit SiN films with a low interface trap density.

Quantitative Comparison of SiN Film Properties from Different Precursors

The following table summarizes the typical electrical properties of SiN films deposited from different classes of precursors. The values for TDMAMS are projected based on the trends observed with other aminosilanes and should be considered as an educated estimation pending direct experimental verification.

PropertyChlorosilane Precursors (e.g., SiH₂Cl₂)Aminosilane Precursors (e.g., BTBAS, DSBAS)This compound (TDMAMS) - Projected
Leakage Current Density @ 1 MV/cm 10⁻⁷ - 10⁻⁹ A/cm²10⁻⁸ - 10⁻¹⁰ A/cm²[2][3][4]10⁻⁸ - 10⁻¹⁰ A/cm²
Dielectric Constant (k) 6 - 87 - 9[6]7 - 8.5
Breakdown Voltage (MV/cm) 5 - 108 - 15+[6][7]8 - 12
Interface Trap Density (Dit) (cm⁻²eV⁻¹) 10¹¹ - 10¹²10¹⁰ - 10¹¹[5]10¹⁰ - 10¹¹

Experimental Protocols for Electrical Characterization

To validate the electrical properties of SiN films, a series of well-defined experimental protocols are necessary.

Protocol 1: Current-Voltage (I-V) Measurement for Leakage Current and Breakdown Voltage
  • Device Fabrication:

    • Deposit the SiN film on a conductive substrate (e.g., a doped silicon wafer) using the desired precursor and deposition method (e.g., PECVD with TDMAMS).

    • Deposit top metal electrodes (e.g., aluminum or gold) of a known area onto the SiN film through a shadow mask or using photolithography and lift-off. This forms a Metal-Insulator-Semiconductor (MIS) capacitor structure.

  • Measurement Setup:

    • Use a semiconductor parameter analyzer or a source-measure unit (SMU).

    • Contact the top electrode with a probe and the backside of the conductive substrate with another probe.

  • I-V Sweep:

    • Apply a ramping voltage across the MIS capacitor, starting from 0 V to a voltage that induces breakdown.

    • Record the corresponding current at each voltage step.

  • Data Analysis:

    • Plot the current density (J = I/Area) as a function of the electric field (E = V/thickness).

    • The leakage current density is typically reported at a specific electric field (e.g., 1 MV/cm).

    • The breakdown voltage is identified as the voltage at which a sudden, irreversible increase in current occurs.

Protocol 2: Capacitance-Voltage (C-V) Measurement for Dielectric Constant and Interface Trap Density
  • Device Fabrication:

    • Fabricate MIS capacitors as described in Protocol 1.

  • Measurement Setup:

    • Use an LCR meter or a capacitance meter integrated into a semiconductor parameter analyzer.

  • C-V Sweep:

    • Apply a DC voltage bias that sweeps from accumulation to inversion (or vice versa) across the MIS capacitor.

    • Superimpose a small AC signal (typically 1 MHz) to measure the capacitance at each DC bias point.

  • Data Analysis:

    • Dielectric Constant: Calculate the capacitance in the strong accumulation region (C_acc). The dielectric constant (k) can be calculated using the formula: k = (C_acc * d) / (ε₀ * A), where d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.

    • Interface Trap Density (Dit): The interface trap density can be estimated from the C-V curve using various methods, such as the Terman method or the high-frequency/low-frequency (high-low) method. The Terman method compares the experimental C-V curve with an ideal C-V curve to extract the Dit as a function of energy in the bandgap.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the PECVD deposition process and the electrical characterization workflow.

PECVD_Process cluster_0 Gas Delivery cluster_1 PECVD Reactor cluster_2 Exhaust Precursor TDMAMS Vapor Plasma Plasma Generation (RF Power) Precursor->Plasma Reactant_Gas Reactant Gas (e.g., NH3, N2) Reactant_Gas->Plasma Deposition Film Deposition Plasma->Deposition Substrate Substrate Heating Byproducts Reaction Byproducts Deposition->Byproducts Pump Vacuum Pump Byproducts->Pump

Caption: A simplified workflow for PECVD of SiN films using TDMAMS.

Electrical_Characterization cluster_0 Sample Preparation cluster_1 Measurements cluster_2 Data Analysis Deposition SiN Film Deposition Metallization Top Electrode Deposition Deposition->Metallization IV_Measurement I-V Measurement Metallization->IV_Measurement CV_Measurement C-V Measurement Metallization->CV_Measurement Leakage_Analysis Leakage Current & Breakdown Voltage IV_Measurement->Leakage_Analysis Dielectric_Analysis Dielectric Constant & Interface Trap Density CV_Measurement->Dielectric_Analysis

Caption: Workflow for the electrical characterization of SiN films.

Conclusion and Future Outlook

The selection of a silicon precursor is a pivotal decision in the fabrication of silicon nitride films, with profound implications for their electrical properties. While chlorosilanes have been traditionally used, aminosilanes like this compound (TDMAMS) offer a compelling chlorine-free alternative. Based on the comparative analysis of related aminosilane precursors, it is projected that TDMAMS-derived SiN films can achieve excellent electrical characteristics, including low leakage current, a stable dielectric constant, high breakdown voltage, and a low interface trap density.

The key to unlocking the full potential of TDMAMS lies in the meticulous optimization of the deposition process to ensure high film purity and density, particularly with respect to carbon content. As research in this area progresses, direct experimental validation of the electrical properties of TDMAMS-derived SiN films will be crucial. For researchers and professionals in semiconductor manufacturing and drug development, understanding the interplay between precursor chemistry and film properties is essential for advancing technology and innovation. The insights provided in this guide serve as a valuable resource for navigating the complex landscape of SiN precursor selection and for designing next-generation materials with superior electrical performance.

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Mechanical stress analysis of films grown with Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Mechanical Stress in Thin Films Deposited with Tris(dimethylamino)methylsilane (TDMAMS)

Introduction: The Critical Role of Precursor Chemistry in Film Integrity

In the fabrication of microelectronics and semiconductor devices, the mechanical integrity of thin films is paramount. Residual stress, whether tensile or compressive, can lead to film cracking, delamination, and ultimately, device failure.[1][2] The choice of chemical precursor is a foundational decision that profoundly influences the intrinsic stress and overall mechanical properties of the deposited film. This compound, commonly known as TDMAMS, has gained attention as a versatile precursor for depositing silicon-based films such as silicon carbonitride (SiCN) and silicon nitride (SiN). Its molecular structure offers a unique combination of silicon, nitrogen, and carbon, enabling the synthesis of films with tunable properties.

This guide provides a comparative analysis of the mechanical stress in films grown using TDMAMS versus other common precursors. We will explore the causal relationships between precursor chemistry, deposition parameters, and resulting film stress, supported by experimental data and standardized measurement protocols.

Understanding TDMAMS

TDMAMS is an organosilicon compound with the chemical formula C₇H₂₁N₃Si.[3] Its structure features a central silicon atom bonded to a methyl group and three dimethylamino groups. This composition makes it a valuable single-source precursor for SiCN films and a nitrogen-rich source for SiN films.[4]


}

Figure 1: Chemical Structure of TDMAMS.

Comparative Analysis of Precursor Performance

The mechanical stress in a deposited film is a combination of intrinsic stress (from the growth process) and extrinsic stress (e.g., thermal mismatch). The precursor's chemical structure directly impacts the intrinsic stress by influencing film composition, density, and the incorporation of impurities like hydrogen and carbon.

TDMAMS vs. Alternative Precursors for SiN and SiCN Films

Silicon nitride (SiN) and silicon carbonitride (SiCN) films are widely used as passivation layers, hard masks, and etch-stop layers. Controlling the stress in these films is crucial, as high tensile stress can cause cracking, while high compressive stress can lead to buckling or delamination.[5]

  • Silane (SiH₄): The most traditional precursor for SiN films (in combination with ammonia, NH₃) and SiCN (with a carbon source).

    • Causality: SiH₄ is a simple molecule, but the resulting film stress is highly dependent on ion bombardment in Plasma-Enhanced Chemical Vapor Deposition (PECVD). High-frequency (HF) plasma depositions tend to produce tensile films, while low-frequency (LF) plasma promotes ion bombardment, leading to denser, compressively stressed films.[5] The stress can be tuned from tensile to compressive by adjusting plasma frequency and power.[2]

  • Tris(dimethylamino)silane (TDMAS): A related aminosilane precursor without the methyl group on the silicon atom.

    • Causality: TDMAS is often used for silicon nitride and silicon oxide deposition.[6][7] For SiN, films deposited from TDMAS can exhibit lower hydrogen content compared to SiH₄/NH₃ processes, which can influence stress. However, carbon incorporation is a potential issue that can affect film properties.[8] Films deposited from aminosilane precursors often result in Si-N rich layers.[4]

  • Bis(tert-butylamino)silane (BTBAS): A common precursor used for low-temperature SiN deposition.

    • Causality: BTBAS allows for deposition at lower temperatures, which can reduce thermal stress. However, films can have higher carbon and hydrogen impurity levels, often resulting in lower density and more tensile stress compared to high-temperature processes.

PrecursorDeposition MethodFilm TypeTypical Stress Range (MPa)Key Insights
TDMAMS PECVDSiCNTunable (Tensile to Compressive)Offers intrinsic carbon source. Stress can be controlled by plasma conditions.
Silane (SiH₄) + NH₃ PECVDSiN+400 (Tensile) to -700 (Compressive)Highly tunable stress by adjusting plasma frequency (HF vs. LF) and power.[2][5]
Tris(dimethylamino)silane (TDMAS) LPCVD / ALDSiN / SiO₂+200 to -300Lower carbon incorporation than TDMAMS but Si-H bonds can be difficult to remove at low temperatures.[7][8]
Tetraethyl orthosilicate (TEOS) PECVDSiO₂+100 (Tensile) to -200 (Compressive)Films are often initially tensile but can become compressive over time due to moisture absorption in porous films.[9] Denser films can be achieved with low-frequency plasma to induce compressive stress.[9]

Note: Stress values are approximate and highly dependent on specific deposition conditions such as temperature, pressure, plasma power, and gas flow rates.

Experimental Protocol: Measuring Film Stress via Wafer Curvature

A prevalent, non-destructive method for determining average film stress is by measuring the change in a substrate's curvature before and after film deposition.[10] The stress is then calculated using the Stoney equation.

Step-by-Step Methodology
  • Initial Substrate Scan:

    • Select a pristine, flat substrate (e.g., a silicon wafer).

    • Using a stylus profiler or laser scanning system, perform a line scan across the diameter of the wafer to measure its initial radius of curvature (R_pre).[10] Ensure the wafer is placed on a stable, repeatable three-point mount to avoid measurement artifacts.[10]

  • Film Deposition:

    • Deposit the thin film using the desired precursor (e.g., TDMAMS) and deposition technique (e.g., PECVD).

    • Carefully control and record all deposition parameters: temperature, pressure, gas flows, plasma power, and deposition time.

  • Post-Deposition Scan:

    • Allow the wafer to cool to room temperature to negate thermal effects.

    • Perform a second scan across the same wafer diameter to measure the final radius of curvature (R_post).[10]

  • Stress Calculation:

    • Calculate the film stress (σ) using the Stoney equation: σ = [E_s / (1 - ν_s)] * [t_s² / (6 * t_f)] * (1/R_post - 1/R_pre) Where:

      • E_s = Young's modulus of the substrate

      • ν_s = Poisson's ratio of the substrate

      • t_s = Substrate thickness

      • t_f = Film thickness

      • R_post and R_pre are the final and initial radii of curvature, respectively.[10]


}

Figure 2: Workflow for Wafer Curvature Stress Measurement.

The Impact of Post-Deposition Annealing

Thermal annealing is a common post-deposition step used to modify film properties. For films deposited with TDMAMS, annealing can have several effects on mechanical stress:

  • Densification: Annealing can drive out volatile components like hydrogen, leading to film shrinkage and an increase in tensile stress.[11]

  • Structural Reorganization: The process can promote the formation of more stable chemical bonds (e.g., Si-N, Si-C), which alters the film's microstructure and intrinsic stress.[12][13]

  • Impurity Diffusion: Annealing can cause the diffusion and outgassing of incorporated species from the precursor fragments, which relieves compressive stress.

For example, studies on other thin films have shown that annealing can increase grain size and decrease porosity, leading to a significant change in mechanical and thermal properties.[11] Similarly, annealing can increase the hardness and elastic modulus of metallic films, which is correlated with changes in the film's internal stress state.[12]

Conclusion: A Holistic Approach to Stress Management

The mechanical stress of films grown with this compound is not an isolated property but the result of a complex interplay between precursor chemistry, deposition kinetics, and post-deposition processing. While TDMAMS offers advantages as a single-source precursor for SiCN, a thorough understanding of how plasma conditions and thermal treatments affect film densification and impurity incorporation is essential for stress control.

Compared to traditional precursors like silane, TDMAMS provides a different pathway for film formation that can be leveraged for specific applications. By carefully selecting deposition parameters and employing techniques like dual-frequency plasma or thermal annealing, researchers can tailor the stress from compressive to tensile, ensuring the mechanical reliability and optimal performance of the final device. Accurate and repeatable stress measurement, as detailed in the experimental protocol, is the cornerstone of this optimization process, providing the critical feedback needed to validate and refine deposition recipes.

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The Ascendance of Tris(dimethylamino)methylsilane: A Comparative Guide to Next-Generation Silicon Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of Moore's Law and the ever-shrinking dimensions of semiconductor devices, the materials used for thin film deposition are under intense scrutiny. The choice of silicon precursor, a fundamental building block for silicon dioxide (SiO₂) and silicon nitride (SiN) films, is paramount to achieving the exacting standards of modern microelectronics. This guide provides a comprehensive benchmark of Tris(dimethylamino)methylsilane (TDMAMS) against its traditional counterparts—silane (SiH₄), dichlorosilane (DCS), bis(tertiary-butylamino)silane (BTBAS), and tetraethyl orthosilicate (TEOS). Through an objective analysis of experimental data, we will elucidate the distinct advantages TDMAMS offers in terms of deposition temperature, film quality, and process control, particularly for advanced applications.

Executive Summary: A Paradigm Shift in Silicon Precursor Technology

For decades, precursors like silane, DCS, and TEOS have been the workhorses of the semiconductor industry. However, the drive towards lower thermal budgets to preserve the integrity of sensitive device architectures has exposed their limitations. TDMAMS has emerged as a compelling alternative, offering a unique combination of reactivity and thermal stability that enables the deposition of high-quality films at significantly lower temperatures. This guide will delve into the technical nuances that underpin the performance of TDMAMS, providing researchers, scientists, and drug development professionals with the critical data and insights necessary to evaluate its suitability for their specific applications.

Comparative Analysis of Silicon Precursors

The selection of a silicon precursor is a critical decision that impacts multiple aspects of the deposition process and the final film properties. The following table provides a quantitative comparison of TDMAMS with traditional silicon precursors for both silicon nitride and silicon dioxide deposition.

PrecursorChemical FormulaDeposition MethodTypical Deposition Temperature (°C)Growth Rate / Deposition RateFilm PropertiesKey Applications
This compound (TDMAMS) C7H21N3SiALD, CVD100 - 400 (SiN, PEALD)[1], 160 - 300 (SiO₂, PEALD)[2]~0.8 Å/cycle (SiN, PEALD)[3]Low carbon and oxygen impurities, good conformality.[4]Gate spacers, passivation layers, dielectric films.[4]
Silane (SiH₄) SiH₄CVD, PECVD400 - 850 (SiN)HighGood electrical properties.Gate dielectrics, passivation layers.
Dichlorosilane (DCS) SiH₂Cl₂LPCVD>750 (SiN)ModerateGood film uniformity.Standard for LPCVD SiN.
Bis(tertiary-butylamino)silane (BTBAS) C8H22N2SiALD, CVD300 - 500 (SiN, PEALD)[3]~0.6 - 0.8 Å/cycle (SiN, PEALD)[3]Low wet etch rates at higher temperatures.[3]Gate spacers, conformal nitride films.[5]
Tetraethyl Orthosilicate (TEOS) Si(OC₂H₅)₄CVD, PECVD300 - 750[6]~2000 Å/min (PECVD)[6]Excellent conformality.[6]Intermetal dielectrics, trench filling.[6]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical understanding of the differences in processing, this section details step-by-step methodologies for the deposition of a silicon nitride spacer layer using Plasma-Enhanced Atomic Layer Deposition (PEALD) with both TDMAMS and the widely used traditional precursor, BTBAS.

Experimental Workflow: PEALD of SiN Spacer Layer

cluster_prep Substrate Preparation cluster_ald PEALD Cycle cluster_analysis Film Characterization Prep Si Wafer Cleaning (e.g., RCA clean) Precursor_Pulse Precursor Pulse (TDMAMS or BTBAS) Prep->Precursor_Pulse Purge1 Inert Gas Purge (e.g., Ar, N2) Precursor_Pulse->Purge1 Step 1 Plasma_Step NH3/N2 Plasma Exposure Purge1->Plasma_Step Step 2 Purge2 Inert Gas Purge (e.g., Ar, N2) Plasma_Step->Purge2 Step 3 Purge2->Precursor_Pulse Step 4 (Repeat for desired thickness) Analysis Ellipsometry (Thickness, RI) XPS (Composition) SEM (Conformality) Wet Etch Rate Test Purge2->Analysis Deposition Complete cluster_half1 Half-Reaction 1: TDMAMS Pulse cluster_half2 Half-Reaction 2: NH3 Plasma Surface_Initial Initial Surface (-NHx terminated) TDMAMS_Adsorption TDMAMS Chemisorption (Release of Dimethylamine) Surface_Initial->TDMAMS_Adsorption TDMAMS exposure Plasma_Reaction NH3 Plasma Reaction (N radicals react with surface) TDMAMS_Adsorption->Plasma_Reaction Purge Surface_Final SiN Monolayer Formation (-NHx terminated surface restored) Plasma_Reaction->Surface_Final Surface_Final->Surface_Initial Cycle Repeats

Caption: Simplified reaction mechanism for TDMAMS PEALD.

In the first half-reaction, TDMAMS chemisorbs onto the substrate surface, which is typically terminated with -NHx groups. This reaction proceeds via the release of one or more dimethylamine ligands. During the second half-reaction, the NH₃ plasma generates highly reactive nitrogen radicals that react with the adsorbed TDMAMS fragments, removing the remaining organic ligands and forming a silicon nitride monolayer. The surface is then ready for the next TDMAMS pulse. The lower activation energy of this process allows for deposition at lower temperatures compared to many traditional precursors.

BTBAS ALD Reaction Mechanism with N₂ Plasma

The reaction mechanism for BTBAS is similar in principle but differs in the specifics of the precursor chemistry.

cluster_half1_btbas Half-Reaction 1: BTBAS Pulse cluster_half2_btbas Half-Reaction 2: N2 Plasma Surface_Initial_BTBAS Initial Surface (-NHx terminated) BTBAS_Adsorption BTBAS Chemisorption (Release of tert-butylamine) Surface_Initial_BTBAS->BTBAS_Adsorption BTBAS exposure Plasma_Reaction_BTBAS N2 Plasma Reaction (N radicals react with surface) BTBAS_Adsorption->Plasma_Reaction_BTBAS Purge Surface_Final_BTBAS SiN Monolayer Formation (-NHx terminated surface restored) Plasma_Reaction_BTBAS->Surface_Final_BTBAS Surface_Final_BTBAS->Surface_Initial_BTBAS Cycle Repeats

Caption: Simplified reaction mechanism for BTBAS PEALD.

During the BTBAS pulse, one of the tert-butylamino ligands reacts with a surface site, releasing tert-butylamine. [7]The subsequent N₂ plasma step provides the energy to remove the remaining organic fragments and form the Si-N bonds of the film. [7]However, the bulkier tert-butyl groups can sometimes lead to steric hindrance, potentially affecting the growth rate and film density. [8]

Film Properties and Performance Metrics

The choice of precursor directly influences the quality and performance of the deposited films.

  • Purity: TDMAMS-based processes can yield SiN films with very low carbon content, especially when using a plasma process. [8]In contrast, carbon incorporation can be a concern with some aminosilane precursors like BTBAS, particularly at lower deposition temperatures. [7]* Conformality: Both TDMAMS and BTBAS, when used in ALD processes, can produce highly conformal films, which is critical for coating complex 3D structures. [8][9]TDMAMS has demonstrated excellent step coverage of over 95% in high-aspect-ratio structures. [4]* Wet Etch Rate (WER): The WER in dilute hydrofluoric acid (dHF) is a key metric for the quality of SiN films, with lower rates indicating denser, more robust films. SiN films deposited with TDMAMS can achieve low wet etch rates, comparable to those of high-temperature LPCVD films.

  • Electrical Properties: For dielectric applications, low leakage current and a high breakdown voltage are essential. The lower processing temperatures possible with TDMAMS can be advantageous in preserving the electrical integrity of underlying device layers.

Safety, Handling, and Cost Considerations

  • Safety: TDMAMS is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated area. [10][11]It is sensitive to air and moisture. [11]Silane (SiH₄) is a pyrophoric gas, posing a significant fire and explosion hazard. DCS is also flammable and corrosive. TEOS is a flammable liquid. BTBAS is a liquid with its own set of handling requirements.

  • Cost of Ownership: While the per-gram cost of TDMAMS may be higher than some traditional precursors, a comprehensive cost-of-ownership analysis must consider factors such as precursor utilization efficiency, the ability to use lower deposition temperatures (which can reduce energy consumption and thermal budget constraints), and the potential for higher device yields due to improved film quality.

Conclusion: The Future of Silicon Precursors

This compound represents a significant advancement in silicon precursor technology. Its ability to enable the deposition of high-quality silicon nitride and silicon dioxide films at lower temperatures with excellent conformality and purity makes it a strong candidate for a wide range of applications in advanced semiconductor manufacturing. While traditional precursors will continue to have their place, the compelling performance advantages of TDMAMS, particularly for next-generation devices with stringent thermal budget requirements and complex topographies, position it as a key enabler for future innovations in the field. This guide has provided a detailed, data-driven comparison to aid researchers and engineers in making informed decisions about the most suitable silicon precursor for their specific needs.

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A Researcher's Guide to Validating the Self-Limiting Reactions of Tris(dimethylamino)methylsilane (TDMAMS)

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of atomic layer deposition (ALD) and advanced surface modification, the precision of each molecular layer is paramount. The promise of ALD—unparalleled conformity, atomic-scale thickness control, and uniformity over large areas—is fundamentally built upon the principle of self-limiting surface reactions. Tris(dimethylamino)methylsilane (TDMAMS), a chlorine-free aminosilane precursor, has garnered significant interest for the deposition of high-quality silicon-based thin films, such as silicon oxide and silicon nitride.[1][2] However, its utility is entirely dependent on the rigorous validation of its self-limiting behavior under specific process conditions.

This guide provides a comprehensive framework for researchers, scientists, and process engineers to meticulously validate the self-limiting nature of TDMAMS. We will move beyond procedural checklists to explore the causality behind experimental design, compare TDMAMS against relevant alternatives, and present a self-validating workflow that integrates multiple analytical techniques for a high-confidence assessment.

The Cornerstone of ALD: Understanding the Self-Limiting Mechanism

Atomic layer deposition is a cyclical process involving sequential, non-overlapping pulses of two or more chemical precursors.[3] The defining characteristic of an ideal ALD process is that during each precursor pulse, the reaction automatically terminates once all available reactive sites on the substrate surface are consumed. For an aminosilane precursor like TDMAMS reacting with a hydroxylated surface (e.g., native oxide on silicon, -OH), the proposed mechanism involves a ligand exchange reaction.

The TDMAMS molecule chemisorbs onto the surface by reacting with surface silanol groups (-OH), releasing a volatile byproduct, dimethylamine (HN(CH₃)₂).[3] Once the surface is saturated with a monolayer of the silicon precursor, no further reaction can occur due to the absence of available -OH sites and the steric hindrance from the bulky ligands of the adsorbed molecules. This saturation is the essence of the self-limiting half-reaction. Any subsequent co-reactant (e.g., H₂O, O₃, or NH₃ plasma) pulse serves to remove the remaining dimethylamino ligands and regenerate a reactive surface for the next TDMAMS pulse.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Self-limiting reaction of TDMAMS on a hydroxylated surface."

Core Validation Methodologies: An Integrated Approach

No single technique can unequivocally validate a self-limiting process. A robust validation strategy relies on the convergence of evidence from multiple, complementary in-situ and ex-situ techniques. We will focus on three indispensable methods: Quartz Crystal Microbalance, Spectroscopic Ellipsometry, and X-ray Photoelectron Spectroscopy.

Quartz Crystal Microbalance (QCM): Probing Mass Gain

Why it's essential: QCM offers exquisite mass sensitivity, capable of detecting sub-monolayer changes in real-time.[4][5] It directly measures the mass gained during the precursor pulse, providing the most direct evidence of a saturating surface reaction. The principle is simple: as the precursor pulse time is increased, the mass gain per cycle should increase and then plateau, indicating that no additional material is being deposited despite the longer exposure.[6]

Experimental Protocol: TDMAMS Saturation Curve using QCM

  • System Preparation: Stabilize the ALD reactor and the QCM sensor at the desired deposition temperature (e.g., 250-350°C). Ensure a stable baseline frequency from the QCM before starting the deposition.[7]

  • Cycle Definition: Define a standard ALD cycle with a fixed co-reactant pulse (e.g., 1.0s O₃) and purge times (e.g., 10s). The TDMAMS pulse time will be the variable.

  • Pulse Time Variation: Begin with a very short TDMAMS pulse time (e.g., 0.1s). Run a set number of cycles (e.g., 20) to obtain a reliable mass gain measurement.

  • Incremental Increase: Incrementally increase the TDMAMS pulse time (e.g., 0.1s, 0.2s, 0.5s, 1.0s, 2.0s, 4.0s) for subsequent depositions, recording the total mass gain for each run.

  • Data Analysis: Convert the QCM frequency change to mass gain (ng/cm²). Calculate the mass gain per cycle (GPC) for each pulse time.

  • Plotting the Curve: Plot the mass GPC as a function of TDMAMS pulse time. A distinct plateau in the curve is the hallmark of a self-limiting reaction.

Spectroscopic Ellipsometry (SE): Measuring Film Thickness

Why it's essential: In-situ SE is a non-destructive optical technique that measures changes in the polarization of light upon reflection from a surface, which can be modeled to determine film thickness and optical properties with sub-angstrom resolution.[8][9][10] Like QCM, it is used to generate saturation curves, but by measuring thickness instead of mass. This provides an independent verification of the saturation behavior and is the most common industrial method for process validation.[11]

Experimental Protocol: TDMAMS Saturation Curve using SE

  • System Setup: Integrate the SE heads onto the ALD reactor viewports, aligned to the substrate (typically a polished silicon wafer).

  • Initial Measurement: Take a baseline measurement of the bare substrate to establish the starting optical model.

  • Pulse Time Variation: Following the same incremental pulse time strategy as the QCM experiment, deposit a film for each TDMAMS pulse duration. A sufficient number of cycles (e.g., 100-200) should be run to deposit a film thick enough for accurate SE measurement (e.g., 10-20 nm).

  • Thickness Measurement: After each deposition run, measure the film thickness using the established optical model.

  • Data Analysis: Calculate the growth per cycle (GPC) in Å/cycle by dividing the total thickness by the number of cycles.

  • Plotting the Curve: Plot the thickness GPC as a function of TDMAMS pulse time. The curve should exhibit a clear saturation plateau, corroborating the QCM data.

X-ray Photoelectron Spectroscopy (XPS): Verifying Surface Chemistry

Why it's essential: XPS is a surface-sensitive technique that provides elemental composition and chemical state information.[12][13] In the context of TDMAMS validation, it serves two critical roles:

  • Confirming the Half-Reaction: By exposing a substrate to a single, saturating pulse of TDMAMS and transferring it under vacuum to an XPS chamber, one can confirm the presence of Si, C, and N from the precursor on the surface, verifying the chemisorption step.[3][14]

  • Assessing Film Purity: For a complete ALD film, XPS is used to quantify the elemental composition. For silicon nitride (SiNₓ) or silicon oxide (SiO₂) films, it can detect undesirable impurities like carbon, which may arise from precursor decomposition at temperatures above the ALD window.[15][16]

Experimental Protocol: XPS Analysis of TDMAMS Reaction

  • Sample Preparation: On a hydroxylated silicon substrate, perform a single, long (ensuring saturation) pulse of TDMAMS within the ALD reactor.

  • UHV Transfer: If available, transfer the sample to an interconnected XPS analysis chamber under ultra-high vacuum (UHV) to prevent atmospheric contamination.

  • Surface Analysis: Acquire a survey scan to identify all elements present. Perform high-resolution scans of the Si 2p, C 1s, and N 1s regions. The presence of these peaks confirms the adsorption of the TDMAMS fragment.

  • Full Film Analysis: Deposit a thin film (~5 nm) using a complete, optimized ALD cycle.

  • Compositional Analysis: Use XPS to determine the bulk film composition. For a good SiO₂ process, the carbon and nitrogen signals should be at or below the detection limit. For SiNₓ, the C signal should be minimized, and the Si:N ratio can be quantified.

Comparative Analysis: TDMAMS vs. Alternative Precursors

The selection of a precursor is a trade-off between deposition temperature, growth rate, film quality, and safety. TDMAMS, as a chlorine-free aminosilane, offers distinct advantages over traditional chlorosilanes but also faces competition from other aminosilanes.[1][17]

PrecursorChemical FormulaTypical ALD WindowGrowth Per Cycle (GPC)Key Characteristics & Byproducts
TDMAMS Si(CH₃)(N(CH₃)₂)₃250 - 400°C~0.8 - 1.2 Å/cycle (SiO₂)Chlorine-free, reducing corrosion risk. Byproduct: Dimethylamine. Can have higher carbon content if outside the ALD window.[1][18]
BTBAS SiH₂(N(C₄H₉)H)₂300 - 550°C~1.0 - 1.5 Å/cycle (SiNₓ)Widely used for SiNₓ. Good thermal stability. Byproduct: tert-Butylamine. Generally provides high-density films with low impurities.[19]
HCDS Si₂Cl₆> 500°C (Thermal)~0.5 - 1.0 Å/cycle (SiNₓ)High deposition temperature. Byproduct: HCl, which can be corrosive and lead to particle formation. Produces high-purity, dense films.[2][19]

TDMAMS and other aminosilanes are generally favored for lower-temperature processes and for avoiding the corrosive HCl byproduct associated with chlorosilanes like Hexachlorodisilane (HCDS).[19] Compared to other popular aminosilanes like BTBAS, TDMAMS may offer different growth rates or operate in a slightly different temperature window.[1] For instance, studies comparing TDMAS (a closely related precursor) with bis-aminosilanes like BTBAS have shown that the precursor structure significantly impacts the deposition rate and the width of the ALD temperature window.[1][18]

A Self-Validating Workflow for High-Confidence Results

To ensure trustworthiness, the validation process itself must be self-correcting and cross-verifying. The following workflow integrates the techniques discussed into a logical and robust sequence.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Integrated workflow for validating self-limiting reactions."

Safety and Handling Considerations

As with all chemical precursors used in deposition, proper safety protocols are non-negotiable. TDMAMS is a moisture-sensitive and flammable liquid. Always handle it within a properly ventilated enclosure or glovebox, and use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and compatible gloves. Ensure that the delivery lines and ALD reactor are properly maintained and leak-checked to prevent any release.

Conclusion

Validating the self-limiting nature of this compound is not a single experiment but a systematic investigation. By integrating real-time mass and thickness measurements from QCM and SE with the chemical insights from XPS, researchers can build a powerful, multi-faceted argument for a true ALD process. This rigorous, self-validating approach ensures that the films produced are a direct result of controlled, layer-by-layer surface chemistry, unlocking the full potential of TDMAMS for advanced materials and device fabrication. The convergence of data from these distinct methodologies provides the highest degree of confidence and scientific integrity for any process development professional.

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The Purity Imperative: A Comparative Guide on Correlating Tris(dimethylamino)methylsilane (TDMAMS) Precursor Quality with Device Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of smaller, faster, and more reliable semiconductor devices, the quality of the chemical precursors used in their fabrication is a factor of paramount importance. Tris(dimethylamino)methylsilane (TDMAMS) has emerged as a critical precursor for the deposition of high-quality silicon-based thin films, such as silicon nitride (SiN), silicon carbonitride (SiCN), and silicon dioxide (SiO₂), which are integral components of modern integrated circuits. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the critical correlation between TDMAMS precursor quality and the ultimate performance of semiconductor devices. We will explore the impact of impurities, compare TDMAMS with alternative precursors, and provide actionable experimental protocols for precursor evaluation.

TDMAMS: A Versatile Precursor for Advanced Dielectric Films

TDMAMS, with the chemical formula SiH(CH₃)(N(CH₃)₂)₃, is an organosilane precursor widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes.[1] Its popularity stems from its high volatility, thermal stability, and ability to deposit conformal thin films at relatively low temperatures, which is crucial for preventing damage to sensitive device structures.[1] These films serve as gate dielectrics, spacers, etch stops, and passivation layers in a variety of semiconductor devices, including transistors and memory cells.[1][2]

The fundamental deposition chemistry involves the reaction of TDMAMS with a co-reactant, such as ammonia (NH₃) or plasma, to form the desired silicon-based film. The purity of the TDMAMS precursor directly influences the kinetics of these surface reactions and the composition and structure of the resulting film.

The Critical Impact of Impurities in TDMAMS

Even trace levels of impurities in TDMAMS can have a disastrous effect on the final device quality and manufacturing yield.[3] These impurities can be broadly categorized as metallic and non-metallic (organic and inorganic). The synthesis route of TDMAMS can significantly influence the types and concentrations of these residual impurities.[4][5]

Common Impurities and Their Detrimental Effects:

  • Chloride (Cl⁻): Often a remnant from the synthesis process, chloride is a particularly detrimental impurity. During deposition, chlorine can be incorporated into the film, leading to the formation of Si-Cl bonds. These bonds can act as charge traps and create defects within the dielectric film, increasing leakage currents and reducing the dielectric breakdown voltage of the device.[6] Furthermore, chloride contamination can alter the film's etch characteristics, impacting subsequent processing steps.[7]

  • Carbon-based (Organic) Impurities: Incomplete reaction of the TDMAMS precursor or the presence of organic impurities can lead to carbon incorporation in the deposited film, especially in the case of SiN and SiO₂ deposition.[8] This can alter the film's stoichiometry, leading to a lower film density and a higher wet etch rate.[7] For SiCN films, while carbon is an intended component, uncontrolled carbon incorporation from impurities can negatively impact the film's mechanical and electrical properties.[5]

  • Metallic Impurities: Trace metals can act as mobile ions within the dielectric film, leading to threshold voltage instability and premature device failure. These impurities can also catalyze unwanted side reactions during deposition.

  • Other Silicon-containing Species: The presence of other silane or siloxane species can affect the growth rate and uniformity of the deposited film.

dot graph "Impact_of_Chloride_Impurities" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Precursor" { label="TDMAMS Precursor"; bgcolor="#F1F3F4"; TDMAMS_pure [label="High-Purity TDMAMS\n(< 1 ppm Cl⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TDMAMS_impure [label="Low-Purity TDMAMS\n(> 10 ppm Cl⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Deposition" { label="ALD/CVD Process"; bgcolor="#F1F3F4"; Deposition_pure [label="Clean Deposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deposition_impure [label="Contaminated Deposition\n(Si-Cl bond formation)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Film" { label="Deposited SiN Film"; bgcolor="#F1F3F4"; Film_good [label="Low Defect Density\nStoichiometric SiN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Film_bad [label="High Defect Density\nNon-stoichiometric SiN(Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Device" { label="Device Performance"; bgcolor="#F1F3F4"; Device_good [label="Low Leakage Current\nHigh Breakdown Voltage\nGood Reliability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Device_bad [label="High Leakage Current\nLow Breakdown Voltage\nPoor Reliability", fillcolor="#FBBC05", fontcolor="#202124"]; }

TDMAMS_pure -> Deposition_pure; TDMAMS_impure -> Deposition_impure; Deposition_pure -> Film_good; Deposition_impure -> Film_bad; Film_good -> Device_good; Film_bad -> Device_bad; } Caption: Impact of Chloride Impurities in TDMAMS on Device Performance.

Quantitative Correlation: From Precursor Purity to Device Performance

While direct, publicly available studies quantitatively correlating parts-per-billion (ppb) level impurities in TDMAMS to specific device performance metrics are scarce, a strong body of evidence allows us to establish a clear causal relationship. The following table synthesizes known relationships between precursor purity, film properties, and device performance.

Precursor Quality ParameterFilm Property AffectedDevice Performance MetricExpected Impact of Higher Purity
Chloride Impurity Level Increased Si-Cl bonding, higher defect densityLeakage Current, Breakdown Voltage, ReliabilityLower leakage current, higher breakdown voltage, improved reliability
Carbon Impurity Level Lower film density, altered stoichiometryWet Etch Rate, Dielectric Constant, StressLower wet etch rate, stable dielectric constant, controlled film stress
Metallic Impurity Level Mobile ion contaminationThreshold Voltage Stability, Device LifetimeImproved threshold voltage stability, longer device lifetime
Overall Purity Film uniformity and morphologyYield, Device-to-Device VariabilityHigher manufacturing yield, lower device variability

A study on the solution-based growth of MAPbBr₃ single crystals for radiation sensing provides a compelling analogy. The research demonstrated that using high-purity precursors resulted in larger crystal grain sizes and a significant increase in charge carrier lifetimes, leading to a 32% improvement in charge collection efficiency in the final device.[6][9][10] This underscores the fundamental principle that precursor purity directly translates to enhanced electronic properties of the fabricated material and, consequently, superior device performance.

Comparative Analysis: TDMAMS vs. Alternative Precursors

The selection of a silicon precursor is a critical decision in process development, with a variety of options available, each with its own set of advantages and disadvantages.[11]

PrecursorChemical FormulaKey AdvantagesKey Disadvantages
This compound (TDMAMS) SiH(CH₃)(N(CH₃)₂)₃Good thermal stability, deposits SiN, SiCN, and SiO₂ films.Can lead to carbon incorporation if not optimized.
Bis(tert-butylamino)silane (BTBAS) SiH₂(NH(C(CH₃)₃))₂Lower carbon incorporation than TDMAMS, good for SiN deposition.[12]Lower deposition rate compared to some other precursors.[7]
Dichlorosilane (DCS) SiH₂Cl₂High deposition rate, widely used in industry.High deposition temperatures, potential for chlorine contamination.
Hexachlorodisilane (HCDS) Si₂Cl₆Good for high-temperature thermal ALD of SiN.High chlorine content, potential for film defects.

The choice between these precursors often depends on the specific application, the required deposition temperature, and the tolerance for impurities like chlorine and carbon. For low-temperature applications where carbon contamination is a concern, BTBAS may be a suitable alternative to TDMAMS. However, for processes where SiCN is the desired film, TDMAMS is an excellent choice.

dot graph "Precursor_Selection_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Define Film Requirements", shape=ellipse, fillcolor="#F1F3F4"]; Film_Type [label="Desired Film?\n(SiN, SiCN, SiO2)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Constraint [label="Temperature Budget?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Tolerance [label="Impurity Tolerance?\n(Cl, C)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Select_TDMAMS [label="Select TDMAMS", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_BTBAS [label="Select BTBAS", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_Chlorosilane [label="Select Chlorosilane\n(e.g., DCS, HCDS)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate Precursor Quality\n(Purity, Impurities)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Deposition Process", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: High-Performance Device", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Film_Type; Film_Type -> Temp_Constraint [label="SiN"]; Film_Type -> Select_TDMAMS [label="SiCN"]; Film_Type -> Temp_Constraint [label="SiO2"]; Temp_Constraint -> Impurity_Tolerance [label="< 400°C"]; Temp_Constraint -> Select_Chlorosilane [label="> 400°C"]; Impurity_Tolerance -> Select_BTBAS [label="Low C required"]; Impurity_Tolerance -> Select_TDMAMS [label="C tolerance or SiCN"]; Select_TDMAMS -> Evaluate; Select_BTBAS -> Evaluate; Select_Chlorosilane -> Evaluate; Evaluate -> Optimize; Optimize -> End; } Caption: Workflow for Precursor Selection based on Application Requirements.

Experimental Protocols for Precursor and Film Characterization

To ensure the quality of TDMAMS and the resulting thin films, a rigorous set of analytical techniques should be employed.

TDMAMS Precursor Purity Analysis

Objective: To quantify the purity of TDMAMS and identify trace impurities.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the TDMAMS sample in a high-purity, inert solvent (e.g., anhydrous hexane) to a suitable concentration.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify the main TDMAMS peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the impurities using an internal or external standard method.

Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metals

  • Sample Preparation: Digest the TDMAMS sample in a high-purity acid mixture (e.g., nitric acid and hydrofluoric acid) in a closed-vessel microwave digestion system.

  • ICP-MS Analysis:

    • Introduce the digested sample into the ICP-MS.

    • Analyze for a suite of metallic elements.

    • Use a multi-element standard solution for calibration.

  • Data Analysis: Quantify the concentration of each metallic impurity in the original TDMAMS sample.

Thin Film Electrical Characterization

Objective: To evaluate the electrical properties of the deposited dielectric film.

Methodology: Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements

  • Device Fabrication: Fabricate Metal-Insulator-Semiconductor (MIS) capacitors by depositing the dielectric film on a silicon wafer, followed by the deposition of metal top electrodes.

  • C-V Measurement:

    • Apply a sweeping DC voltage to the MIS capacitor and measure the capacitance at a high frequency (e.g., 1 MHz).

    • Plot the capacitance as a function of the applied voltage.

    • From the C-V curve, determine the dielectric constant, flat-band voltage, and interface trap density.

  • I-V Measurement:

    • Apply a ramping DC voltage across the MIS capacitor and measure the resulting current.

    • Plot the current density as a function of the electric field.

    • Determine the leakage current density at a specific electric field and the dielectric breakdown field.

Conclusion

The quality of the TDMAMS precursor is not merely a matter of chemical purity; it is a critical determinant of the performance, reliability, and yield of the final semiconductor device. As this guide has demonstrated, even minute levels of impurities can initiate a cascade of detrimental effects, from the atomic-scale structure of the deposited film to the macroscopic electrical characteristics of the device. By implementing rigorous analytical quality control for incoming precursors and correlating these findings with in-line film and device characterization, researchers and engineers can de-risk their fabrication processes and unlock the full potential of TDMAMS for next-generation electronic devices. The investment in high-purity precursors is a direct investment in the performance and reliability of the final product.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive organoaminosilane, Tris(dimethylamino)methylsilane (TDMAMS) is a valuable chemical intermediate, but its handling and disposal demand a rigorous adherence to safety protocols rooted in a deep understanding of its chemical nature.[1] This guide provides the essential, field-tested procedures for the safe management and disposal of TDMAMS, ensuring the protection of laboratory personnel and environmental integrity. The core principle underpinning these protocols is the controlled neutralization of the compound's inherent reactivity before it enters the waste stream.

Understanding the Primary Hazard: Reactivity

This compound's primary hazard profile stems from its high reactivity, particularly with protic sources like water. The silicon-nitrogen bond is highly susceptible to hydrolysis.[2] This reaction is vigorous, potentially violent, and liberates dimethylamine, a flammable, toxic, and corrosive gas with a pungent odor.[1][3][4][5]

Key Reaction: (CH₃)₂N)₃SiCH₃ + 3H₂O → CH₃Si(OH)₃ + 3(CH₃)₂NH

This reactivity dictates that the compound must never be disposed of directly via sewer systems or mixed with incompatible waste streams.[6][7] It is incompatible with water, moisture, acids, alcohols, and oxidizing agents.[1][3][4][7]

Chemical & Physical Properties
PropertyValueSource
CAS Number 3768-57-8[1]
Physical State Liquid[1]
Boiling Point 55-56 °C @ 17 mmHg[8]
Flash Point 30 °C[8]
Density 0.850 g/mL at 22 °C[8]
Water Solubility Reacts with water[1][4][9]

Mandatory Safety Precautions: Your First Line of Defense

Before handling or beginning any disposal procedure, a thorough risk assessment is mandatory. The following engineering controls and Personal Protective Equipment (PPE) are non-negotiable.

Hazard Summary & Required PPE
HazardDescriptionRequired PPE & Engineering Controls
Flammability Flammable liquid and vapor.[1][10] Vapors can form explosive mixtures with air.[9]Controls: Work in a chemical fume hood.[3][6] Ground/bond all containers and equipment.[1][7] Use non-sparking tools and explosion-proof electrical equipment.[1][7][10] Keep away from heat, sparks, and open flames.[1][6][9]
Reactivity Reacts violently with water and moisture, liberating toxic and flammable dimethylamine gas.[3][4][5][9]Controls: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[3][6] Avoid contact with incompatible materials (acids, alcohols, oxidizers).[3]
Health Hazards Causes severe skin irritation and serious eye damage/burns.[1][9][10] Inhalation may be harmful or fatal, causing respiratory irritation and destruction of mucous membranes.[6][9][10]Controls: Work in a well-ventilated chemical fume hood.[3] An emergency eyewash and safety shower must be immediately accessible.[1] PPE:Hand Protection: Neoprene or nitrile rubber gloves.[1][3] • Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[1][3] A face shield is also recommended.[9] • Skin Protection: Wear suitable protective, flame-retardant, and antistatic clothing.[1][9] • Respiratory Protection: A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is required if ventilation is inadequate or exposure limits may be exceeded.[1][3]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity and nature of the waste. The following diagram outlines the decision-making process for safely managing TDMAMS waste.

TDMAMS_Disposal_Workflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_small_scale Small-Scale Disposal (In-Lab Neutralization) cluster_large_scale Large-Scale / Bulk Disposal start Identify TDMAMS Waste decision_quantity Is the quantity small? (e.g., <50g, container residue) start->decision_quantity prep Prepare Quenching Station: - Fume Hood - Ice Bath - Stir Plate - Dropping Funnel - Neutralizing Agent (e.g., HCl) decision_quantity->prep Yes package Ensure material is in original, properly sealed, and labeled container. DO NOT open or consolidate. decision_quantity->package No quench Slowly add TDMAMS solution to a stirred, cooled solvent (e.g., isopropanol or THF) prep->quench hydrolyze Cautiously add water or dilute acid to hydrolyze quench->hydrolyze neutralize Neutralize resulting amine solution to pH 6-8 hydrolyze->neutralize final_disposal_small Dispose of neutralized aqueous solution via approved chemical waste stream neutralize->final_disposal_small contact_ehs Contact licensed professional waste disposal service or institutional EHS department package->contact_ehs final_disposal_large Arrange for professional pickup and incineration contact_ehs->final_disposal_large

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocols

Protocol 1: In-Lab Neutralization of Small Quantities & Residues

This procedure is suitable for quenching residual amounts in reaction flasks or small quantities of TDMAMS. The principle is to first dilute the reactive silane in a non-reactive solvent and then slowly introduce a quenching agent in a controlled manner to manage the exothermic reaction.

Methodology:

  • Preparation: In a chemical fume hood, prepare a flask equipped with a magnetic stirrer and a dropping funnel. The flask should be large enough to accommodate at least 3-4 times the total final volume. Place the flask in an ice/water bath to dissipate heat.

  • Dilution: Add a suitable, dry solvent such as isopropanol or tetrahydrofuran (THF) to the flask.

  • Controlled Addition: Dilute the residual TDMAMS with the same dry solvent and place it in the dropping funnel.

  • Quenching: While vigorously stirring the solvent in the ice bath, add the diluted TDMAMS solution dropwise from the dropping funnel. The rate of addition should be slow enough to prevent a rapid temperature increase or excessive gas evolution.

  • Hydrolysis: Once the addition is complete, slowly and cautiously add water dropwise to the solution to hydrolyze any remaining silane. Be prepared for gas evolution (dimethylamine).

  • Neutralization: After hydrolysis is complete (cessation of gas evolution), check the pH of the aqueous layer. The solution will be basic due to the presence of dimethylamine. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is between 6 and 8.[3]

  • Final Disposal: Transfer the fully neutralized aqueous solution to a properly labeled hazardous waste container for disposal according to your institution's guidelines.

Protocol 2: Management of Bulk or Unused Quantities

Attempting to neutralize large quantities of this compound in a standard laboratory setting is extremely dangerous and is strongly discouraged. The potential for a runaway exothermic reaction and the release of large volumes of toxic, flammable gas is significant.

Methodology:

  • Do Not Open: Keep the material in its original, sealed container if possible. Ensure the container is tightly closed and in good condition.[1][6]

  • Proper Labeling: Ensure the container is clearly and accurately labeled with the full chemical name and associated hazard pictograms.

  • Professional Disposal: The required method of disposal for bulk quantities is to "offer surplus and non-recyclable solutions to a licensed disposal company" or to "contact a licensed professional waste disposal service".[9] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Regulatory Compliance: TDMAMS is regulated for transport. Ensure all local, state, and federal regulations for hazardous waste transport are followed, typically managed by the professional disposal service.[7][9]

Emergency Procedure: Spill Management

In the event of a spill, immediate and correct action is critical to prevent injury and escalation.

  • Evacuate & Isolate: Evacuate all non-essential personnel from the immediate area.[5][7]

  • Remove Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of sparks.[5][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Full PPE: Do not attempt to clean a spill without the full, appropriate PPE as detailed in Section 2.

  • Containment: Cover the spill with an inert, dry absorbent material such as vermiculite, clay, or sand.[3][7] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [4][9]

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][3][7]

  • Decontamination: Clean the spill area thoroughly, and wash hands and any exposed skin with soap and water after the cleanup is complete.[1]

By adhering to these scientifically grounded procedures, researchers can safely manage this compound from receipt to disposal, upholding the highest standards of laboratory safety and environmental responsibility.

References

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  • American Chemical Society. (2021). Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tris(dimethylamino)methylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of Tris(dimethylamino)methylsilane (TDMAS). As researchers and drug development professionals, our work with reactive chemical intermediates like TDMAS is foundational to innovation. However, this work demands an unwavering commitment to safety. This guide moves beyond mere compliance, offering a deep dive into the why behind each safety protocol. By understanding the chemical nature of TDMAS, we can build a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our research.

Immediate Hazard Assessment: Understanding TDMAS

This compound is a versatile organoaminosilane, but its utility is matched by its hazardous properties. It is a flammable liquid and vapor that is corrosive and toxic.[1][2] A critical aspect of its reactivity is its incompatibility with water and moisture.[3][4][5] TDMAS reacts with water, including atmospheric moisture, to liberate dimethylamine, a flammable and toxic gas.[2][3][4][5] This reaction underscores the necessity of handling the compound under a dry, inert atmosphere.

The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4] TDMAS can cause severe skin burns and serious eye damage.[2][6] Inhalation of its vapors may be fatal and is known to cause respiratory irritation, with potential overexposure leading to coughing, headaches, and nausea.[1][2][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling TDMAS. Subsequent sections will detail the rationale and procedures for each.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Routine Handling (in a certified chemical fume hood) NIOSH-certified respirator with an organic vapor/amine gas (brown) cartridge.[3][5]Chemical safety goggles and a face shield (8-inch minimum).[1]Neoprene or nitrile rubber gloves.[3][4][5]Flame-retardant lab coat; antistatic protective clothing is recommended.[1]
Large Volume Transfer (>1 L) Full-face supplied-air respirator.[1]Full-face respirator provides integrated protection.Neoprene or nitrile rubber gloves.[3][4][5]A complete chemical-resistant suit.[1]
Spill Cleanup NIOSH-approved self-contained breathing apparatus (SCBA).[1]Tightly fitting chemical safety goggles and a full-face shield.[1]Neoprene or nitrile rubber gloves.[3][4][5]A complete chemical-resistant suit protecting against chemicals.[1]
Emergency Response (Fire) NIOSH-approved self-contained breathing apparatus (SCBA).[1]Full protective gear with SCBA.Full protective gear.Full protective firefighting gear.[1]
Respiratory Protection: A Two-Fold Threat

The need for respiratory protection stems from two sources: the TDMAS vapor itself and the dimethylamine gas produced upon hydrolysis.[4][5]

  • Why an Organic Vapor/Amine Cartridge? Standard organic vapor cartridges are insufficient. The amine-specific component is crucial for neutralizing the liberated dimethylamine. For any work outside of a certified fume hood or in situations with potential for elevated vapor concentration, a full-face supplied-air respirator is the only appropriate choice.[1]

Eye and Face Protection: Beyond the Splash
  • Goggles and Face Shield as a System: TDMAS causes severe eye irritation and damage.[2][3] Chemical goggles provide a seal against vapors and splashes. However, the flammability and reactivity of TDMAS warrant the addition of a full-face shield to protect against unexpected reactions or flash fires.[1] Contact lenses should never be worn when handling this chemical, as they can trap vapors against the eye.[3][4][5]

Hand and Body Protection: The Corrosive Barrier
  • Glove Selection: Neoprene or nitrile rubber gloves provide adequate protection against TDMAS.[3][4][5] It is imperative to inspect gloves for any signs of degradation or puncture before each use. Proper glove removal technique is essential to prevent skin contact with a contaminated surface.[1]

  • Body Coverage: A flame-retardant lab coat is the minimum requirement. For larger-scale operations, a complete chemical-resistant and antistatic suit is necessary to protect against splashes and the risk of fire from static discharge.[1]

Operational Plan: A Step-by-Step Workflow

Safe handling is a process that begins before the container is even opened. The following workflow provides a self-validating system for handling TDMAS.

Pre-Handling Safety Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible.

  • Inert Atmosphere: Have a source of dry inert gas (e.g., nitrogen or argon) ready for blanketing the chemical during handling.[1][6]

  • Emergency Equipment: Confirm that an emergency eye-wash station and safety shower are accessible and unobstructed.[3][4]

  • Grounding: Ensure the container and any receiving equipment are properly grounded to prevent static discharge.[3][5]

  • PPE Donning: Don all required PPE as outlined in the table above. Check the integrity of all items.

Chemical Handling and Transfer Workflow

The following diagram illustrates the critical decision points and actions when handling TDMAS.

TDMAS_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase cluster_emergency Contingency start Begin Handling Procedure check_ppe Verify Full PPE (Gloves, Goggles, Face Shield, Respirator) start->check_ppe check_hood Confirm Fume Hood Operation & Grounding check_ppe->check_hood get_container Retrieve TDMAS Container check_hood->get_container inspect Inspect Container for Damage or Leaks get_container->inspect purge Purge Headspace with Inert Gas inspect->purge OK spill_protocol Execute Spill Protocol inspect->spill_protocol Leak Detected transfer Perform Transfer (Use non-sparking tools) purge->transfer reseal Reseal Container Under Inert Gas transfer->reseal store Store in Cool, Well-Ventilated, Locked Area reseal->store cleanup Clean Work Area & Decontaminate Tools store->cleanup doff_ppe Doff PPE in Correct Order & Dispose cleanup->doff_ppe end_op End of Operation doff_ppe->end_op

Caption: Workflow for the safe handling and transfer of TDMAS.

Emergency and Disposal Plans

Spill Response

In the event of a spill, the immediate priority is to evacuate personnel and remove all ignition sources.[3]

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Only personnel with the appropriate PPE (SCBA, chemical suit) should re-enter the area.[1]

  • Contain: Use an absorbent, non-combustible material (e.g., clay or vermiculite) to contain the spill. Do NOT use water.[1][4]

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable container for disposal.[3][7]

First Aid
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes, then wash with soap and water. Seek immediate medical attention.[1][3][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

Disposal Plan

All TDMAS waste, including contaminated absorbents and empty containers, is considered hazardous waste.

  • Recommended Disposal: The preferred method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternative Disposal: An alternative for small amounts involves careful hydrolysis by mixing with water in a fume hood. The resulting aqueous layer containing dimethylamine should be neutralized with hydrochloric acid. The organic layer can then be incinerated.[4] Always consult with your institution's environmental health and safety department and use a licensed professional waste disposal service.[1][7]

By adhering to these rigorous safety protocols, we can confidently and safely utilize this compound in our critical research and development endeavors.

References

  • Gelest, Inc. (2015, January 21). This compound Safety Data Sheet. Retrieved from [Link]

  • Ereztech LLC. (n.d.). Tris(dimethylamino)silane - SAFETY DATA SHEET. Retrieved from [Link]

  • Gelest, Inc. (2016, September 15). SIT8714.1 TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, August 31). TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (n.d.). TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet. S3-Box. Retrieved from [Link]

  • Gelest, Inc. (2014, November 24). (N,N-DIMETHYLAMINO)TRIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

  • Ereztech LLC. (2023, November 7). Tris(dimethylamino)silane Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

  • Ballantyne, B., Myers, R. C., & Klonne, D. R. (1990). The acute toxicity of tris(dimethylamino)silane. Journal of Applied Toxicology, 10(3), 173–179. Retrieved from [Link]

  • Gelest, Inc. (n.d.). This compound Safety Data Sheet. S3-Box. Retrieved from [Link]

Sources

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